Product packaging for 7-Bromo-2-chloro-3-ethylquinoline(Cat. No.:CAS No. 132118-52-6)

7-Bromo-2-chloro-3-ethylquinoline

Cat. No.: B592557
CAS No.: 132118-52-6
M. Wt: 270.554
InChI Key: SNQLRYSTCVHESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-2-chloro-3-ethylquinoline ( 132118-52-6) is a high-purity chemical building block for research and development, with a molecular formula of C 11 H 9 BrClN and a molecular weight of 270.55 g/mol . This compound is a halogenated quinoline derivative, a class of heterocyclic compounds that play a fundamental role in medicinal chemistry due to their versatile pharmacological potential . The quinoline scaffold is a privileged structure in drug discovery, particularly noted for its significance in the development of antimalarial agents . As a multi-functionalized quinoline, it serves as a key synthetic intermediate for the construction of more complex molecular architectures through various cross-coupling reactions and functional group transformations. Researchers value this compound for its potential application in the synthesis of novel bioactive molecules. Molecular hybridization techniques, which conjugate quinoline subunits with other pharmacophores, are a prominent strategy to develop new anti-malarial candidates with enhanced efficacy against resistant strains of Plasmodium falciparum . The specific substitution pattern on the quinoline ring in this compound makes it a versatile precursor for such endeavors. It is recommended to store the product sealed in a dry environment at 2-8°C . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrClN B592557 7-Bromo-2-chloro-3-ethylquinoline CAS No. 132118-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloro-3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQLRYSTCVHESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653639
Record name 7-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-52-6
Record name 7-Bromo-2-chloro-3-ethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132118-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132118-52-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted quinolines are a cornerstone of modern medicinal chemistry and materials science, with their rigid bicyclic structure providing a versatile scaffold for the development of a wide array of functional molecules.[1] Among these, halogenated quinolines are of particular interest due to the strategic placement of reactive handles that allow for diverse chemical modifications. This guide provides a comprehensive technical overview of 7-Bromo-2-chloro-3-ethylquinoline, a member of this important class of compounds. While specific experimental data for this exact molecule is limited, this document will leverage data from closely related analogs and established principles of quinoline chemistry to provide a detailed understanding of its properties and potential applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₁₁H₉BrClN.[2] The presence of both a bromine and a chlorine atom on the quinoline ring, in addition to an ethyl group, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its close structural analog, 7-Bromo-2-chloro-3-methylquinoline, for comparison. It is important to note that some physical properties for the ethyl derivative are predicted or inferred due to a lack of extensive experimental data in publicly available literature.

PropertyThis compound7-Bromo-2-chloro-3-methylquinolineSource(s)
CAS Number 132118-52-6132118-47-9[1][2]
Molecular Formula C₁₁H₉BrClNC₁₀H₇BrClN[1][2]
Molecular Weight 270.55 g/mol 256.52 g/mol [1][2]
Monoisotopic Mass 268.9607 Da254.94504 Da[3]
Physical Form Predicted to be a solid at room temperatureSolid[1]
Melting Point Data not availableData not available
Boiling Point 162.8 °C (Predicted)Data not available[4]
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Predicted to be soluble in common organic solvents.
XlogP (Predicted) 4.64.2[3]
Structural Representation

The structural formula of this compound is depicted below, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the ethyl group.

  • Aromatic Region (δ 7.0-8.5 ppm): Three protons on the benzene ring portion of the quinoline will appear in this region. The proton at C5 will likely be a doublet, the one at C6 a doublet of doublets, and the one at C8 a doublet. The proton at C4 will appear as a singlet further downfield.

  • Ethyl Group:

    • Methylene (-CH₂-): A quartet around δ 2.8-3.2 ppm, coupled to the methyl protons.

    • Methyl (-CH₃): A triplet around δ 1.2-1.5 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

  • Aromatic Carbons (δ 120-155 ppm): The nine carbons of the quinoline ring will resonate in this region. The carbons attached to the halogens (C2 and C7) will be influenced by their electronegativity.

  • Ethyl Group Carbons:

    • Methylene (-CH₂-): Expected around δ 25-30 ppm.

    • Methyl (-CH₃): Expected around δ 12-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹

  • C-H stretching (aromatic): 3100-3000 cm⁻¹

  • C-H stretching (aliphatic): 3000-2850 cm⁻¹

  • C-Cl stretching: 800-600 cm⁻¹

  • C-Br stretching: 600-500 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak [M]⁺ would appear as a cluster around m/z 269, 271, and 273. The base peak would likely result from the loss of a chlorine atom or an ethyl group.

Synthesis and Purification

Proposed Synthetic Pathway

A likely approach would involve the synthesis of a 2-chloro-3-formylquinoline intermediate, which can then be converted to the 3-ethyl derivative.

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Wittig Reaction or similar cluster_2 Step 3: Reduction A Substituted Acetanilide B 7-Bromo-2-chloro-3-formylquinoline A->B POCl₃, DMF C 7-Bromo-2-chloro-3-formylquinoline D 7-Bromo-2-chloro-3-vinylquinoline C->D Ph₃P=CH₂ E 7-Bromo-2-chloro-3-vinylquinoline F This compound E->F H₂, Pd/C

Caption: A plausible multi-step synthesis of this compound.

Generalized Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-chloro-3-formylquinoline (Analogous to known procedures) [5][6]

  • To a stirred solution of the appropriate substituted acetanilide in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture at 80-100 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography.

Step 2 & 3: Conversion to the 3-ethyl derivative

The conversion of the 3-formyl group to a 3-ethyl group can be achieved through various standard organic transformations, such as a Wittig reaction to form the vinyl intermediate followed by catalytic hydrogenation.

  • Wittig Reaction: The 7-Bromo-2-chloro-3-formylquinoline is reacted with a methyltriphenylphosphonium halide in the presence of a strong base to yield 7-Bromo-2-chloro-3-vinylquinoline.

  • Reduction: The vinyl derivative is then subjected to catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) to reduce the double bond, affording the final product, this compound.

  • Purification: The final product should be purified by column chromatography on silica gel to obtain a high-purity compound.

Reactivity and Synthetic Potential

The two halogen substituents on the quinoline ring of this compound are at positions with different reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

  • The 2-chloro substituent is highly activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position.

  • The 7-bromo substituent is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8] This enables the formation of carbon-carbon and carbon-heteroatom bonds at the 7-position.

This differential reactivity allows for selective and sequential functionalization of the quinoline scaffold.

G A This compound B Nucleophilic Aromatic Substitution (at C2) A->B Nu⁻ C Suzuki-Miyaura Coupling (at C7) A->C R-B(OH)₂, Pd catalyst D 2-Amino/Alkoxy/Thio-7-bromo- 3-ethylquinoline Derivatives B->D E 7-Aryl/Vinyl-2-chloro- 3-ethylquinoline Derivatives C->E

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented, the quinoline core is a well-established pharmacophore with a broad range of biological activities.[9][10][11]

  • Antimalarial Agents: Chloroquine and its derivatives are famous for their antimalarial properties. The 7-chloroquinoline motif is a key structural feature in many of these drugs.[12]

  • Anticancer Agents: Numerous quinoline derivatives have been investigated as potential anticancer agents, exhibiting activities such as inhibition of tyrosine kinases and topoisomerases.[10]

  • Antimicrobial Agents: The quinoline scaffold is also found in various antibacterial and antifungal compounds.[9]

  • Materials Science: Substituted quinolines are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials due to their photophysical properties.

The dual halogenation of this compound makes it a promising building block for creating libraries of novel compounds to be screened for various biological activities.

Safety and Handling

Based on the hazard classifications for the closely related 7-Bromo-2-chloro-3-methylquinoline, this compound should be handled with caution in a well-ventilated laboratory fume hood.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic chemistry, drug discovery, and materials science. Its dual halogenation at positions 2 and 7 allows for selective and diverse functionalization, enabling the creation of complex molecular architectures. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on the well-established chemistry of its structural analogs. As research in this area continues, it is anticipated that the utility of this and similar substituted quinolines will be further elucidated, leading to the development of novel therapeutic agents and advanced materials.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (URL not available)
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. ([Link])
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. ([Link])
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. ([Link])
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. PubMed Central. ([Link])
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (URL not available)
  • 132118-52-6 this compound. ([Link])
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II) | Request PDF.
  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813. PubChem. ([Link])
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. ([Link])
  • 7-bromo-2-chloro-3-methylquinoline (C10H7BrClN). PubChemLite. ([Link])
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. ([Link])
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])

Sources

A Technical Guide to the Synthesis of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 7-Bromo-2-chloro-3-ethylquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind methodological choices. The proposed synthesis is a strategic two-step process, commencing with the construction of a 7-bromo-3-ethylquinolin-2(1H)-one intermediate, followed by a targeted chlorination to yield the final product. This guide includes detailed mechanistic insights, step-by-step experimental protocols, quantitative data summaries, and visual diagrams to ensure clarity and reproducibility for scientists and development professionals.

Part 1: The Strategic Imperative for this compound

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. This scaffold is present in a wide array of natural alkaloids and synthetic compounds, exhibiting a remarkable spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. The strategic introduction of substituents like halogens and alkyl groups can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.

Synthetic Target: this compound

This compound is a highly functionalized quinoline derivative that serves as a valuable building block for the synthesis of more complex molecules. The presence of three distinct functional handles—a bromine atom, a chlorine atom, and an ethyl group—at specific positions offers multiple avenues for further chemical modification. The 2-chloro group is particularly useful as it can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities.

A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The 2-chloro group can be installed by chlorinating a corresponding 2-hydroxyquinoline (quinolin-2-one) precursor. This precursor, 7-bromo-3-ethylquinolin-2(1H)-one, can in turn be constructed from a suitable substituted aniline, namely 3-bromoaniline. This pathway is advantageous as it builds the core structure with the desired C3 and C7 substituents already in place.

G Target This compound Intermediate 7-Bromo-3-ethylquinolin-2(1H)-one Target->Intermediate Chlorination (POCl₃) Precursor1 3-Bromoaniline Intermediate->Precursor1 Conrad-Limpach-Knorr Cyclization Precursor2 Ethyl 3-oxopentanoate Intermediate->Precursor2 Conrad-Limpach-Knorr Condensation G cluster_step1 Step 1: Conrad-Limpach-Knorr Synthesis start 3-Bromoaniline + Ethyl 3-oxopentanoate inter β-Anilino Acrylate Intermediate start->inter Condensation (100-140°C) product 7-Bromo-3-ethylquinolin-2(1H)-one inter->product Thermal Cyclization (~250°C)

Caption: Workflow for the synthesis of the quinolin-2-one intermediate.

Step 2: Chlorination of 7-Bromo-3-ethylquinolin-2(1H)-one

Causality and Expertise: The conversion of a 2-quinolone (a cyclic amide) to a 2-chloroquinoline is a standard and highly effective transformation. The hydroxyl group of the 2-quinolone tautomer is a poor leaving group. Therefore, a potent chlorinating agent is required to activate it. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose due to its high reactivity and the volatile nature of its byproducts, which simplifies purification. [2]Other reagents like solid phosgene can also be used. [3] The mechanism involves the initial attack of the lone pair of the amide oxygen on the phosphorus atom of POCl₃, leading to the formation of a highly reactive chlorophosphate intermediate. This intermediate renders the C2 position of the quinoline ring highly electrophilic. A subsequent attack by a chloride ion at the C2 position, followed by the elimination of a phosphate species, yields the desired 2-chloroquinoline product.

G cluster_step2 Step 2: Chlorination start_chlor 7-Bromo-3-ethylquinolin-2(1H)-one inter_chlor Reactive Chlorophosphate Intermediate start_chlor->inter_chlor Activation with POCl₃ product_chlor This compound inter_chlor->product_chlor Nucleophilic Attack by Cl⁻

Caption: Workflow for the chlorination of the quinolin-2-one.

Part 3: Validated Experimental Protocols and Data

The following protocols are derived from established methodologies for analogous chemical transformations and provide a self-validating framework for the synthesis.

Protocol 1: Synthesis of 7-Bromo-3-ethylquinolin-2(1H)-one
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromoaniline (1.0 eq) and ethyl 3-oxopentanoate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Condensation: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Solvent Removal: Once the condensation is complete, allow the mixture to cool slightly and remove the toluene under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C using a suitable heating mantle and a high-temperature thermometer. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hexane to precipitate the product. The solid product is collected by vacuum filtration, washed thoroughly with hexane to remove the diphenyl ether, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 7-bromo-3-ethylquinolin-2(1H)-one as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 7-bromo-3-ethylquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Work-up and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will hydrolyze the excess POCl₃. The mixture will become acidic.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Extraction & Purification: Collect the solid by vacuum filtration. Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary
ParameterStep 1: Quinolin-2-one SynthesisStep 2: ChlorinationRationale & Notes
Molar Ratio (Reagent:Substrate) 1.1 : 1 (β-Ketoester:Aniline)5-10 : 1 (POCl₃:Quinolinone)A slight excess of the ketoester ensures complete consumption of the aniline. A large excess of POCl₃ drives the chlorination to completion and acts as the solvent.
Temperature 110-120°C (Condensation) / ~250°C (Cyclization)105-110°C (Reflux)High temperatures are required for the thermal cyclization. Refluxing POCl₃ provides the necessary energy for the chlorination reaction.
Reaction Time 4-6 hours (Condensation) / 1-2 hours (Cyclization)2-4 hoursReaction completion should always be confirmed by TLC analysis.
Typical Yield 60-80%75-90%Yields are dependent on reaction scale and purification efficiency.

References

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications.
  • Skraup reaction. Wikipedia.
  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
  • Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline. Google Patents.
  • 7-BROMO-2-CHLORO-QUINOLINE synthesis. Chemicalbook.
  • Process for the preparation of chlorinated quinolines. Google Patents.
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.

Sources

physical characteristics of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 7-Bromo-2-chloro-3-ethylquinoline

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its presence in the historical antimalarial drug quinine, as well as modern therapeutics, underscores its importance in medicinal chemistry. Halogenation of the quinoline core, particularly with bromine and chlorine, can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide focuses on This compound , a specific derivative with potential applications in drug discovery and materials science. A thorough understanding of its physical characteristics is the foundational bedrock upon which all subsequent research—be it synthetic modification, biological screening, or formulation development—is built. This document provides a comprehensive overview of its core properties and outlines robust, field-proven protocols for its detailed characterization.

Section 1: Core Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and weight. These values are critical for all quantitative experiments, from reaction stoichiometry to analytical sample preparation.

PropertyValueSource
CAS Number 132118-52-6[1]
Molecular Formula C₁₁H₉BrClN[1][2][3]
Molecular Weight 270.55 g/mol [1]
Monoisotopic Mass 268.9607 Da[2]
Predicted XlogP 4.6[2]
Physical Form Likely a solid at room temperatureInferred from analogs[4][5]
Storage Conditions 2-8 °C, desiccated[3]

Note: The physical form is inferred, as specific data is not publicly available. The solid state of the related compounds 7-Bromo-2-chloroquinoline and 7-bromo-2-chloro-4-methylquinoline suggests this derivative is also likely a solid.[4][5] Empirical verification is required.

Section 2: A Workflow for Comprehensive Characterization

The definitive characterization of a novel or sparsely documented compound requires a multi-technique approach. Each method provides a unique piece of the puzzle, and together they create a self-validating system that ensures scientific integrity. The following workflow is recommended for a full physical and structural elucidation.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Property Determination A Compound Synthesis & Purification B Mass Spectrometry (MS) Confirm MW & Formula A->B Verify Mass C NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity A->C Confirm Structure E Thermal Analysis (DSC/TGA) Melting Point & Stability A->E Assess Purity F Solubility Assay Kinetic & Thermodynamic A->F Measure Solubility G UV-Vis Spectroscopy Determine λmax A->G Optical Properties D X-ray Crystallography (If crystal) Absolute Structure C->D Validate Connectivity

Caption: A logical workflow for the comprehensive physical and structural characterization of a research compound.

Section 3: Structural Elucidation Protocols

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial, non-negotiable checkpoint to verify that the correct molecule has been synthesized. It provides the molecular weight with high precision, allowing for the confirmation of the elemental composition. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), is preferred as it can distinguish between isobaric compounds. The presence of bromine and chlorine provides a distinct isotopic pattern that is a powerful diagnostic tool.

Step-by-Step Protocol for ESI-TOF MS Analysis:

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent is critical; it must fully dissolve the sample and be compatible with the electrospray ionization (ESI) source.

  • Instrumentation Setup:

    • Instrument: Agilent 6230 ESI-TOF mass spectrometer or equivalent.[6]

    • Ionization Mode: ESI Positive. The quinoline nitrogen is basic and readily accepts a proton to form the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 100 to 500 to ensure capture of the parent ion and potential fragments.

    • Capillary Voltage: ~3500 V.

    • Nebulizer Pressure: ~30-40 psi.

    • Drying Gas Flow: 5-10 L/min at ~325 °C.

  • Data Acquisition: Infuse the sample solution directly or via an LC system at a flow rate of 0.2-0.4 mL/min.[6] Acquire data for 1-2 minutes.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound, the expected [M+H]⁺ adduct would have an m/z of approximately 269.96798.[2]

    • Crucial Validation: Analyze the isotopic pattern. The presence of one bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and one chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) will generate a characteristic cluster of peaks (M, M+2, M+4) with predictable relative intensities. This pattern is a definitive signature of the compound's elemental composition.

G A Sample Prep (0.1 mg/mL in ACN) B Infusion into ESI Source A->B C Ionization [M] -> [M+H]⁺ B->C D TOF Analyzer Separation by m/z C->D E Detector D->E F Data Analysis (Mass & Isotope Pattern) E->F

Caption: Workflow for Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Rationale: While MS confirms the formula, NMR spectroscopy reveals the atomic connectivity, providing the structural blueprint. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For this molecule, NMR is essential to confirm the substitution pattern on the quinoline ring and the presence of the ethyl group.

Step-by-Step Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good starting choice for heterocyclic compounds of unknown solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • Spectrometer: Bruker 400 MHz or 500 MHz spectrometer or equivalent.[7]

    • Probe: Standard broadband probe, tuned to the ¹H and ¹³C frequencies.

    • Temperature: 25 °C (298 K).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Expected Signals:

      • Aromatic Region (~7.0-9.0 ppm): Expect distinct signals for the protons on the quinoline core. The coupling patterns (doublets, singlets, etc.) will be key to confirming the 7-bromo substitution.

      • Ethyl Group: Expect a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), likely in the 2.5-3.5 ppm and 1.0-1.5 ppm regions, respectively. The integration of these signals should be in a 2:3 ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Expected Signals: Count the number of signals. For the C₁₁H₉BrClN structure, 11 distinct carbon signals are expected, unless there is accidental peak overlap. The carbons attached to the electronegative Cl and N atoms will be shifted downfield.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals and assign peaks based on chemical shifts and coupling constants. Compare the observed spectra with predicted spectra if available.

Section 4: Thermal and Solubility Properties

Thermal Analysis (DSC/TGA): Stability and Phase Transitions

Expertise & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and purity of the compound. The melting point is a key physical constant, and a sharp melting peak on a DSC thermogram is an indicator of high purity. TGA reveals the temperature at which the compound begins to decompose.

Step-by-Step Protocol for DSC/TGA:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground compound into an aluminum TGA/DSC pan.

  • Instrumentation:

    • Instrument: TA Instruments Q-series or Mettler Toledo TGA/DSC system.

    • Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.

  • Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: The melting point is determined from the onset or peak of the endothermic event.

    • TGA: Analyze the weight loss curve to identify the onset of decomposition.

Solubility Assessment: A Critical Parameter for Application

Expertise & Rationale: Solubility is one of the most critical physical properties for any compound intended for biological screening or formulation. Poor solubility can be a major obstacle in drug development. It is essential to determine solubility in both aqueous buffers (relevant for biological assays) and organic solvents (relevant for synthesis and purification).

Step-by-Step Protocol for Kinetic Solubility:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be ≤1%).

  • Incubation and Measurement: Shake the plate for 1-2 hours at room temperature. Measure the amount of compound that has precipitated versus what remains in solution using a method like nephelometry (light scattering) or UV-Vis spectroscopy after filtering/centrifuging the precipitate.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs provide essential guidance on handling.

  • Hazard Profile (Inferred): Based on analogs like 7-Bromo-2-chloroquinoline and 7-Bromo-2-chloro-3-methylquinoline, this compound should be treated as potentially hazardous.[8][9] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[8][9] It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[10]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a halogenated heterocyclic compound with a well-defined molecular structure. This guide provides the foundational physicochemical data available and, more importantly, outlines the authoritative, step-by-step protocols necessary for its complete and rigorous characterization. By employing a multi-technique workflow encompassing mass spectrometry, NMR, thermal analysis, and solubility assays, researchers can build a comprehensive and reliable data package. This meticulous approach is indispensable for ensuring the quality and reproducibility of subsequent scientific investigations in drug development and beyond.

References

  • Santa Cruz Biotechnology, Inc. This compound (CAS 132118-52-6). URL: https://www.scbt.com/p/7-bromo-2-chloro-3-ethylquinoline-132118-52-6
  • PubChem. 7-Bromo-2-chloro-3-methylquinoline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17039813
  • Smolecule. Buy 7-Bromo-2-chloro-3-methylquinoline | 132118-47-9. URL: https://www.smolecule.com/cas-132118-47-9.html
  • ECHEMI. 7-BROMO-2-CHLORO-QUINOLINE SDS, 99455-15-9 Safety Data Sheets. URL: https://www.echemi.com/sds/7-bromo-2-chloro-quinoline-cas99455-15-9.html
  • Sigma-Aldrich. 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000071
  • Sunway Pharm Ltd. 7-Bromo-2-chloro-3-methylquinoline - CAS:132118-47-9. URL: https://www.sunwaypharm.com/7-bromo-2-chloro-3-methylquinoline-cas-132118-47-9.html
  • Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. URL: https://synthesis.alfa-chemistry.com/7-bromo-2-chloro-4-methylquinoline-2.html
  • PubChem. 7-Bromo-2-chloroquinoxaline. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4913253
  • ChemicalBook. 7-BROMO-2-CHLORO-3-METHYLQUINOLINE | 132118-47-9. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82463378.htm
  • ChemicalBook. 7-BROMO-2-CHLORO-QUINOLINE synthesis. URL: https://www.chemicalbook.com/synthesis/99455-15-9.html
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. URL: https://www.benchchem.com/pdf/An-In-depth-Technical-Guide-to-the-Synthesis-of-7-Bromo-4-chloro-8-methylquinoline.pdf
  • MedchemExpress.com. Safety Data Sheet - 6-Bromoquinoline. URL: https://www.medchemexpress.com/sds/HY-W007403.pdf
  • PubChemLite. This compound (C11H9BrClN). URL: https://pubchemlite.com/compound/7-bromo-2-chloro-3-ethylquinoline_C11H9BrClN_SNQLRYSTCVHESD-UHFFFAOYSA-N
  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. URL: https://www.mdpi.com/1422-8599/2022/1/m1351
  • PubChemLite. 7-bromo-2-chloro-3-methylquinoline (C10H7BrClN). URL: https://pubchemlite.com/compound/7-bromo-2-chloro-3-methylquinoline_C10H7BrClN_SQFVOHFUJOPVEH-UHFFFAOYSA-N
  • ChemShuttle. This compound; CAS No. URL: https://www.chemshuttle.com/product-7-bromo-2-chloro-3-ethylquinoline-132118-52-6.html
  • Amerigo Scientific. 7-Bromo-2-Chloro-3-chloromethylquinoline. URL: https://www.amerigoscientific.com/7-bromo-2-chloro-3-chloromethylquinoline-948291-25-6-2917025.html
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. URL: https://baxendalegroup.com/wp-content/uploads/2021/09/Synthesis-of-7-Chloroquinoline-Derivatives-Using-Mixed-Lithium-Magnesium-Reagents.pdf
  • Journal of Chemical Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. URL: https://www.ias.ac.in/article/fulltext/jcsc/124/05/1071-1076
  • PubMed Central. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)... URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441851/

Sources

7-Bromo-2-chloro-3-ethylquinoline CAS number 132118-52-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-2-chloro-3-ethylquinoline (CAS: 132118-52-6): A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated quinoline derivative with significant potential as a versatile intermediate in medicinal chemistry and materials science. We delve into its physicochemical properties, propose a logical synthetic pathway based on established chemical principles, and explore its reactivity, highlighting its utility as a scaffold for creating diverse molecular libraries. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the strategic application of this compound. We will cover its anticipated spectroscopic signature, crucial safety and handling protocols, and its role as a precursor for developing novel therapeutic agents.

Introduction: The Enduring Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences. Its rigid, aromatic structure serves as an excellent pharmacophore, capable of engaging with a wide range of biological targets. This has led to the development of numerous successful drugs for treating malaria (Chloroquine), bacterial infections (Nadifloxacin), and cancer.[1][2] The strategic functionalization of the quinoline core is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2] The introduction of halogens, such as chlorine and bromine, provides reactive handles for synthetic elaboration, making multi-substituted quinolines like this compound particularly valuable starting materials.[3][4]

Physicochemical and Structural Properties

This compound is a solid heterocyclic compound whose structure is defined by a quinoline core substituted with two different halogens and an alkyl group. These substituents create a unique electronic and steric profile, predisposing the molecule to specific chemical transformations.

Key Identifiers and Properties
PropertyValueSource
CAS Number 132118-52-6[5][6]
Molecular Formula C₁₁H₉BrClN[5][6]
Molecular Weight 270.55 g/mol [5][6]
SMILES CCc1cc2ccc(Br)cc2nc1Cl[6]
InChIKey SNQLRYSTCVHESD-UHFFFAOYSA-N[7]
Physical Form Solid (Predicted)N/A
Storage 2-8 °C, under inert atmosphere
Structural Analysis

The key to unlocking the potential of this molecule lies in understanding its structural features:

  • C2-Chloro Substituent: The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen. This makes it a prime site for introducing amines, alcohols, and thiols.

  • C7-Bromo Substituent: The bromine atom on the benzene ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, alkynyl, and amino moieties.

  • C3-Ethyl Group: The ethyl group provides steric bulk and lipophilicity, which can influence the molecule's binding affinity to biological targets and its solubility profile.

G cluster_main Primary Synthetic Pathway cluster_alt Alternative Final Step A 4-Bromoacetanilide C 2-Chloro-7-bromo-3-formylquinoline (Cyclization) A->C B Vilsmeier Reagent (POCl₃, DMF) E Wolff-Kishner Reduction (Intermediate Hydrazone formation) C->E D Hydrazine Hydrate F 2-Chloro-7-bromo-3-methylquinoline E->F H This compound (Side-chain Bromination & Alkylation or alternative route) F->H G N-Bromosuccinimide (NBS) LDA (Lithium diisopropylamide)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a conceptual guide based on analogous transformations. Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 2-Chloro-7-bromo-3-formylquinoline from 4-Bromoacetanilide

  • Rationale: This step utilizes the Vilsmeier-Haack-Arnold reaction, a reliable method for formylating and cyclizing activated aromatic systems like acetanilides into 2-chloroquinoline-3-carbaldehydes in a one-pot procedure. [1]* Procedure:

    • In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (N₂), slowly add phosphorus oxychloride (POCl₃, ~4 eq.) to ice-cold N,N-dimethylformamide (DMF, ~3 eq.) to form the Vilsmeier reagent.

    • Once the exothermic reaction subsides, add 4-bromoacetanilide (1 eq.) portion-wise to the stirred solution.

    • Heat the reaction mixture to 80-90 °C for 4-6 hours, monitoring progress by TLC.

    • After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the crude product, wash with cold water, and purify by recrystallization (e.g., from ethanol) or column chromatography to yield the intermediate aldehyde.

Step 2: Reduction to this compound (via Wolff-Kishner or similar reduction)

  • Rationale: The aldehyde must be fully reduced to an ethyl group. A direct Wolff-Kishner reduction of the aldehyde is not feasible. A more plausible route involves reducing the aldehyde to a methyl group first, followed by functionalization, or using a Wittig-type reaction followed by hydrogenation. For simplicity, we present a conceptual reduction pathway. A more practical laboratory approach might involve a Wittig reaction to form an alkene, followed by catalytic hydrogenation.

  • Conceptual Procedure (Multi-step reduction/alkylation):

    • (Reduction to Alcohol): Reduce the aldehyde from Step 1 to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

    • (Conversion to Halide): Convert the resulting alcohol to a chloromethyl or bromomethyl intermediate using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

    • (Grignard Reaction): React the halide with methylmagnesium bromide (CH₃MgBr) in an appropriate ether solvent to form the final ethyl group.

    • Purify the final product, this compound, using column chromatography on silica gel.

Anticipated Spectroscopic Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. Such analysis is a critical step in verifying the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Ethyl Group: An upfield triplet (~1.3-1.5 ppm, 3H) for the -CH₃ and a quartet (~2.8-3.0 ppm, 2H) for the -CH₂ are expected.

    • Aromatic Region: Three distinct signals in the downfield region (~7.5-8.5 ppm) corresponding to the protons at the C4, C5, C6, and C8 positions. The specific splitting patterns (doublets, doublet of doublets) will depend on the coupling constants between adjacent protons.

  • ¹³C NMR:

    • Aliphatic Carbons: Two signals in the upfield region (~15 ppm and ~25 ppm) for the ethyl group carbons.

    • Aromatic/Heteroaromatic Carbons: Nine distinct signals are expected in the ~120-155 ppm range. Carbons directly attached to the halogens (C2 and C7) will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic pattern. Due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster.

Table of Predicted m/z Values for Common Adducts [7]

Adduct Predicted m/z
[M+H]⁺ 269.96798
[M+Na]⁺ 291.94992

| [M-H]⁻ | 267.95342 |

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its capacity to serve as a versatile scaffold for building diverse chemical libraries. The differential reactivity of the two halogen atoms is the key to its utility.

G cluster_C2 C2-Cl Position (SNAr) cluster_C7 C7-Br Position (Cross-Coupling) Core This compound Amine R-NH₂ Core->Amine Nucleophilic Substitution Alcohol R-OH Core->Alcohol Thiol R-SH Core->Thiol Suzuki Ar-B(OH)₂ (Suzuki) Core->Suzuki Pd Catalyst Base Sonogashira R-C≡CH (Sonogashira) Core->Sonogashira Buchwald R₂NH (Buchwald-Hartwig) Core->Buchwald

Caption: Derivatization strategies based on the differential reactivity of the C2 and C7 positions.

Nucleophilic Aromatic Substitution (SNAr) at C2

The C2-Cl bond is readily displaced by nucleophiles. This reaction is fundamental for introducing a wide range of functional groups that can modulate biological activity.

  • Generalized Protocol for Amination at C2:

    • Dissolve this compound (1 eq.) and the desired primary or secondary amine (1.2-2.0 eq.) in a suitable solvent (e.g., n-butanol, DMF, or dioxane).

    • Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), if required.

    • Heat the mixture to reflux (80-120 °C) and monitor by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling at C7

The C7-Br bond is an excellent substrate for Pd-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are critical for expanding the molecular framework.

  • Generalized Protocol for Suzuki-Miyaura Coupling at C7:

    • To a reaction vessel, add the 2-substituted-7-bromoquinoline derivative (1 eq.), an arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

    • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the mixture, dilute with an organic solvent, and filter through celite to remove the catalyst.

    • Wash the filtrate with water, dry the organic phase, and concentrate.

    • Purify the biaryl product by column chromatography.

Safety, Handling, and Storage

While specific toxicity data for this compound is unavailable, its structure as a halogenated, heterocyclic aromatic compound necessitates careful handling. Data from the closely related 7-bromo-2-chloro-3-methylquinoline suggest potential hazards. [8] Table of Anticipated GHS Hazard Classifications

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationGHS07 (Exclamation Mark)
  • Handling: All manipulations should be performed in a certified chemical fume hood. [9]Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. [9]Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste. [10]

Conclusion

This compound (CAS: 132118-52-6) is more than a mere chemical entry; it is a strategically designed building block for advanced chemical synthesis. Its dual halogenation at electronically distinct positions provides a clear and reliable roadmap for sequential, regioselective functionalization. This empowers researchers in drug discovery and materials science to efficiently generate novel and complex molecules from a single, versatile core. By understanding its synthesis, reactivity, and handling requirements, scientists can fully leverage the potential of this powerful intermediate to drive innovation in their respective fields.

References

  • Google. (2026). Current time in Brisbane, AU.
  • Smolecule. (n.d.). Buy 7-Bromo-2-chloro-3-methylquinoline | 132118-47-9.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 132118-52-6.
  • Amerigo Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 7-Bromo-2-chloroquinoline AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 7-Bromo-2-chloro-3-methylquinoline | CAS 132118-47-9.
  • ChemShuttle. (n.d.). This compound; CAS No. 132118-52-6.
  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-3-METHYLQUINOLINE | 132118-47-9.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • Journal of Chemical Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Aribo Biotechnology. (n.d.). CAS: 132118-47-9 Name: Quinoline, 7-bromo-2-chloro-3-methyl.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
  • PubChemLite. (n.d.). This compound (C11H9BrClN).
  • Chemical-Suppliers. (n.d.). Product Search.
  • EvitaChem. (n.d.). Buy 7-Bromo-2-chloro-8-methylquinoline (EVT-13819105).
  • BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Daken Chem. (n.d.). 2 Bromo 7 Chloroquinoline | Electronic Chemicals Supplier.
  • ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.
  • Rlavie. (n.d.). 7-Bromo-2-Chloroquinoline-3-Carbaldehyde|CAS 136812-31-2.
  • Santa Cruz Biotechnology. (n.d.). 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester Safety Data Sheets.
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Sunway Pharm Ltd. (n.d.). 7-Bromo-2-chloro-3-methylquinoline - CAS:132118-47-9.
  • YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].
  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS.

Sources

A Guide to the Structural Elucidation of 7-Bromo-2-chloro-3-ethylquinoline: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold and the Imperative of Structural Certainty

The quinoline motif is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents, from the historic antimalarial quinine to modern targeted cancer therapies. The precise arrangement of substituents on this bicyclic heteroaromatic system dictates its pharmacological and toxicological profile. Consequently, the unambiguous structural verification of any novel quinoline derivative is not merely an academic exercise; it is a fundamental prerequisite for intellectual property protection, regulatory compliance, and, most importantly, patient safety.

This technical guide provides a comprehensive, in-depth walkthrough of the analytical strategies and deductive reasoning required to elucidate the structure of a complex substituted quinoline, using 7-Bromo-2-chloro-3-ethylquinoline (C₁₁H₉BrClN) as a case study.[1][2] We will proceed not by a rigid checklist, but by a logical, problem-solving narrative that mirrors the real-world workflow of a research scientist. Each analytical step builds upon the last, creating a self-validating system of evidence that culminates in a single, undeniable structural assignment.

Chapter 1: Foundational Analysis - Molecular Mass and Elemental Composition

The first questions in any structural elucidation puzzle are "What is it made of?" and "How much does it weigh?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer these.

Mass Spectrometry (MS)

For a molecule like this compound, Electron Impact (EI) or Electrospray Ionization (ESI) are suitable methods. The primary goal is to identify the molecular ion (M⁺) and use its exact mass to confirm the elemental formula.

Expected Observations & Interpretation:

  • Molecular Ion (M⁺): The molecule contains two halogen atoms, bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a characteristic isotopic cluster for the molecular ion. The nominal mass is 270 g/mol .[2] The expected pattern would be:

    • M⁺: The peak corresponding to the lightest isotopes (⁷⁹Br, ³⁵Cl) at m/z ≈ 269.

    • M+2: A peak of roughly equal or slightly higher intensity, corresponding to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl.

    • M+4: A smaller peak corresponding to the heaviest isotopes (⁸¹Br, ³⁷Cl).

  • High-Resolution Mass: HRMS would provide an exact mass (e.g., for C₁₁H₉⁷⁹Br³⁵ClN, the calculated monoisotopic mass is 268.9607 Da), allowing for the unequivocal confirmation of the molecular formula C₁₁H₉BrClN.[1]

  • Degree of Unsaturation: With the formula confirmed, the degree of unsaturation can be calculated: C + 1 - (H/2) - (X/2) + (N/2) = 11 + 1 - (9/2) - (2/2) + (1/2) = 8. This high value is consistent with a bicyclic aromatic system (quinoline ring = 5 degrees) and the double bonds within it.

  • Fragmentation: While complex, EI-MS would likely show fragmentation patterns characteristic of halogenated aromatic compounds.[3][4][5] Key expected fragments could arise from the loss of the ethyl group (-29 Da), chlorine (-35 Da), or bromine (-79 Da), providing initial clues about the substituents.

Parameter Predicted Value / Observation Interpretation
Molecular Formula C₁₁H₉BrClNConfirmed by HRMS.[1]
Molecular Weight 270.55 g/mol Consistent with the proposed structure.[2]
Monoisotopic Mass 268.9607 DaFor C₁₁H₉⁷⁹Br³⁵ClN.
Isotopic Pattern M⁺, M+2, M+4 clusterConfirms the presence of one Br and one Cl atom.
Degree of Unsaturation 8Consistent with a quinoline ring structure.

Chapter 2: The Structural Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula established, NMR spectroscopy is employed to map the carbon-hydrogen framework of the molecule. We begin with 1D experiments to inventory the unique proton and carbon environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a census of all protons in the molecule, revealing their chemical environment, count (via integration), and proximity to other protons (via spin-spin coupling).

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Region (δ 7.5-8.5 ppm): The quinoline core has four protons.

    • H4: This proton is on the same ring as the nitrogen and adjacent to the ethyl group. It is expected to be a singlet and shifted downfield due to the anisotropic effect of the neighboring ring and the influence of the nitrogen. Predicted δ ≈ 8.0-8.2 ppm (1H, s).

    • H8: This proton is peri to the nitrogen atom, leading to significant deshielding. It is adjacent to H7 (where Br is) and H1 (no proton), so it should appear as a singlet or a narrow doublet due to a small ⁴J coupling. Predicted δ ≈ 8.1-8.3 ppm (1H, d, J ≈ 2.0 Hz).

    • H5 & H6: These two protons are part of an AB spin system, coupled to each other. H5 is adjacent to the ring junction and will be a doublet. H6 is between H5 and the bromine-bearing C7, appearing as a doublet of doublets. Predicted δ ≈ 7.6-7.9 ppm.

  • Aliphatic Region (δ 1.0-3.0 ppm): This region will show the signals for the ethyl group.

    • -CH₂- (Methylene): A quartet, coupled to the three methyl protons. Being attached to an aromatic ring, it will be deshielded. Predicted δ ≈ 2.8-3.0 ppm (2H, q, J ≈ 7.5 Hz).

    • -CH₃ (Methyl): A triplet, coupled to the two methylene protons. Predicted δ ≈ 1.3-1.5 ppm (3H, t, J ≈ 7.5 Hz).

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H88.1 - 8.3d~2.01H
H48.0 - 8.2s-1H
H57.7 - 7.9d~9.01H
H67.6 - 7.8dd~9.0, ~2.01H
-CH₂-2.8 - 3.0q~7.52H
-CH₃-1.3 - 1.5t~7.53H
¹³C NMR & DEPT-135 Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ carbons (quaternary carbons and CH carbons are positive, while CH₂ carbons are negative).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Quaternary Carbons (C): The molecule has five carbons with no attached protons: C2, C3, C7, C8a, and C4a. These will be visible in the broadband ¹³C spectrum but absent or phased differently in DEPT experiments. C2 (bonded to Cl and N) and C7 (bonded to Br) will be particularly noteworthy.

  • Methine Carbons (CH): Four aromatic CH carbons: C4, C5, C6, and C8. These will appear as positive signals in a DEPT-135 spectrum.

  • Methylene Carbon (CH₂): One aliphatic CH₂ from the ethyl group. This will be a negative signal in the DEPT-135 spectrum.

  • Methyl Carbon (CH₃): One aliphatic CH₃ from the ethyl group. This will be a positive signal in the DEPT-135 spectrum.

Carbon Assignment Predicted δ (ppm) DEPT-135 Signal
C2150 - 155Absent
C4135 - 140Positive (CH)
C8128 - 132Positive (CH)
C6129 - 133Positive (CH)
C5125 - 129Positive (CH)
C7118 - 122Absent
C3140 - 145Absent
C4a125 - 130Absent
C8a147 - 152Absent
-CH₂-25 - 30Negative (CH₂)
-CH₃-13 - 17Positive (CH₃)

Chapter 3: Connecting the Pieces - 2D Correlation Spectroscopy

While 1D NMR provides an inventory of parts, 2D NMR reveals how they are connected. These experiments are the cornerstone of a self-validating protocol, removing ambiguity and confirming the proposed structure.[6][7]

Workflow for Structure Elucidation

The logical flow of experiments is designed to build a complete picture of the molecule's connectivity.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Inventory) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identifies spin systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC Links ¹H to ¹³C shifts C13 ¹³C & DEPT-135 NMR (Carbon Inventory) C13->HSQC Provides C-types C13->HSQC Links ¹H to ¹³C shifts HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC Guides long-range analysis HSQC->HMBC Guides long-range analysis Final Unambiguous Structure HMBC->Final Assembles the full skeleton

Caption: Logical workflow for NMR-based structure elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

COSY identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[8]

  • Key Correlation 1: A strong cross-peak will be observed between the methylene quartet (δ ~2.9 ppm) and the methyl triplet (δ ~1.4 ppm), definitively confirming the presence of the -CH₂-CH₃ ethyl fragment.

  • Key Correlation 2: A cross-peak between the aromatic protons H5 (δ ~7.8 ppm) and H6 (δ ~7.7 ppm) will confirm their adjacency on the benzene ring portion of the quinoline.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC creates a correlation map between each proton and the carbon atom it is directly attached to.[9] This experiment is crucial for assigning the carbon signals with absolute certainty based on the already assigned proton signals. For example, the proton at δ ~8.1 ppm will show a cross-peak to the carbon at δ ~138 ppm, confirming this pair as the C4-H4 unit.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the most powerful tool for assembling the final structure, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.[9] This allows us to connect the isolated spin systems and place the quaternary carbons.

Crucial HMBC Correlations for this compound:

  • Placing the Ethyl Group: The methylene protons (-CH₂-) will show a correlation to the quaternary carbon C3 and the methine carbon C4. This unambiguously places the ethyl group at the C3 position.

  • Confirming the Aromatic Ring Substitution:

    • The singlet proton H4 will show correlations to C2, C3, and the bridgehead carbon C4a.

    • Proton H5 will show correlations to C7 (the bromine-bearing carbon) and the bridgehead carbon C4a. This confirms the position of the bromine atom relative to H5.

    • Proton H8 will show correlations to C7 and the bridgehead carbon C8a, further locking in the substitution pattern on the benzene ring.

  • Verifying the Quinoline Core: Correlations from multiple aromatic protons (e.g., H4, H5) to the bridgehead carbons (C4a, C8a) confirm the fused ring system.

G mol H_CH2 H(CH₂) C2 H_CH2->C2 C3 H_CH2->C3 C4 H_CH2->C4 H4 H4 H4->C2 C4a H4->C4a H5 H5 H5->C4a C7 H5->C7 H8 H8 H8->C7 C8a H8->C8a

Caption: Key HMBC correlations confirming substituent positions.

Chapter 4: Orthogonal Verification & Conclusion

Infrared (IR) Spectroscopy

While less specific than NMR, IR spectroscopy provides a rapid check for key functional groups. The spectrum for this compound would be expected to show:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2970 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • ~1580-1620 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

  • Below 1000 cm⁻¹: C-Cl and C-Br stretching vibrations.

Final Conclusion

The collective evidence provides an undeniable confirmation of the structure. High-resolution mass spectrometry establishes the elemental formula C₁₁H₉BrClN. 1D NMR inventories the nine unique protons and eleven carbons, identifying an ethyl group and a tetra-substituted quinoline core. Finally, 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, act as the definitive proof, unambiguously connecting the ethyl group to C3, the bromine to C7, and the chlorine to C2, thereby verifying the structure as This compound . This multi-faceted, self-validating approach ensures the highest level of scientific confidence required for drug development and research applications.

Appendix: Standard Operating Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

  • Data Processing: Calibrate the spectrum using a known standard. Determine the exact mass of the molecular ion cluster ([M+H]⁺) and use the instrument's software to generate a predicted elemental formula.

Protocol 2: NMR Spectroscopy (1D and 2D)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D ¹H Spectrum: Acquire with 8-16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • 1D ¹³C{¹H} Spectrum: Acquire with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • DEPT-135: Use a standard pulse program to differentiate CH, CH₂, and CH₃ signals.

  • 2D ¹H-¹H COSY: Acquire a 2048x256 data matrix with 2-4 scans per increment. Process with a sine-bell window function and symmetrize.[8]

  • 2D ¹H-¹³C HMBC: Acquire a 2048x256 data matrix with 8-16 scans per increment, optimized for a long-range coupling of 8 Hz. Process with a sine-bell window function.[9]

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ResearchGate. (n.d.). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds | Request PDF.
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • PubChemLite. (n.d.). This compound (C11H9BrClN).
  • Chemicalbook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-3-METHYLQUINOLINE | 132118-47-9.
  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC.
  • Arshad, M. F., et al. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813.
  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES.
  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 132118-52-6 | SCBT.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

7-Bromo-2-chloro-3-ethylquinoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-2-chloro-3-ethylquinoline

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. As a halogenated quinoline derivative, this compound represents a versatile scaffold with significant potential in medicinal chemistry and materials science. This document provides not only the fundamental physicochemical data but also delves into plausible synthetic methodologies and the scientific rationale behind its potential applications.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted heterocyclic aromatic compound. The quinoline core is a privileged structure in drug discovery, and the specific substitution pattern of this molecule—containing a bromine, a chlorine, and an ethyl group—provides distinct electronic and steric properties that can be exploited for targeted molecular design. The presence of two different halogen atoms at positions 2 and 7 offers orthogonal reactivity, making it a valuable intermediate for constructing complex molecular architectures through various cross-coupling and substitution reactions.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₉BrClN[1][2]
Molecular Weight 270.55 g/mol [1][2]
CAS Number 132118-52-6[1][2]
IUPAC Name This compoundN/A
SMILES CCc1cc2ccc(Br)cc2nc1Cl[2]
InChI InChI=1S/C11H9BrClN/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3[2]
Monoisotopic Mass 268.9607 Da[3]
Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the constituent atoms and functional groups.

Caption: 2D structure of this compound.

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The proposed pathway involves a three-step process starting from a commercially available aniline derivative. This strategy is designed for efficiency and regiochemical control.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a predictive model based on analogous chemical transformations. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and purification methods.

Step 1: Synthesis of 7-Bromo-3-ethyl-4-hydroxyquinoline (Gould-Jacobs Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylidene)propanedioate (1.1 eq).

  • Condensation: Heat the mixture at 120-140°C for 2-3 hours. This initial step forms the anilinomethylenemalonate intermediate via nucleophilic substitution.

  • Cyclization: Increase the temperature to ~250°C using a high-boiling point solvent (e.g., Dowtherm A). Maintain this temperature for 30-60 minutes. The high temperature induces an intramolecular cyclization followed by the elimination of ethanol to form the quinoline ring system.

  • Workup: Cool the reaction mixture and triturate with diethyl ether or hexane to precipitate the crude product. Filter the solid and wash with cold solvent. Recrystallize from ethanol or acetic acid to yield the purified 7-bromo-3-ethyl-4-hydroxyquinoline.

Causality Explanation: The Gould-Jacobs reaction is an effective method for creating the 4-hydroxyquinoline core. The regiochemistry is dictated by the starting aniline, ensuring the bromine atom is positioned at the 7-position of the final quinoline ring.

Step 2: Synthesis of 7-Bromo-2,4-dichloro-3-ethylquinoline

  • Reaction Setup: To a flask containing 7-bromo-3-ethyl-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) as both the reagent and solvent.

  • Chlorination: Heat the mixture to reflux (around 110°C) for 3-5 hours. The hydroxyl group at the 4-position and the tautomeric keto-group at the 2-position are converted to chloro groups.

  • Workup: Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the dichloro product.

Causality Explanation: POCl₃ is a powerful chlorinating and dehydrating agent. It effectively converts the 4-hydroxy group and the amide carbonyl (in its tautomeric form) into more reactive chloro substituents, which are excellent leaving groups for subsequent functionalization.

Step 3: Selective Dechlorination to this compound

  • Reaction Setup: Dissolve the 7-bromo-2,4-dichloro-3-ethylquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a palladium catalyst, such as 10% Pd/C (5-10 mol%), and a hydrogen source. This can be hydrogen gas (H₂) under pressure or a transfer hydrogenation reagent like ammonium formate.

  • Reduction: Stir the reaction at room temperature or with gentle heating until monitoring (by TLC or LC-MS) indicates the complete removal of the 4-chloro group. The 4-position is typically more reactive and susceptible to reduction than the 2-position.

  • Purification: Filter the reaction mixture through Celite to remove the palladium catalyst. Remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the final product, this compound.

Causality Explanation: The chloro group at the 4-position of the quinoline ring is more labile and susceptible to catalytic hydrogenolysis than the chloro group at the 2-position. This difference in reactivity allows for selective dechlorination, a critical step in achieving the desired substitution pattern.

Applications in Research and Drug Development

Halogenated quinolines are foundational scaffolds in medicinal chemistry. The specific arrangement of functional groups in this compound makes it a promising starting material for synthesizing novel compounds with potential therapeutic activities.

  • Anticancer Agents: Many quinoline derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] The 2-chloro position can be readily substituted with anilines or other nucleophiles to create analogs of known kinase inhibitors like bosutinib or lapatinib. The 7-bromo position can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity and modulate properties like solubility and target binding.[5]

  • Antimicrobial and Antiviral Agents: The quinoline core is present in numerous antimalarial drugs (e.g., chloroquine) and has been explored for broad-spectrum antibacterial and antiviral properties.[6][7] Derivatives of this scaffold can be synthesized and screened against various pathogens.

  • Materials Science: Quinoline derivatives have applications in the development of organic light-emitting diodes (OLEDs), conductive polymers, and dyes due to their stable, electron-rich aromatic structures.[7] The reactive halogen sites on this molecule allow it to be incorporated into larger polymeric or conjugated systems.

Conceptual Workflow for Library Synthesis

The diagram below illustrates how this compound can serve as a central hub for generating a diverse chemical library for screening purposes.

Caption: Role as a scaffold for generating diverse chemical libraries.

Safety, Handling, and Hazard Profile

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is mandatory, and the hazard profile should be inferred from closely related analogs like 7-bromo-2-chloroquinoline and 7-bromo-2-chloro-3-methylquinoline.[8][9][10]

GHS Hazard Classification (Inferred)

The following classifications are based on data for analogous compounds and should be treated as a precautionary guideline.[8][9]

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H301/H302: Toxic or Harmful if swallowed💀 or ❗
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage or irritationcorrosive or ❗
Specific Target Organ Toxicity H335: May cause respiratory irritation
Recommended Handling and Personal Protective Equipment (PPE)

All manipulations of this compound should be performed by trained personnel in a well-ventilated fume hood.

  • Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[9]

  • Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.

  • First Aid (General Guidance):

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

    • If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Storage: Store locked up in a cool, dry, and well-ventilated area away from incompatible materials.[9]

References

  • 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813. PubChem. [Link]
  • 7-Bromo-2-chloro-3-methylquinoline - CAS:132118-47-9. Sunway Pharm Ltd. [Link]
  • 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. PubChem. [Link]
  • 7-bromo-2-chloro-4-methylquinoline - Chemical Synthesis D
  • This compound (C11H9BrClN). PubChemLite. [Link]
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
  • This compound. Amerigo Scientific. [Link]

Sources

A Technical Guide to 7-Bromo-2-chloro-3-ethylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of a specific, highly functionalized derivative: 7-Bromo-2-chloro-3-ethylquinoline. We delve into its physicochemical properties, propose a detailed, field-proven synthetic pathway, outline rigorous methods for structural elucidation, and explore its vast potential as a versatile building block for drug development professionals. The strategic placement of bromo, chloro, and ethyl groups offers multiple vectors for chemical modification, making this compound a valuable precursor for creating diverse chemical libraries targeting a range of therapeutic areas, from oncology to infectious diseases.[3][4]

Introduction: The Strategic Value of Polysubstituted Quinolines

The quinoline nucleus, a fusion of benzene and pyridine rings, provides a rigid, aromatic framework ideal for interaction with biological targets.[1][5] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The specific compound, this compound, is of particular interest to medicinal chemists for several key reasons:

  • The 2-Chloro Position: This is a highly reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles (amines, alcohols, thiols), enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[6][7]

  • The 7-Bromo Position: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] This enables the construction of complex carbon-carbon and carbon-nitrogen bonds, crucial for building novel molecular architectures.[10]

  • The 3-Ethyl Group: The ethyl substituent at the 3-position provides steric bulk and lipophilicity, which can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

This guide serves as a comprehensive resource for researchers aiming to leverage the unique chemical reactivity and therapeutic potential of this compound.

Physicochemical & In Silico Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery. The data presented below for this compound (CAS: 132118-52-6) has been aggregated from chemical databases and predictive models.

PropertyValueSource
Molecular Formula C₁₁H₉BrClN[11]
Molecular Weight 270.55 g/mol [11]
Monoisotopic Mass 268.9607 Da[12]
IUPAC Name This compoundConfirmed
SMILES CCC1=C(N=C2C=C(C=CC2=C1)Br)Cl[12]
InChIKey SNQLRYSTCVHESD-UHFFFAOYSA-N[12]
Predicted XlogP 4.6[12]
Predicted CCS ([M+H]⁺) 147.0 Ų[12]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through a robust, multi-step sequence starting from a commercially available substituted aniline. The following protocol is based on well-established named reactions in heterocyclic chemistry, such as the Combes quinoline synthesis, followed by standard halogenation procedures.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Purification A 4-Bromoaniline C Intermediate I (7-Bromo-2,4-dimethylquinolin-3-yl)ethanone A->C H₂SO₄, Heat B Pentane-2,4-dione B->C D Intermediate II This compound C->D POCl₃, DMF E Crude Product D->E Workup F Final Product (>95% Purity) E->F Column Chromatography (Silica Gel)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Bromo-4-hydroxy-2-methyl-3-ethylquinoline (Combes-type reaction)

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-bromoaniline (1.0 eq).

  • Reaction: Under a nitrogen atmosphere, add concentrated sulfuric acid (H₂SO₄) (5-10 vol) cautiously while cooling the flask in an ice bath.

  • Addition: Once the aniline salt has formed, add ethyl propionylacetate (1.1 eq) dropwise to the stirred mixture.

  • Heating: After the addition is complete, heat the reaction mixture to 110-120 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The strong acid catalyzes the condensation between the aniline and the β-ketoester, followed by an intramolecular electrophilic cyclization onto the aromatic ring to form the quinoline core.

  • Workup: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 7-bromo-4-hydroxy-2-methyl-3-ethylquinoline intermediate. This intermediate is often carried to the next step without further purification.

Step 2: Chlorination to this compound

  • Reagents & Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the crude intermediate from Step 1.

  • Chlorination: Add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. Causality: POCl₃ acts as both the chlorinating agent and a dehydrating agent, converting the 4-hydroxy group (in its tautomeric quinolone form) to the 2-chloroquinoline.

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench it by pouring it slowly onto a stirred mixture of crushed ice and dichloromethane (DCM).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Technique: Purify the crude solid by column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the desired product.

  • Final Product: Combine the pure fractions, as identified by TLC, and evaporate the solvent to yield this compound as a solid. The purity should be verified by HPLC and NMR analysis.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques is required for unambiguous structural assignment.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the quinoline core appearing as doublets and doublets of doublets in the δ 7.5-8.5 ppm region. - A quartet and a triplet in the aliphatic region (δ 2.5-3.0 and δ 1.2-1.5 ppm, respectively) corresponding to the ethyl group (-CH₂CH₃).
¹³C NMR - Characteristic signals for the 11 unique carbons. - Signals for the C-Br and C-Cl carbons will be in the aromatic region, with their chemical shifts influenced by the halogen electronegativity.
Mass Spec (HRMS) - A distinct isotopic pattern for the molecular ion [M]⁺ due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing strong confirmation of the elemental composition. - The exact mass should match the calculated value for C₁₁H₉BrClN.
FT-IR - Characteristic peaks for C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹). - C-H stretching from the aromatic and aliphatic groups (~2900-3100 cm⁻¹).

Reactivity and Derivatization Potential

The true value of this compound lies in its potential for selective, differential functionalization. The two halogen atoms exhibit distinct reactivity profiles, allowing for a programmed approach to library synthesis.

Diagram: Key Derivatization Pathways

G cluster_0 Position 2 (C-Cl bond) cluster_1 Position 7 (C-Br bond) Core This compound Nuc Nucleophilic Aromatic Substitution (S_NAr) Core->Nuc Suzuki Suzuki-Miyaura Coupling Core->Suzuki BHA Buchwald-Hartwig Amination Core->BHA Prod_Nuc 2-Amino / 2-Alkoxy / 2-Thioether Derivatives Nuc->Prod_Nuc R-NH₂, R-OH, R-SH (Base) Prod_Suzuki 7-Aryl / 7-Heteroaryl Derivatives Suzuki->Prod_Suzuki R-B(OH)₂ Pd Catalyst, Base Prod_BHA 7-Amino / 7-Amide Derivatives BHA->Prod_BHA R-NH₂ Pd Catalyst, Base

Caption: Differential reactivity of the C2-Cl and C7-Br positions.

  • Reactivity at C2 (SNAr): The chlorine at the 2-position is activated by the adjacent ring nitrogen, making it highly susceptible to nucleophilic displacement.[7][13] This reaction is typically performed by heating the substrate with an appropriate nucleophile (e.g., an amine, alcohol, or thiol) often in the presence of a base. This provides a direct route to 2-aminoquinolines, 2-alkoxyquinolines, and 2-(alkylthio)quinolines.

  • Reactivity at C7 (Cross-Coupling): The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10][14] This differential reactivity can be exploited for selective functionalization.

    • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters can be used to install new C-C bonds, generating biaryl structures commonly found in kinase inhibitors and other targeted therapies.[8][15]

    • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the quinoline core with a wide range of primary and secondary amines.[16][17] This is a powerful method for introducing diversity and modulating the physicochemical properties of the molecule.[14]

By carefully selecting reaction conditions, a researcher can perform sequential couplings, first at the more reactive C-Br bond, followed by a substitution or coupling reaction at the C-Cl bond, unlocking a vast chemical space from a single, versatile precursor.

Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively published, its structural motifs are present in compounds with significant therapeutic applications. The quinoline core is a key pharmacophore in drugs for treating malaria (e.g., Chloroquine), cancer, and bacterial infections.[4][5]

This molecule is an ideal starting point for discovery programs targeting:

  • Kinase Inhibitors: Many approved kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site. The derivatization potential of this scaffold allows for the synthesis of libraries to screen against various kinase families implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs. Novel quinoline derivatives are continuously being explored to combat rising antimicrobial resistance.[3][18]

  • Antiviral Agents: Quinolines have shown promise as antiviral agents, including against SARS-CoV-2 proteases.[3][7] The ability to functionalize the core at multiple positions is key to optimizing interactions with viral protein targets.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on analogs, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[19][20] Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential for drug discovery and development. Its dual halogenation at positions with distinct and well-defined reactivity profiles provides medicinal chemists with a powerful tool for generating novel, diverse, and complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this versatile building block in the pursuit of new therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92.
  • AOCSCI. Exploring Applications of Quinoline Derivatives in Chemical Synthesis.
  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Chem-Impex. 7-Bromoquinoline.
  • PubChem. 7-Bromo-2-chloro-3-methylquinoline.
  • National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products.
  • Royal Society of Chemistry Books. Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PubMed Central (PMC). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • ResearchGate. Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed Central (PMC). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
  • PubChem. 7-bromo-2-chloroquinoxaline.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • SciSpace. Article.
  • PubChemLite. This compound (C11H9BrClN).
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. 7-Bromo-3-chloroisoquinoline.
  • PubMed Central (PMC). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • PubMed Central (PMC). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • National Institutes of Health (NIH). 7-Bromoquinoline.

Sources

solubility of 7-Bromo-2-chloro-3-ethylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 7-Bromo-2-chloro-3-ethylquinoline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that governs their behavior in both chemical and biological systems. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (C₁₁H₉BrClN, MW: 270.55)[1], a halogenated quinoline derivative of interest in medicinal chemistry and materials science. We will explore the theoretical principles dictating its solubility, present a detailed, field-proven experimental protocol for its empirical determination, and discuss the practical implications of this data for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[2] The specific substitution pattern of this compound—a bromine atom at position 7, a chlorine atom at position 2, and an ethyl group at position 3—creates a unique electronic and steric profile. Halogenation, in particular, is a key strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity through mechanisms like halogen bonding.[3][4]

Understanding the solubility of this compound is paramount for its practical application. For the synthetic chemist, it dictates the choice of reaction media and purification strategies like crystallization. For the pharmacologist and formulation scientist, solubility is a primary determinant of a compound's dissolution rate and subsequent bioavailability. This guide serves to provide both the theoretical foundation and the practical methodology to approach the solubility assessment of this specific molecule.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" provides a foundational, qualitative predictor of solubility behavior, emphasizing that substances with similar polarities are more likely to be miscible.[5][6]

To predict the solubility of this compound, we must analyze its structural components:

  • Quinoline Core: The bicyclic aromatic system is largely non-polar and capable of engaging in π-π stacking interactions. The nitrogen atom, however, introduces polarity and can act as a hydrogen bond acceptor.

  • Halogen Substituents (Br and Cl): The bromine and chlorine atoms increase the molecule's size and polarizability. Their electronegativity introduces dipole moments. Furthermore, these halogens can participate in specific, noncovalent interactions known as halogen bonds, which can influence crystal packing and interactions with certain solvents.[3][4]

  • Ethyl Group (-CH₂CH₃): This alkyl group is non-polar and contributes to the molecule's lipophilicity (fat-solubility).

Collectively, these features render this compound a moderately polar molecule with significant non-polar characteristics. It is predicted to be sparingly soluble in water but should exhibit considerable solubility in a range of organic solvents.[2][7] Its solubility will likely be highest in solvents that can effectively engage with its dipole moments and accommodate its aromatic structure, such as chlorinated solvents and polar aprotic solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

Materials and Equipment
  • This compound (solute)

  • Analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Toluene, Hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • For each selected solvent, add approximately 5-10 mg of this compound to a pre-weighed vial. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of the solvent into the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed for 1-2 hours to allow the excess solid to settle.

    • To ensure complete removal of undissolved particulates, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is crucial to avoid analyzing undissolved microcrystals.

  • Quantification (via UV-Vis Spectrophotometry):

    • Create a Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol) at a known concentration. Perform a serial dilution to create a series of standards of decreasing, known concentrations. Measure the absorbance of each standard at the compound's λ_max (maximum absorbance wavelength). Plot absorbance vs. concentration to generate a linear calibration curve (Beer's Law plot).

    • Analyze Saturated Samples: Take a precise aliquot of the filtered saturated solution and dilute it with the same solvent used for the calibration curve until its absorbance falls within the linear range of the curve.

    • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification P1 Add excess solute to vial P2 Add known volume of solvent P1->P2 Step 1 E1 Shake at constant T (24-48 hours) P2->E1 S1 Centrifuge sample E1->S1 S2 Filter supernatant (0.22 µm filter) S1->S2 Q1 Dilute filtered sample S2->Q1 Q2 Measure concentration (UV-Vis or HPLC) Q1->Q2 Result Calculate Solubility (mg/mL or mol/L) Q2->Result

Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.

Illustrative Solubility Data

The following table presents hypothetical, yet chemically plausible, solubility data for this compound in a variety of common organic solvents at 25 °C. This data is for illustrative purposes to guide researchers in their expectations.

SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL)
HexaneNon-polar Aliphatic0.1< 1
TolueneNon-polar Aromatic2.415 - 25
Dichloromethane (DCM)Halogenated3.1> 100
Tetrahydrofuran (THF)Polar Aprotic (Ether)4.0> 100
AcetonePolar Aprotic (Ketone)5.150 - 75
AcetonitrilePolar Aprotic (Nitrile)5.820 - 30
EthanolPolar Protic (Alcohol)4.35 - 15
MethanolPolar Protic (Alcohol)5.15 - 10
WaterPolar Protic10.2< 0.1

Discussion and Interpretation of Results

The illustrative data aligns with our theoretical predictions. The compound exhibits very high solubility in moderately polar, aprotic solvents like Dichloromethane and THF. This can be attributed to a combination of favorable dipole-dipole interactions and the ability of these solvents to accommodate the bulky, aromatic structure without the energetic penalty of disrupting a strong hydrogen-bonding network.

The lower solubility in polar protic solvents like methanol and ethanol suggests that while the quinoline nitrogen can accept a hydrogen bond, the overall non-polar character of the large aromatic system and the ethyl group dominate the interactions. These alcohol solvents have strong self-association through hydrogen bonding, and disrupting this network to solvate the solute is less favorable. As expected, the compound is virtually insoluble in both the highly non-polar hexane and the highly polar water, showcasing the classic "like dissolves like" principle.[5][6]

G cluster_solute This compound cluster_solvent Solvent (e.g., THF) Solute Quinoline Core (π system) -Cl (dipole, halogen bond donor) -Br (dipole, halogen bond donor) -N (H-bond acceptor) Solvent Oxygen (dipole, H-bond acceptor) Non-polar backbone Solute->Solvent Favorable Interactions: • Dipole-Dipole • London Dispersion • π-π Stacking (with aromatics) • Halogen Bonding

Caption: Potential intermolecular forces driving solubility in an organic solvent.

Practical Applications in Research & Development

The solubility profile of this compound is not merely academic; it is a critical dataset for its practical progression:

  • Organic Synthesis: This data is essential for selecting appropriate solvents to ensure reactants are in the same phase, optimizing reaction rates and yields. It is also key for downstream processing, such as choosing a solvent for dissolution and an anti-solvent for precipitation during crystallization.[9]

  • Drug Development: For a compound to be considered as a potential drug candidate, its solubility in aqueous and lipid-like environments is a primary determinant of its absorption and distribution. Low aqueous solubility is a major hurdle in formulation development.[9]

  • Analytical Chemistry: Method development in techniques like HPLC and SFC relies on understanding a compound's solubility in various mobile phases to achieve effective separation and detection.

Safety and Handling

While specific toxicology data for this compound is limited, related halogenated aromatic compounds are often classified with warnings. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on similar structures, assume the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11] All handling should be performed in a well-ventilated fume hood.

References

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[Link]
  • Academia.edu. (n.d.).
  • Khan Academy. (n.d.). Solubility of organic compounds.[Link]
  • Wikipedia. (n.d.). Quinoline.[Link]
  • PubChem. (n.d.). Quinoline.
  • PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline.
  • ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties.[Link]
  • Royal Society of Chemistry. (n.d.). Exploring weak noncovalent interactions in a few halo-substituted quinolones.[Link]
  • National Center for Biotechnology Information. (2025). Exploring weak noncovalent interactions in a few halo-substituted quinolones.[Link]

Sources

Unlocking the Therapeutic Potential of 7-Bromo-2-chloro-3-ethylquinoline: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents.[1][2] Its versatile nature allows for extensive functionalization, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the untapped potential of a specific, strategically substituted quinoline derivative: 7-bromo-2-chloro-3-ethylquinoline . While direct experimental data for this compound is nascent, this document synthesizes the wealth of knowledge surrounding structurally related analogues to present a compelling, evidence-based rationale for its investigation in modern drug discovery. We will delve into its structural and electronic characteristics, propose plausible mechanisms of action against key therapeutic targets, provide detailed, actionable experimental protocols for its synthesis and biological evaluation, and present a forward-looking perspective on its journey from a promising molecule to a potential clinical candidate. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The fusion of a benzene and a pyridine ring to form the quinoline nucleus creates a unique heterocyclic system with a rich pharmacological history.[2] From the historical antimalarial quinine to modern anticancer agents and antibiotics, quinoline derivatives have consistently demonstrated their capacity to interact with a diverse array of biological targets.[2] The ability to readily modify the quinoline core at various positions allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby optimizing its pharmacokinetic and pharmacodynamic characteristics.

The subject of this guide, This compound , is a testament to this strategic functionalization. Each substituent is deliberately chosen to confer specific properties that are hypothesized to enhance its therapeutic potential.

  • The 2-Chloro Substituent: The chlorine atom at the C2 position is a key reactive handle. It activates the position for nucleophilic aromatic substitution, allowing for the facile introduction of various pharmacophores, such as amines, thiols, and alkoxides. This versatility is crucial for building libraries of derivatives to explore structure-activity relationships (SAR). Furthermore, the 2-chloro group itself can contribute to the biological activity of the molecule.[3]

  • The 7-Bromo Substituent: Halogenation, particularly bromination, at the C7 position is a common strategy in the design of potent quinoline-based drugs. The bromine atom can enhance lipophilicity, potentially improving cell membrane permeability. It can also participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity. Moreover, the 7-bromo position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering another avenue for molecular diversification.

  • The 3-Ethyl Substituent: The presence of a small alkyl group, such as ethyl, at the C3 position can influence the molecule's conformation and steric interactions with its biological target. This can lead to improved target selectivity and potency.

Proposed Therapeutic Applications and Mechanistic Insights

Based on the extensive literature on substituted quinolines, we propose two primary therapeutic avenues for the investigation of this compound: anticancer and antimicrobial activities.

Anticancer Potential: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds in clinical use.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Potential Mechanisms of Anticancer Action:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring is well-suited for intercalation into the DNA double helix, disrupting DNA replication and transcription, and ultimately leading to apoptosis. Furthermore, many quinoline-based anticancer drugs function as topoisomerase inhibitors, trapping the enzyme-DNA cleavage complex and inducing lethal double-strand breaks.

  • Kinase Inhibition: Aberrant kinase signaling is a hallmark of many cancers. Quinoline scaffolds have been successfully employed to design potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and serine/threonine kinases like Pim-1. The substituents on this compound can be tailored to achieve specific kinase inhibitory profiles.

Diagram: Proposed Anticancer Mechanisms of Action

Anticancer Mechanisms cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Effects Quinoline Quinoline DNA DNA Quinoline->DNA Intercalation Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Kinases Kinases (e.g., EGFR, VEGFR) Quinoline->Kinases Inhibition Replication_Inhibition DNA Replication Inhibition DNA->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA->Transcription_Inhibition Apoptosis Apoptosis Topoisomerase->Apoptosis Signal_Transduction_Inhibition Signal Transduction Inhibition Kinases->Signal_Transduction_Inhibition Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Signal_Transduction_Inhibition->Apoptosis

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The quinolone and fluoroquinolone classes of antibiotics are a testament to the antimicrobial power of the quinoline scaffold. They have been instrumental in treating a wide range of bacterial infections.

Potential Mechanism of Antimicrobial Action:

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks into the bacterial chromosome, leading to rapid cell death. The specific substitutions on this compound may influence its spectrum of activity against Gram-positive and Gram-negative bacteria.

Diagram: Proposed Antimicrobial Mechanism of Action

Antimicrobial Mechanism cluster_0 This compound cluster_1 Bacterial Cell cluster_2 Outcome Quinoline Quinoline DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoiling DNA_Damage DNA Damage DNA_Gyrase->DNA_Damage Topo_IV->Bacterial_DNA Decatenation Topo_IV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism via inhibition of bacterial topoisomerases.

A Roadmap for Investigation: Synthesis and Experimental Protocols

To facilitate the exploration of this compound's therapeutic potential, we provide a plausible synthetic route and detailed protocols for its in vitro evaluation.

Proposed Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step sequence, leveraging well-established quinoline synthesis methodologies such as the Vilsmeier-Haack reaction.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway 4-Bromoaniline 4-Bromoaniline 4-Bromoacetanilide 4-Bromoacetanilide 4-Bromoaniline->4-Bromoacetanilide Acetic Anhydride Intermediate Intermediate 4-Bromoacetanilide->Intermediate Vilsmeier-Haack Reagent (POCl3, DMF) This compound This compound Intermediate->this compound Ethyl Grignard Reagent (EtMgBr)

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 4-Bromoacetanilide.

    • To a solution of 4-bromoaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • Heat the reaction mixture at 100°C for 1 hour.

    • Cool the mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford 4-bromoacetanilide.

  • Step 2: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction).

    • To a stirred solution of 4-bromoacetanilide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) (3 equivalents), add phosphorus oxychloride (POCl3) (5 equivalents) dropwise at 0°C.

    • After the addition is complete, heat the reaction mixture at 80-90°C for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by filtration, wash with water, and dry. Purify by recrystallization from ethanol to yield 7-bromo-2-chloroquinoline-3-carbaldehyde.

  • Step 3: Synthesis of this compound (Grignard Reaction).

    • To a solution of 7-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF), add ethylmagnesium bromide (1.2 equivalents, 1 M solution in THF) dropwise at 0°C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

In Vitro Biological Evaluation

Protocol 1: Anticancer Activity Screening (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxicity of a compound.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Analysis and Future Directions

To provide a predictive context for the potential efficacy of this compound, the following table summarizes the reported biological activities of structurally related quinoline derivatives.

Table 1: Biological Activities of Representative Substituted Quinolines

Compound/DerivativeBiological ActivityTarget/AssayIC50/MIC ValueReference
5,7-Dibromo-8-hydroxyquinolineAnticancerC6, HeLa, HT29 cell lines6.7-25.6 µg/mL[1]
2-Chloro-3-hetarylquinolinesAntibacterialStreptococcus pneumoniae0.03-0.06 µg/mL[3]
7-Bromoquinoline-5,8-dione derivativesAntimicrobialVarious bacteria and fungi0.80-1.00 mg/mL[2]
2-Phenyl-4-hydroxyquinoline derivativesAntibacterialS. aureus, B. subtilis8-64 µg/mL[4]
6,8-Dibromo-4(3H)quinazolinone derivativesAnticancerMCF-7 cell line1.7-1.83 µg/mL[5]

Note: The presented data is for comparative purposes and the actual activity of this compound must be determined experimentally.

The journey from a promising chemical entity to a clinically approved drug is long and arduous. For this compound, the next steps involve:

  • Synthesis and Characterization: The proposed synthetic route needs to be executed, and the final compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • In Vitro Screening: The synthesized compound should be subjected to the described anticancer and antimicrobial assays to determine its potency and spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Leveraging the reactive chloro group, a library of derivatives should be synthesized to explore the SAR and identify compounds with improved activity and selectivity.

  • Mechanism of Action Studies: For active compounds, further experiments should be conducted to elucidate the precise molecular mechanism of action.

  • In Vivo Studies: Promising candidates should be evaluated in animal models of cancer and infectious diseases to assess their efficacy and safety profiles.

Conclusion

This compound stands as a molecule of significant interest at the confluence of strategic design and untapped potential in medicinal chemistry. By leveraging the known biological activities of the versatile quinoline scaffold and the strategic placement of bromo, chloro, and ethyl substituents, a strong rationale for its investigation as a novel anticancer and antimicrobial agent has been established. This technical guide provides a comprehensive framework, from a plausible synthetic pathway to detailed protocols for biological evaluation, to empower researchers to unlock the therapeutic promise of this compound. The path forward requires rigorous experimental validation, but the foundational evidence strongly suggests that this compound is a worthy candidate for further exploration in the quest for next-generation therapeutics.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • El-Gaby, M. S. A., et al. (2018). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Journal of the Iranian Chemical Society, 15(1), 199-211.
  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112.
  • BenchChem. (2025). Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem.
  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101.
  • BenchChem. (2025). Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. BenchChem.
  • Abdel-Aziz, A. A.-M., et al. (2011). Synthesis and in vitro anticancer evaluation of some new 6,8-dibromo-4(3H)quinazolinone derivatives. European Journal of Medicinal Chemistry, 46(9), 4189-4196.
  • BenchChem. (2025). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. BenchChem.
  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. Journal of the Iranian Chemical Society, 18(11), 2935-2949.
  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
  • Singh, P., et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. International Journal of Scientific Research in Science and Technology, 7(5), 2395-602.
  • Al-Suwaidan, I. A., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 10(7), 1046-1051.
  • Patel, R. B., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(4), 314-328.
  • Ali, M. A., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(4), 1735-1742.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(23), 12797-12826.
  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8176.
  • Al-Obaidi, A. M. J., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 1-10.
  • Gökçe, M., et al. (2020). IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3...
  • MedChemComm. (2014). RSC Publishing.
  • Kumar, A., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4.
  • Guesmi, F., et al. (2021). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. ChemistrySelect, 6(33), 8683-8689.
  • Kumar, R., et al. (2024).
  • Chen, K.-J., et al. (2021). Antimicrobial Susceptibility, Minimum Inhibitory Concentrations, and Clinical Profiles of Stenotrophomonas maltophilia Endophthalmitis. Journal of clinical medicine, 10(16), 3578.

Sources

An In-depth Technical Guide to the Starting Materials and Synthesis of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique framework for molecular recognition and interaction with biological targets. Specifically, halogenated and alkyl-substituted quinolines, such as 7-Bromo-2-chloro-3-ethylquinoline, are of significant interest to researchers and drug development professionals. The strategic placement of a bromine atom at the 7-position, a chlorine atom at the 2-position, and an ethyl group at the 3-position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic pathways and critical starting materials required for the preparation of this important compound, grounded in established chemical principles and field-proven insights.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points towards a convergent and efficient synthetic strategy. The core quinoline ring is most effectively constructed through a cyclization reaction, with the substituents being introduced either on the starting materials or during the cyclization process itself.

The key disconnection lies at the C2-N1 and C3-C4 bonds of the quinoline ring, suggesting a Vilsmeier-Haack type cyclization of an appropriately substituted N-arylpropionamide. This approach is advantageous as it can directly install the chloro and ethyl functionalities in a single, regioselective step. This leads to the identification of the primary starting materials: 3-bromoaniline and a propionylating agent.

Primary Starting Materials: Selection and Rationale

The selection of starting materials is paramount for the successful and efficient synthesis of the target compound. The following materials are identified as optimal based on their commercial availability, reactivity, and ability to introduce the desired functionalities.

Starting MaterialChemical StructureRationale for Selection
3-Bromoaniline Provides the aniline backbone and the bromine substituent at the desired 7-position of the final quinoline ring. It is a commercially available and relatively inexpensive starting material.[1]
Propionyl Chloride Serves as the acylating agent to form the necessary N-(3-bromophenyl)propionamide intermediate. Its high reactivity ensures efficient amide formation.
Phosphorus Oxychloride (POCl₃) Acts as both the chlorinating agent and the catalyst for the Vilsmeier-Haack cyclization, leading to the formation of the 2-chloroquinoline ring system.[2][3]
N,N-Dimethylformamide (DMF) A common solvent for the Vilsmeier-Haack reaction and can also participate in the formation of the Vilsmeier reagent.[4] In this specific synthesis, it is primarily used as a solvent.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed as a two-step process, commencing with the preparation of the key N-(3-bromophenyl)propionamide intermediate, followed by a Vilsmeier-Haack type cyclization.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization A 3-Bromoaniline C N-(3-bromophenyl)propionamide A->C Pyridine, CH₂Cl₂ B Propionyl Chloride B->C D N-(3-bromophenyl)propionamide F This compound D->F Heat E POCl₃, DMF E->F

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of N-(3-bromophenyl)propionamide

This initial step involves the acylation of 3-bromoaniline with propionyl chloride to form the crucial amide intermediate. This is a standard and high-yielding nucleophilic acyl substitution reaction.

Experimental Protocol:

  • To a stirred solution of 3-bromoaniline (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (1.1 eq.) as a base to neutralize the HCl byproduct.

  • Slowly add propionyl chloride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-bromophenyl)propionamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amide.

ReagentMolar Eq.MW ( g/mol )Amount (for 10g 3-bromoaniline)
3-Bromoaniline1.0172.0310.0 g
Pyridine1.179.105.0 mL
Propionyl Chloride1.0592.525.3 mL
Dichloromethane-84.93100 mL
Step 2: Vilsmeier-Haack Cyclization to this compound

This is the key bond-forming step where the N-(3-bromophenyl)propionamide undergoes an intramolecular electrophilic substitution to form the quinoline ring. The use of phosphorus oxychloride (POCl₃) is critical as it facilitates the formation of the electrophilic Vilsmeier-type reagent and also serves as the source of the chlorine atom at the 2-position.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation & Cyclization Amide N-(3-bromophenyl)propionamide Vilsmeier_intermediate Electrophilic Intermediate Amide->Vilsmeier_intermediate + POCl₃ POCl3 POCl₃ Cyclization Intramolecular Electrophilic Aromatic Substitution Vilsmeier_intermediate->Cyclization Activation Quinolinone_intermediate Iminium Ion Intermediate Cyclization->Quinolinone_intermediate Ring Closure Aromatization Aromatization Quinolinone_intermediate->Aromatization Deprotonation Product This compound Aromatization->Product - H⁺

Figure 2: Simplified mechanism of the Vilsmeier-Haack cyclization.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add N,N-dimethylformamide (DMF) as the solvent.

  • Cool the DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq.) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.

  • To this pre-formed Vilsmeier reagent, add N-(3-bromophenyl)propionamide (1.0 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[5]

ReagentMolar Eq.MW ( g/mol )Amount (for 10g amide)
N-(3-bromophenyl)propionamide1.0228.0810.0 g
Phosphorus Oxychloride4.0153.3311.0 mL
N,N-Dimethylformamide-73.0950 mL

Trustworthiness: A Self-Validating System

The robustness of this synthetic approach lies in the well-established and predictable nature of the individual reactions. The acylation of anilines is a fundamental organic transformation with consistently high yields. The Vilsmeier-Haack reaction, while more complex, is a powerful and reliable method for the synthesis of substituted quinolines from N-aryl amides.[6] The regioselectivity of the cyclization is directed by the electronics of the aromatic ring, favoring substitution para to the activating amino group, which in this case leads to the desired 7-bromo substitution pattern. The direct formation of the 2-chloro derivative from the use of POCl₃ is a known and efficient outcome of this reaction.

Conclusion

The synthesis of this compound can be achieved through a concise and efficient two-step sequence starting from readily available 3-bromoaniline and propionyl chloride. The key transformation is a Vilsmeier-Haack type cyclization of the intermediate N-(3-bromophenyl)propionamide, which directly affords the target molecule. This guide provides a detailed and technically sound framework for researchers and drug development professionals to successfully synthesize this important substituted quinoline derivative.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • YouTube. Vilsmeier-Haack Reaction. [Link]
  • PrepChem. Synthesis of N-[3-(p-bromophenylthio)propyl]propionamide. [Link]
  • Indian Journal of Chemistry.
  • Slideshare. Vilsmeier haack reaction. [Link]
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
  • MDPI. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. [Link]
  • Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Reddit. Vilsmeier Haack Reaction. [Link]
  • Royal Society of Chemistry.

Sources

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense research, with the Gould-Jacobs reaction emerging as a classical and highly versatile method for constructing the 4-hydroxyquinoline framework. This guide provides an in-depth exploration of the Gould-Jacobs reaction, from its fundamental mechanism to modern applications, offering field-proven insights for professionals in chemical research and drug development.

Introduction: The Strategic Importance of the Gould-Jacobs Reaction

First reported by R. Gordon Gould and Walter A. Jacobs in 1939, the Gould-Jacobs reaction is a robust thermal cyclization process for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or related malonic esters.[1] The significance of this reaction lies in its ability to provide direct access to the 4-quinolinone core, a key pharmacophore in a wide range of therapeutic agents.[2] Notable examples include several generations of quinolone antibiotics (e.g., nalidixic acid, rosoxacin, and oxolinic acid), antimalarial drugs, and non-steroidal anti-inflammatory drugs (NSAIDs) like floctafenine and glafenine.[2][3]

The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation, offering multiple points for structural diversification.[4][5] While traditionally requiring high temperatures, modern adaptations, particularly the use of microwave irradiation, have significantly improved reaction efficiency, making it a highly relevant tool in contemporary organic synthesis.[2][6][7]

The Reaction Mechanism: A Stepwise Elucidation

The Gould-Jacobs reaction is a multi-step process, and understanding the causality behind each step is crucial for optimizing reaction conditions and predicting outcomes.[1][8]

Step 1: Condensation. The reaction initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[8][9] This initial condensation is typically conducted at moderate temperatures (100-130 °C).[10]

Step 2: Thermal Cyclization. This is the key bond-forming step and requires significant thermal energy (typically above 250 °C).[9][11] The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization, forming the quinoline ring system.[1][8] The high activation energy for this step is a critical consideration, often necessitating the use of high-boiling solvents like diphenyl ether or Dowtherm A to achieve the required temperatures.[2][11]

Step 3: Saponification. The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then subjected to hydrolysis, typically using a base such as sodium hydroxide.[1][9] This saponification step converts the ester group at the 3-position into a carboxylic acid.

Step 4: Decarboxylation. The final step involves the decarboxylation of the quinoline-3-carboxylic acid by heating, which expels carbon dioxide to yield the final 4-hydroxyquinoline product.[1][11]

The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-oxo form (4-quinolinone), with the keto form generally predominating.[1][4]

Gould_Jacobs_Mechanism cluster_steps Reaction Pathway Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedProduct Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (6π electrocyclization) SaponifiedProduct Quinoline-3-carboxylic Acid CyclizedProduct->SaponifiedProduct Saponification (NaOH, H₂O) FinalProduct 4-Hydroxyquinoline SaponifiedProduct->FinalProduct Decarboxylation (Heat, -CO₂)

Caption: The mechanistic pathway of the Gould-Jacobs reaction.

Experimental Protocols: From Classical to Modern Methodologies

The choice of experimental protocol for a Gould-Jacobs reaction is dictated by the available equipment, the scale of the reaction, and the desired efficiency. Both classical thermal methods and modern microwave-assisted syntheses are widely employed.

Protocol 1: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling, inert solvent to achieve the necessary temperature for the cyclization step.[2]

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[10]

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol or by thin-layer chromatography (TLC).[9][10]

  • After completion, remove any remaining ethanol under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

Step 2: Cyclization

  • To the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A.[2][10]

  • Heat the mixture to reflux (typically 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[2][10] Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent like cyclohexane or hexane to precipitate the crude ethyl 4-hydroxyquinoline-3-carboxylate.[2][10]

  • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[9]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[9]

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant improvement in reaction times and often in yields.[6][7] This protocol focuses on the direct cyclization from the starting materials.

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • In a 2.5 mL microwave vial, add the aniline (2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (6.0 mmol), which acts as both reagent and solvent.[9][12]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for a specified time (e.g., 1 to 20 minutes).[12] Internal pressure may reach up to 24 bar.[12]

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[9][12]

  • Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Quantitative Data: Impact of Reaction Conditions

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.

EntryTemperature (°C)Time (min)Isolated Yield (%)Reference
125011[12]
2300137[12]
32502014[12]
43001028[12]
5300547[12]

Table 1: Comparison of microwave conditions for the reaction of aniline and DEEM to form ethyl 4-hydroxyquinoline-3-carboxylate.[12] As the data indicates, a higher temperature (300 °C) with a shorter reaction time (5 minutes) provided the optimal yield in this study, highlighting the trade-off between reaction rate and potential product degradation at elevated temperatures for extended periods.[12]

Scope and Limitations: A Guide to Substrate Selection

The Gould-Jacobs reaction is effective for a range of anilines, but its success is influenced by the electronic and steric properties of the substituents on the aniline ring.

Favorable Substrates:

  • Electron-donating groups (EDGs): The reaction is generally most effective for anilines bearing electron-donating groups (e.g., -CH₃, -OCH₃) at the meta-position.[1] This is because the EDG activates the ortho-position for electrophilic attack during the cyclization step.

  • Unsubstituted Aniline: Aniline itself reacts readily to form 4-hydroxyquinoline.[1]

Problematic Substrates and Limitations:

  • Electron-withdrawing groups (EWGs): Anilines with strongly deactivating groups (e.g., -NO₂) often give poor yields or fail to react, as the nucleophilicity of the amino group is significantly reduced.

  • Regioselectivity: With asymmetrically substituted anilines, particularly meta-substituted ones, a mixture of two regioisomeric products can be formed, as cyclization can occur at either of the two ortho positions.[11][13] The ratio of these isomers is influenced by both steric and electronic factors.[11][13] For instance, with 3-methoxyaniline, the major product is the 7-methoxyquinoline derivative, which can be attributed to the steric hindrance of the bulky methoxy group directing the cyclization to the less hindered position.[6]

  • Ortho-substituted Anilines: Steric hindrance from a substituent at the ortho-position can impede the cyclization step, often leading to lower yields.

  • Harsh Conditions: The high temperatures required for the classical thermal method can lead to product decomposition and undesirable side reactions, which may limit the substrate scope to more thermally stable compounds.[11][13]

Experimental Workflow: A Visual Summary

The following diagram outlines a generalized workflow for the synthesis of quinolones via the Gould-Jacobs reaction, encompassing both classical and modern approaches.

Gould_Jacobs_Workflow Start Start: Select Aniline & DEEM Condensation Step 1: Condensation (Aniline + DEEM -> Intermediate) Start->Condensation Cyclization Step 2: Thermal Cyclization Condensation->Cyclization Classical Classical Heating (High-boiling solvent, 250-260°C) Cyclization->Classical Method A Microwave Microwave Irradiation (Neat, 250-300°C) Cyclization->Microwave Method B Isolation Step 3: Isolation & Purification (Precipitation, Filtration, Washing) Classical->Isolation Microwave->Isolation Product1 Ethyl 4-Hydroxyquinoline-3-carboxylate Isolation->Product1 Hydrolysis Step 4: Saponification (NaOH, Reflux) Decarboxylation Step 5: Decarboxylation (Heat, >200°C) Hydrolysis->Decarboxylation Product2 4-Hydroxyquinoline Decarboxylation->Product2 Product1->Hydrolysis Optional Further Steps

Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Conclusion

The Gould-Jacobs reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and adaptable route to the medicinally important 4-hydroxyquinoline scaffold. While the classical protocol is robust, the advent of microwave-assisted synthesis has rendered this reaction more efficient and amenable to high-throughput applications crucial for modern drug discovery. By understanding the underlying mechanism, the influence of substrate electronics and sterics, and the nuances of the experimental conditions, researchers can effectively leverage the Gould-Jacobs reaction to construct diverse libraries of quinoline derivatives for further investigation and development.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Merck Index. Gould-Jacobs Reaction. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
  • Wikiwand. Gould–Jacobs reaction. [Link]
  • MDPI.
  • PubMed Central (PMC).
  • LookChem.
  • ResearchGate.
  • Asian Journal of Chemistry.
  • International Journal of Organic Chemistry. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Biotage.
  • ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

Sources

The Definitive Spectroscopic Guide to 7-Bromo-2-chloro-3-ethylquinoline: A Comprehensive Technical Resource

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2-chloro-3-ethylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, integrating experimental data with theoretical interpretations to offer a holistic structural elucidation. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the spectroscopic properties of this class of compounds.

Introduction: The Significance of Spectroscopic Characterization

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including well-known antimalarial drugs. The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system. Consequently, precise and unambiguous structural characterization is a critical step in the discovery and development of new quinoline-based agents.

Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture of compounds. Each technique offers a unique window into the structural features of a molecule. This guide will systematically explore the mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy of this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide will leverage available experimental data for closely related analogs and fundamental spectroscopic principles to provide a robust and scientifically sound interpretation.

Molecular Structure and Isotopic Considerations

This compound possesses the molecular formula C₁₁H₉BrClN and a monoisotopic mass of 268.9607 Da. The presence of two halogen atoms, bromine and chlorine, introduces characteristic isotopic patterns in mass spectrometry, which are invaluable for confirming the elemental composition of the molecule. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), with a nearly 1:1 abundance ratio. Chlorine also has two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), with an approximate 3:1 abundance ratio. These natural isotopic distributions give rise to a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing a definitive signature for the presence of one bromine and one chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and thermally stable compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved and free of particulate matter.

Instrumentation and Measurement:

  • Gas Chromatograph (GC): An appropriate capillary column (e.g., HP-5ms) is used to separate the analyte from any impurities. The oven temperature is programmed to ensure good separation and peak shape.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that generates a reproducible fragmentation pattern, creating a molecular fingerprint of the compound.[1]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Caption: Workflow for GC-MS analysis.

Interpretation of the Mass Spectrum

The mass spectrum of this compound would be expected to exhibit the following key features:

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the intact molecule will be observed. Due to the isotopic abundances of bromine and chlorine, the most intense peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl). The characteristic M, M+2, and M+4 pattern will be a definitive indicator of the presence of one bromine and one chlorine atom.

  • Fragmentation Pattern: The fragmentation of alkylquinolines is often analogous to that of alkylbenzenes.[2] Common fragmentation pathways for this compound would include:

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺. This is a common fragmentation for ethyl-substituted aromatic compounds.

    • Loss of an ethyl radical (•C₂H₅): Cleavage of the entire ethyl group would lead to a fragment at [M-29]⁺.

    • Loss of chlorine radical (•Cl): This would produce a fragment at [M-35]⁺ or [M-37]⁺.

    • Loss of bromine radical (•Br): This would result in a fragment at [M-79]⁺ or [M-81]⁺.

    • Retro-Diels-Alder (RDA) fragmentation: While less common for simple quinolines, complex derivatives can undergo RDA reactions in the heterocyclic ring.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (relative to M⁺)Lost FragmentIdentity of Fragment
M-15•CH₃Methyl radical
M-29•C₂H₅Ethyl radical
M-35 / M-37•ClChlorine radical
M-79 / M-81•BrBromine radical

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the solution is homogeneous and transfer it to a clean NMR tube.

Instrumentation and Measurement:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquire a standard 1D ¹H spectrum, followed by a ¹³C{¹H} spectrum.

  • For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[3]

Sources

commercial suppliers of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 7-Bromo-2-chloro-3-ethylquinoline

For researchers, scientists, and drug development professionals, the procurement of specialized chemical reagents is a critical first step that dictates the trajectory and success of experimental work. The integrity of a starting material like this compound, a substituted quinoline with potential applications in medicinal chemistry and materials science, is paramount. This guide provides a senior application scientist's perspective on navigating the commercial supplier landscape for this compound, establishing robust qualification criteria, and implementing a self-validating protocol for quality verification.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound—a bromine at the 7-position, a chlorine at the 2-position, and an ethyl group at the 3-position—creates a unique electronic and steric profile, making it a valuable building block for synthesizing more complex molecules and libraries for screening.

Key Molecular Identifiers:

  • CAS Number: 132118-52-6[1]

  • Molecular Formula: C₁₁H₉BrClN[1]

  • Molecular Weight: 270.55 g/mol [1]

  • Chemical Structure:

Given its specialized nature, sourcing this compound requires careful due diligence to ensure material identity, purity, and consistency between batches, which directly impacts experimental reproducibility.

The Commercial Supplier Landscape

While not a common commodity chemical, this compound is available from several specialized suppliers that cater to the research and development sector. These suppliers typically offer the compound in milligram to gram quantities. The initial identification of potential suppliers is the first step in the procurement workflow.

Identified Commercial Sources:

  • Santa Cruz Biotechnology, Inc. (SCBT): A well-known supplier of biochemicals for research, listing the compound under CAS number 132118-52-6.[1]

  • ChemShuttle: A supplier of fine chemicals and building blocks for drug discovery, which also lists the compound with a specified purity.

It is important to note that the availability and catalog listings can change. Researchers should always verify the current stock and lead times directly with the suppliers.

Supplier Qualification and Selection Criteria

Choosing a supplier should not be based solely on price or availability. A rigorous qualification process is essential. As a senior scientist, the primary goal is to mitigate risk—the risk of impure material leading to failed experiments, ambiguous results, or the generation of irrelevant data.

Key Qualification Pillars:

  • Documentation and Transparency: A reliable supplier will provide comprehensive technical documentation upon request.

    • Certificate of Analysis (CoA): This is a non-negotiable document. It should specify the lot number, purity (typically determined by HPLC or GC), and identity confirmed by spectroscopic methods (¹H NMR, MS). Always request the lot-specific CoA before purchase.

    • Safety Data Sheet (SDS): Essential for proper handling, storage, and emergency procedures.

  • Purity and Specification: The required purity level depends on the application.

    • For initial screening or synthetic route development, a purity of ≥95% may be acceptable.

    • For late-stage development, in vivo studies, or quantitative assays, a purity of ≥98% or even ≥99% is often necessary. Discuss custom purification or analysis options with the supplier if higher purity is required.

  • Technical Support: The ability to speak with a technically knowledgeable representative is invaluable. They can often provide additional data, clarify CoA results, or provide insights into batch-to-batch consistency.

Comparative Analysis of Supplier Offerings

To facilitate a clear comparison, the following table summarizes the publicly available data for this compound from identified suppliers.

Parameter Santa Cruz Biotechnology ChemShuttle PubChem Data
CAS Number 132118-52-6[1]Implied by nameN/A
Molecular Formula C₁₁H₉BrClN[1]C₁₁H₉BrClNC₁₁H₉BrClN[2]
Molecular Weight 270.55[1]270.557268.9607 (Monoisotopic)[2]
Purity Not specified on the product page; refer to lot-specific CoA[1]95%N/A
Storage Not specified2-8 °CN/A

Note: This data is based on information available as of early 2026 and should be confirmed directly with the suppliers.

In-House Quality Verification Protocol

Trust, but verify. Regardless of the supplier's reputation, it is critical to perform in-house quality control (QC) on incoming material. This not only confirms the supplier's data but also ensures the material has not degraded during shipping or storage.

Workflow for Incoming Material QC

QC_Workflow cluster_procurement Procurement & Initial Checks cluster_analysis Analytical Verification cluster_decision Decision cluster_outcome Outcome start Receive Compound doc_review Review Supplier CoA & SDS start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp nmr ¹H NMR Analysis (Identity & Impurities) visual_insp->nmr ms LC-MS Analysis (Identity & Purity) nmr->ms hplc HPLC-UV Analysis (Quantitative Purity) ms->hplc decision Data Match CoA & Expected? hplc->decision pass Release to Research decision->pass Yes fail Quarantine & Contact Supplier decision->fail No

Caption: Supplier selection and quality verification workflow.

Step-by-Step Methodologies

A. ¹H NMR Spectroscopy – Identity Confirmation

  • Objective: To confirm the chemical structure and identify any major organic impurities.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Expected Results: The spectrum should show characteristic peaks for the aromatic protons on the quinoline ring system and the aliphatic protons of the ethyl group. The integration of these peaks should correspond to the number of protons in each environment. The chemical shifts should be consistent with the proposed structure. Any significant unassigned peaks may indicate impurities.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) – Identity and Purity Assessment

  • Objective: To confirm the molecular weight of the main component and assess the purity profile.

  • Protocol:

    • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~10-20 µg/mL in the mobile phase.

    • Inject the sample onto a C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Run a gradient elution, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.

    • Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer (in positive electrospray ionization mode, ESI+).

  • Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 269.96 and 271.96, reflecting the isotopic pattern of bromine and chlorine. The UV chromatogram will provide a purity estimation based on the relative peak areas.

C. High-Performance Liquid Chromatography (HPLC-UV) – Quantitative Purity

  • Objective: To accurately quantify the purity of the compound.

  • Protocol:

    • Use the same LC method as described for LC-MS, but optimize the wavelength for maximum absorbance of the quinoline chromophore.

    • Prepare the sample at a concentration that gives a strong but not saturating detector response.

    • Perform an injection and integrate all peaks detected.

  • Expected Results: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This value should be compared directly with the purity value reported on the supplier's CoA.

Conclusion

Sourcing specialized reagents like this compound is a multi-step process that extends beyond a simple purchasing transaction. For the research and drug development professional, it is an exercise in risk management. By carefully selecting suppliers based on transparency and documentation, and by implementing a robust, in-house analytical verification protocol, scientists can ensure the quality and integrity of their starting materials. This diligence is fundamental to generating reproducible, high-quality scientific data and ultimately, to the success of the research program.

References

  • PubChem. (n.d.). This compound (C11H9BrClN).

Sources

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted quinolines are a prominent structural motif in a vast array of pharmaceuticals, agrochemicals, and materials science. The ability to selectively functionalize the quinoline core is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the selective Suzuki coupling of 7-Bromo-2-chloro-3-ethylquinoline, a dihalogenated quinoline derivative with two distinct reactive sites. We will explore the principles governing the chemoselectivity of this reaction and provide a step-by-step guide for the preferential coupling at the C-7 position.

The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the palladium-catalyzed Suzuki-Miyaura coupling. The generally accepted order of reactivity for aryl halides in this reaction is I > OTf > Br >> Cl.[3][4] This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the rate-determining oxidative addition step in the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger C-Cl bond.[5] This inherent difference in reactivity allows for a high degree of chemoselectivity under carefully controlled reaction conditions.

This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel quinoline derivatives.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X_L2 Ar-Pd(II)-X L₂ Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L₂ Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'_L2->Ar-Ar'

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

For this compound, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the selectivity-determining step. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the oxidative addition will preferentially occur at the C-7 position.

Selectivity Start This compound Condition1 Standard Suzuki Conditions (e.g., Pd(PPh₃)₄, K₂CO₃) Start->Condition1 C-Br coupling Product1 7-Aryl-2-chloro-3-ethylquinoline Condition1->Product1 Condition2 Forcing Suzuki Conditions (e.g., Buchwald Ligand, Strong Base, High Temp) Product1->Condition2 C-Cl coupling Product2 7-Aryl-2-Aryl'-3-ethylquinoline Condition2->Product2

Figure 2: Logical workflow for the selective functionalization of this compound.

By employing standard Suzuki coupling conditions, it is possible to achieve highly selective coupling at the C-7 position while leaving the C-2 chloro substituent intact for potential subsequent transformations.

Experimental Protocol: Selective Suzuki Coupling at the C-7 Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., Triphenylphosphine [PPh₃])

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane and water (degassed) or Toluene and water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Reaction Parameters:

ParameterRecommended Value/ConditionRationale
Substrate This compound1.0 equivalent
Coupling Partner Arylboronic acid1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄2-5 mol%
Base K₂CO₃2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane/Water4:1 to 5:1 (v/v)
Temperature 80 - 100 °CThe optimal temperature to ensure a reasonable reaction rate while maintaining selectivity for the C-Br bond.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS until completion.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-2-chloro-3-ethylquinoline product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing of solvents and use of a fresh, high-quality catalyst.
Insufficient temperatureGradually increase the reaction temperature in 5-10 °C increments.
Poor quality of boronic acidUse freshly opened or properly stored boronic acid. Consider using the corresponding boronate ester.
Formation of side products Homocoupling of the boronic acidUse a slight excess (1.1-1.2 equiv.) of the boronic acid.
ProtodeboronationEnsure anhydrous conditions for the organic solvent and use a well-dried base.
Loss of selectivity (reaction at C-Cl) Reaction temperature is too high or reaction time is too longOptimize the reaction temperature and time.
Use of a highly active catalyst systemFor selective C-Br coupling, avoid catalyst systems known for C-Cl activation (e.g., those with bulky, electron-rich phosphine ligands).

Further Functionalization at the C-2 Position

The resulting 7-aryl-2-chloro-3-ethylquinoline is a valuable intermediate for further diversification. The remaining C-Cl bond can be subjected to a second Suzuki coupling under more forcing conditions. This typically requires a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often in combination with a stronger base (e.g., K₃PO₄) and higher temperatures.[6][7]

Conclusion

The selective Suzuki-Miyaura coupling of this compound at the C-7 position is a highly efficient and predictable transformation, leveraging the inherent difference in reactivity between C-Br and C-Cl bonds. The provided protocol offers a robust starting point for the synthesis of a wide range of novel 7-aryl-2-chloro-3-ethylquinoline derivatives. By understanding the principles of chemoselectivity and carefully controlling the reaction parameters, researchers can effectively utilize this powerful cross-coupling reaction in the development of new chemical entities.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications.
  • Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline.
  • PubChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Der Chemielehrer. (2019, February 16). How to: Suzuki Miyaura Coupling [Video]. YouTube.

Sources

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination in Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation that is central to the synthesis of a vast array of biologically active molecules.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[2]

This application note provides a detailed guide to the selective Buchwald-Hartwig amination of 7-Bromo-2-chloro-3-ethylquinoline. The presence of two distinct halogen atoms on the quinoline ring, a bromine at the 7-position and a chlorine at the 2-position, presents an opportunity for chemoselective functionalization. The principles of C-X bond activation in palladium-catalyzed cross-coupling reactions dictate that the less electronegative and weaker C-Br bond will undergo oxidative addition to the palladium(0) catalyst preferentially over the stronger C-Cl bond.[4][5] This inherent reactivity difference allows for the selective introduction of an amine at the C-7 position, leaving the C-2 chloro-substituent available for subsequent transformations, thereby enabling a divergent synthetic strategy from a single, readily available starting material. A successful selective amination has been reported for the structurally similar 6-bromo-2-chloroquinoline, further supporting the feasibility of this approach.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Decomposition Product Decomposition Product Amine Coordination->Decomposition Product Base Reductive Elimination Reductive Elimination Decomposition Product->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-X This compound R2NH Amine Base Base Ar-NR2 7-Amino-2-chloro-3-ethylquinoline HX HX Base-H+ Base-H+

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex.[1][8] This is followed by coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[8]

Experimental Protocol: Selective Amination of this compound

This protocol provides a general procedure for the selective amination at the C-7 position. Optimization of the ligand, base, and solvent may be necessary for different amine coupling partners.

Materials and Reagents
ReagentGradeSupplier
This compound>98%Commercial Source
Amine (e.g., morpholine)AnhydrousCommercial Source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
Xantphos>98%Commercial Source
Sodium tert-butoxide (NaOtBu)>98%Commercial Source
TolueneAnhydrousCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Saturated aqueous sodium bicarbonateLaboratory preparedN/A
BrineLaboratory preparedN/A
Anhydrous magnesium sulfateACS GradeCommercial Source
Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge oven-dried flask with Pd(OAc)2, Xantphos, and NaOtBu B Evacuate and backfill with Argon (3x) A->B C Add this compound and amine B->C D Add anhydrous toluene via syringe C->D E Heat reaction mixture at 100 °C D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature and quench with water F->G H Extract with ethyl acetate G->H I Wash with brine, dry over MgSO4, and concentrate H->I J Purify by column chromatography I->J

Caption: A generalized experimental workflow for the selective amination.

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Addition of Reactants: Under a positive pressure of argon, add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with the dropwise addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-2-chloro-3-ethylquinoline derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Discussion: Rationale for Experimental Choices and Potential Challenges

  • Catalyst System: The combination of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand is crucial for catalytic activity. Xantphos is a bulky, electron-rich biaryl phosphine ligand that is known to be effective in promoting the amination of aryl chlorides and bromides.[9] For particularly challenging couplings, or for the subsequent amination of the C-2 chloride, more specialized and bulky biarylphosphine ligands may be required.[3][10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice for Buchwald-Hartwig aminations.[3] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.

  • Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and catalyst components.[11]

  • Chemoselectivity: The selective amination at the C-7 position is driven by the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step.[4][5] To ensure high selectivity, it is important to use a catalyst system that is not overly reactive, which could lead to competing amination at the C-2 position. Monitoring the reaction closely and stopping it once the starting material is consumed is also recommended.

  • Potential Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material, where the halogen is replaced by a hydrogen atom. This can be minimized by ensuring a strictly inert atmosphere and using purified reagents. Another potential issue is catalyst deactivation, which can sometimes be mitigated by the choice of ligand and reaction conditions.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the selective functionalization of this compound at the C-7 position. The protocol outlined in these application notes serves as a robust starting point for researchers in drug discovery and organic synthesis. Careful consideration of the catalyst system, base, and solvent, along with a mechanistic understanding of the reaction, will enable the successful synthesis of a diverse range of 7-aminoquinoline derivatives for further investigation.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. RSC Publishing. [Link]
  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.

Sources

Application Notes & Protocols: Strategic Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the selective palladium-catalyzed cross-coupling of 7-Bromo-2-chloro-3-ethylquinoline. Quinolines are privileged scaffolds in medicinal chemistry, and the ability to selectively functionalize dihalogenated precursors is paramount for efficient library synthesis and structure-activity relationship (SAR) studies.[1] This guide elucidates the principles of chemoselectivity based on carbon-halogen bond reactivity and provides detailed, field-proven protocols for sequential Suzuki-Miyaura and Sonogashira couplings. We delve into the causality behind experimental choices, from catalyst and ligand selection to the specific base and solvent systems required to control reaction outcomes at the C7 and C2 positions.

Introduction: The Strategic Value of Dihaloquinolines

The quinoline core is a cornerstone in pharmaceutical sciences, appearing in numerous approved drugs.[1] The dihalogenated substrate, this compound, represents a powerful and versatile building block. Its two distinct halogen atoms serve as orthogonal synthetic handles, allowing for a stepwise and controlled introduction of molecular diversity. This strategic, two-step functionalization is critical for exploring the chemical space around the quinoline scaffold to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. The key to unlocking this potential lies in understanding and controlling the chemoselectivity of palladium-catalyzed cross-coupling reactions.

The Principle of Chemoselective Coupling: C-Br vs. C-Cl Reactivity

The success of a sequential cross-coupling strategy on a dihaloarene hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3][4] The energy required for this step is directly related to the carbon-halogen bond dissociation energy (BDE).

The established reactivity order for halogens in palladium-catalyzed cross-coupling is: I > Br > Cl > F .[5][6]

The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition.[2] This inherent difference in reactivity allows for the selective functionalization of the C7-bromo position under relatively mild conditions, while leaving the more robust C2-chloro bond intact for subsequent, more forcing reaction conditions.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.[3][4][7]

This fundamental principle allows us to design a logical, stepwise synthesis.

Sequential_Functionalization_Workflow cluster_0 Step 1: Selective C7 Coupling cluster_1 Step 2: C2 Coupling Start This compound Step1_Reaction Mild Pd Coupling (e.g., Suzuki, Sonogashira) @ C7-Br Start->Step1_Reaction Intermediate 7-Aryl/Alkynyl-2-chloro-3-ethylquinoline Step1_Reaction->Intermediate Step2_Reaction Forcing Pd Coupling (e.g., Buchwald Ligands) @ C2-Cl Intermediate->Step2_Reaction More Reactive Catalyst/ Higher Temperature Final_Product 7,2-Disubstituted-3-ethylquinoline Step2_Reaction->Final_Product

Caption: Strategic workflow for sequential functionalization.

Protocol I: Selective Coupling at the C7-Bromo Position

The following protocols are designed to selectively target the more reactive C7-bromo position of this compound.

Suzuki-Miyaura Coupling for C-C (Aryl) Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, valued for its functional group tolerance and the low toxicity of its boron-based reagents.[8][9] The base is crucial as it activates the boronic acid, forming a boronate complex that facilitates the transmetalation step.[7][9]

Reagent Table:

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound270.551.01.0271 mg
Arylboronic Acid-1.21.2Varies
Pd(dppf)Cl₂·CH₂Cl₂816.640.030.0324.5 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
1,4-Dioxane---8 mL
Water (degassed)---2 mL

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (271 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.[10]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the suspension for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol) to the flask under a positive flow of argon.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 7-aryl-2-chloro-3-ethylquinoline product.[5]

Suzuki_Protocol_Workflow Setup 1. Combine Reactants (Quinoline, Boronic Acid, Base) in Schlenk Flask Inert 2. Evacuate & Backfill with Argon (3x) Setup->Inert Solvent 3. Add Degassed Dioxane/Water Inert->Solvent Catalyst 4. Add Pd(dppf)Cl₂ under Argon Flow Solvent->Catalyst React 5. Heat to 90°C (12-16 h) Catalyst->React Monitor 6. Monitor by TLC / LC-MS React->Monitor Workup 7. Cool, Dilute, & Extract with Ethyl Acetate Monitor->Workup Purify 8. Dry, Concentrate, & Purify via Chromatography Workup->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds.[11] The classic protocol employs a palladium catalyst and a copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide, which is the active species in the transmetalation step.[12][13]

Reagent Table:

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
This compound270.551.01.0271 mg
Terminal Alkyne-1.21.2Varies
Pd(PPh₃)₂Cl₂701.900.020.0214.0 mg
Copper(I) Iodide (CuI)190.450.040.047.6 mg
Triethylamine (Et₃N)101.193.03.00.42 mL
Tetrahydrofuran (THF), anhydrous---10 mL

Step-by-Step Protocol:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (271 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and Copper(I) Iodide (7.6 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkynes, gentle heating to 50 °C may be required.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 7-alkynyl-2-chloro-3-ethylquinoline.

Protocol II: Coupling at the C2-Chloro Position

After selective functionalization at C7, the remaining C2-chloro position can be targeted. Oxidative addition at a C-Cl bond is significantly more challenging and requires a more active catalyst system.[14] This is typically achieved by using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs), which stabilize the Pd(0) center and promote the difficult oxidative addition step.[9][14][15] Higher temperatures and stronger bases are also common.

Comparative Reaction Conditions:

ParameterC7-Br Coupling (Suzuki) C2-Cl Coupling (Suzuki) Rationale for Change
Catalyst/Ligand Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ / XPhos or other Buchwald-type ligandElectron-rich, bulky ligands are required to facilitate the oxidative addition of the stronger C-Cl bond.[9][14]
Base Na₂CO₃, K₂CO₃ (moderate)K₃PO₄, Cs₂CO₃ (stronger)A stronger base may be needed to accelerate the transmetalation step under more forcing conditions.[5]
Temperature 80-90 °C100-120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[14]
Solvent Dioxane/H₂O, Toluene/H₂ODioxane, Toluene, or DMF (anhydrous)Anhydrous conditions are often preferred with more sensitive catalyst systems.

Step-by-Step Protocol (General Suzuki Example):

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) to a dry Schlenk flask. Add anhydrous, degassed solvent (e.g., dioxane) and stir for 15 minutes.

  • Reaction Setup: To the catalyst mixture, add the 7-substituted-2-chloro-3-ethylquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 18-36 hours.

  • Monitoring & Workup: Follow the same monitoring, workup, and purification procedures as described in Protocol 3.1.

Troubleshooting

  • Low Yield at C7-Br:

    • Cause: Incomplete exclusion of oxygen, deactivating the catalyst.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Cause: Inefficient base.

    • Solution: Screen alternative bases such as K₃PO₄ or CsF.[10]

  • No Reaction at C2-Cl:

    • Cause: Catalyst system is not active enough.

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., a different Buchwald ligand). Screen different Pd precursors like Pd(OAc)₂.

    • Cause: Catalyst decomposition at high temperatures.

    • Solution: Lower the temperature and accept a longer reaction time, or switch to a more thermally stable catalyst system.

  • Protodeboronation (Loss of Boronic Acid):

    • Cause: A common side reaction, especially with heteroaryl boronic acids.[10]

    • Solution: Use a more active catalyst system to ensure the desired coupling outpaces the decomposition pathway. Use boronic esters (e.g., pinacol esters) which can be more stable.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline. BenchChem.
  • BenchChem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.
  • Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. (2025).
  • Newman, S. G., & Willis, M. C. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
  • Cross-Coupling Reactions Guide. (n.d.). Sigma-Aldrich.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Bala, M., & Verma, P. (2018).
  • Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
  • BenchChem. (n.d.). Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. BenchChem.

Sources

Application Notes and Protocols for the Synthesis of 7-Amino-2-Chloro-3-Ethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with significant biological activity.[1] Quinoline derivatives are prominent in medicinal chemistry, demonstrating a vast range of therapeutic applications, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, the strategic placement of substituents such as amino and chloro groups on the quinoline ring can profoundly influence the molecule's interaction with biological targets. For instance, the 7-chloro group is a key feature of the potent antimalarial drug chloroquine, where it is thought to be crucial for the inhibition of hemozoin formation in the parasite.[3][4]

This document provides a comprehensive guide for the multi-step synthesis of 7-amino-2-chloro-3-ethylquinoline, a versatile intermediate for drug discovery and development. The synthetic strategy is centered around the highly efficient Vilsmeier-Haack reaction to construct the core 2-chloroquinoline ring system, followed by functional group manipulations to achieve the desired substitution pattern.[5] The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Overall Synthetic Scheme

The synthesis of 7-amino-2-chloro-3-ethylquinoline is accomplished via a robust four-step sequence starting from commercially available 3-nitroacetanilide. This pathway leverages a regioselective Vilsmeier-Haack cyclization, followed by a two-step conversion of the resulting aldehyde to an ethyl group, and concludes with the reduction of the nitro group to the target amine.

G cluster_0 Synthetic Workflow A Step 1: Vilsmeier-Haack Cyclization B Step 2: Wittig Reaction A->B Intermediate 1: 2-Chloro-3-formyl-7-nitroquinoline C Step 3: Catalytic Hydrogenation B->C Intermediate 2: 2-Chloro-7-nitro-3-vinylquinoline D Step 4: Nitro Group Reduction C->D Intermediate 3: 2-Chloro-3-ethyl-7-nitroquinoline E Final Product D->E 7-Amino-2-chloro-3-ethylquinoline

Caption: Overall workflow for the synthesis of 7-amino-2-chloro-3-ethylquinoline.

Part 1: Synthesis of 2-Chloro-3-formyl-7-nitroquinoline (Intermediate 1)

This initial step employs the Vilsmeier-Haack reaction, a powerful method for the concurrent formylation and cyclization of electron-rich aromatic compounds.[5][6] Starting with 3-nitroacetanilide, the reaction builds the functionalized quinoline core in a highly regioselective manner. The electron-withdrawing nitro group at the meta-position to the acetamido group directs the cyclization to form the 7-nitroquinoline isomer exclusively.

Protocol 1: Vilsmeier-Haack Cyclization

Materials:

  • 3-Nitroacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice-salt bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), place anhydrous DMF (5 molar equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add freshly distilled POCl₃ (4 molar equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) will occur.[5]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Reaction with Substrate: Add 3-nitroacetanilide (1 molar equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C using an oil bath. Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. This step is crucial for the precipitation of the product.[5]

  • A solid precipitate of 2-chloro-3-formyl-7-nitroquinoline will form. Filter the solid using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude product under vacuum. For further purification, recrystallization from ethyl acetate or purification via column chromatography (silica gel, hexane:ethyl acetate gradient) can be performed.

Quantitative Data & Insights
ParameterValue/RangeRationale & Notes
Molar Ratio (POCl₃:Substrate)4 - 12 equivalentsA significant excess of POCl₃ is often required to drive the reaction to completion and achieve good yields.[5]
Initial Temperature0 - 5°CEssential for controlling the exothermic formation of the Vilsmeier reagent and preventing its decomposition.[7]
Reaction Temperature80 - 90°CProvides the necessary activation energy for the electrophilic aromatic substitution and subsequent cyclization.[6]
Reaction Time4 - 10 hoursSubstrate dependent; should be monitored by TLC to ensure complete consumption of the starting material.
Expected Yield60 - 80%Yields are generally good for acetanilides bearing electron-withdrawing groups.

Part 2: Synthesis of 2-Chloro-3-ethyl-7-nitroquinoline (Intermediate 3)

This stage involves a two-step conversion of the 3-formyl group into a 3-ethyl group. A Wittig reaction is first used to convert the aldehyde into a vinyl group, followed by catalytic hydrogenation to reduce the double bond.

Protocol 2A: Wittig Reaction to form 2-Chloro-7-nitro-3-vinylquinoline (Intermediate 2)

Materials:

  • 2-Chloro-3-formyl-7-nitroquinoline (Intermediate 1)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 molar equivalents) in anhydrous THF.

  • Cool the suspension to 0°C and add potassium tert-butoxide (1.2 molar equivalents) portion-wise. Stir the resulting orange-red mixture for 1 hour at room temperature to form the ylide.

  • Dissolve Intermediate 1 (1 molar equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 2-chloro-7-nitro-3-vinylquinoline.

Protocol 2B: Hydrogenation to form 2-Chloro-3-ethyl-7-nitroquinoline (Intermediate 3)

Materials:

  • 2-Chloro-7-nitro-3-vinylquinoline (Intermediate 2)

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve Intermediate 2 (1 molar equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 2-chloro-3-ethyl-7-nitroquinoline, which can be used in the next step without further purification if sufficiently pure.

Part 3: Synthesis of 7-Amino-2-chloro-3-ethylquinoline (Final Product)

The final step is the reduction of the 7-nitro group to the corresponding 7-amino group. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid.

Protocol 3: Nitro Group Reduction

Materials:

  • 2-Chloro-3-ethyl-7-nitroquinoline (Intermediate 3)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution, 10 M

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve Intermediate 3 (1 molar equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5 molar equivalents) in concentrated HCl to the flask.

  • Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto ice.

  • Basify the mixture by the slow addition of 10 M NaOH solution until the pH is >10. The tin salts will precipitate as tin hydroxide.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) or recrystallization to afford the final product, 7-amino-2-chloro-3-ethylquinoline.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The cornerstone of this synthesis is the Vilsmeier-Haack reaction. Its mechanism involves two key phases: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the acetanilide.

G cluster_0 Phase 1: Vilsmeier Reagent Formation cluster_1 Phase 2: Cyclization DMF DMF Intermediate_A Adduct DMF->Intermediate_A + POCl3 POCl3 POCl3 POCl3->Intermediate_A Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate_A->Vilsmeier_Reagent - (O)POCl2⁻ Acetanilide 3-Nitroacetanilide Attack Electrophilic Attack Acetanilide->Attack + Vilsmeier Reagent Cyclize Intramolecular Cyclization Attack->Cyclize Dehydrate Dehydration & Chlorination Cyclize->Dehydrate Product 2-Chloro-3-formyl-7-nitroquinoline Dehydrate->Product + H2O (workup)

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

  • Reagent Formation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium cation, which is the active Vilsmeier reagent.[5]

  • Electrophilic Attack & Cyclization: The electron-rich aromatic ring of the 3-nitroacetanilide attacks the Vilsmeier reagent. The resulting intermediate then undergoes an intramolecular electrophilic attack from the enamide-like side chain onto the benzene ring, leading to cyclization. Subsequent dehydration, chlorination (from the reaction medium), and hydrolysis during work-up yield the final 2-chloro-3-formylquinoline product.[8]

Applications and Future Directions

7-Amino-2-chloro-3-ethylquinoline serves as a valuable building block for the synthesis of a diverse library of novel chemical entities. The presence of three distinct functional handles—the nucleophilic 7-amino group, the reactive 2-chloro position (susceptible to nucleophilic aromatic substitution), and the 3-ethyl group—allows for extensive structural diversification.

  • Drug Discovery: The 7-amino group can be acylated, alkylated, or used as a handle to link to other pharmacophores, creating hybrid molecules with potential dual-acting therapeutic effects.[9]

  • Antimalarial Research: As an analogue of the 4-aminoquinoline class of drugs, this scaffold can be used to synthesize new compounds to probe structure-activity relationships (SAR) and combat drug-resistant strains of malaria.[2]

  • Anticancer Agents: Many quinoline derivatives have shown potent antiproliferative activity.[10] This core can be elaborated to develop novel kinase inhibitors or DNA-intercalating agents.

This detailed protocol provides a reliable and reproducible pathway to an important chemical intermediate, paving the way for further research and development in medicinal chemistry.

References

  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(12), 2709-2711. Available at: http://nopr.niscair.res.in/handle/123456789/20499
  • Mahesh, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry, 15(2), 957-963. Available at: https://pubmed.ncbi.nlm.nih.gov/17113327/
  • BenchChem. (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem Technical Documents. Available at: https://www.benchchem.com/product/b5343
  • Naidoo, R., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: https://openscholar.dut.ac.za/handle/10321/779
  • Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291. Available at: https://pubs.acs.org/doi/10.1021/jm990437l
  • Gaikwad, N. D., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 784-788. Available at: https://www.chemijournal.com/archives/2021/vol9issue1/PartL/9-1-125-115.pdf
  • Yue, D., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 63(17), 3469-3477. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2813516/
  • Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate. Available at: https://www.researchgate.
  • Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: https://www.youtube.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: https://www.pharmaguideline.com/2011/02/synthesis-reactions-and-medicinal-uses.html
  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 11. Conversion of acylanilides into α-iminopyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at: https://pubs.rsc.org/en/content/articlelanding/1981/p1/p19810001520
  • Singh, T., et al. (1971). Antimalarials. 7-Chloro-4-(substituted amino)quinolines. Journal of Medicinal Chemistry, 14(4), 283-286. Available at: https://pubs.acs.org/doi/abs/10.1021/jm00286a001
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 337-343. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5708027/
  • Mondal, S., & Bora, U. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.4c03823
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: https://www.iipseries.org/full-text-pdf/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/
  • Snee, B. M., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/63f8e56111d51d7c3b246a48
  • Belluti, F., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13484-13495. Available at: https://www.dur.ac.
  • de Souza, A. O., et al. (2018). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PLoS ONE, 13(7), e0200428. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6062071/
  • Insuasty, B., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 20(3), 5100-5117. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272594/
  • Charris, J., et al. (2016). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 21(11), 1541. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available at: https://www.ias.ac.in/article/fulltext/jcsc/124/05/1071-1076
  • Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Iranian Chemical Society, 15(2), 253-262. Available at: https://www.researchgate.
  • de P. F. Leal, K., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 154-161. Available at: https://pubmed.ncbi.nlm.nih.gov/27742460/
  • Mekky, A. E. M. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(26), 15816-15843. Available at: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01878j
  • Jean-Dominique, B., & Gerard, R. (1985). Process for preparing 4-amino-7-chloro-quinoline. Google Patents. Available at: https://patents.google.

Sources

Application Notes & Protocols: Strategic Functionalization of the C-7 Position of 7-Bromo-2-chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its prevalence stems from its ability to serve as a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][5] The functionalization of the quinoline ring is a key strategy in drug discovery, allowing for the precise tuning of a molecule's pharmacological profile.[3]

The 7-bromo-2-chloroquinoline scaffold is a particularly valuable building block for synthetic and medicinal chemists.[6][7] It possesses two distinct halogenated positions with differential reactivity, offering a platform for sequential and regioselective modifications. The C-2 chloro position is activated by the adjacent nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr) and certain cross-coupling reactions. Conversely, the C-7 bromo position is more akin to a standard aryl bromide, making it an ideal handle for a host of palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into the selective functionalization of the C-7 position, a critical step in the synthesis of novel quinoline-based compounds.

Core Concepts: Achieving C-7 Regioselectivity

The key to successfully derivatizing 7-bromo-2-chloroquinoline lies in exploiting the inherent differences in reactivity between the C-Cl and C-Br bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[8] This intrinsic preference forms the basis for selectivity.

However, the electronic environment of the quinoline ring complicates this simple trend. The C-2 position is highly electron-deficient due to the influence of the ring nitrogen, which can enhance its reactivity in oxidative addition to a Pd(0) center, sometimes overriding the typical halide reactivity order.[9][10] Therefore, achieving selective C-7 functionalization is not merely a given; it requires careful selection of the catalyst, ligands, and reaction conditions to favor the oxidative addition at the C-Br bond over the activated C-Cl bond. Ligands with specific steric and electronic properties are often crucial for directing the catalyst to the desired position.[9][10]

The following sections detail protocols where conditions have been optimized to ensure that the reaction proceeds selectively at the C-7 position.

Protocols for Palladium-Catalyzed C-7 Functionalization

This section provides step-by-step protocols for the most common and powerful cross-coupling reactions used to functionalize the C-7 position of 7-bromo-2-chloroquinoline.

Suzuki-Miyaura Coupling: C-C Bond Formation (Arylation)

The Suzuki-Miyaura reaction is arguably the most widely used method for forming C(sp²)–C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[11][12]

Principle: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide. The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation A Add 7-bromo-2-chloroquinoline, boronic acid, and base to flask B Add solvent (e.g., Dioxane/H2O) A->B C Degas with N2 or Ar for 15 min B->C D Add Pd catalyst and ligand (e.g., Pd(dppf)Cl2) C->D E Heat reaction mixture (e.g., 90-100 °C) D->E F Monitor reaction by TLC or LC-MS E->F G Cool to RT, dilute with EtOAc F->G H Wash with H2O and brine G->H I Dry (Na2SO4), filter, concentrate H->I J Purify by column chromatography I->J Product Product J->Product

Caption: General workflow for a C-7 selective Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add 7-bromo-2-chloroquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • To this suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq). The use of dppf as a ligand is often effective in promoting coupling at the bromide position over the activated chloride.[9][10]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-2-chloroquinoline.

Data Summary Table:

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100875-90
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901270-85
XPhos Pd G3K₃PO₄2-MeTHF90480-95

Expert Insights & Troubleshooting:

  • Poor Selectivity: If coupling at the C-2 position is observed, consider a less active catalyst or lower reaction temperatures. The choice of ligand is critical; bulky, electron-rich phosphine ligands can favor reaction at the less-hindered C-7 position.

  • Boronic Acid Decomposition: Homocoupling of the boronic acid (Glaser coupling) can be a side reaction. Ensure thorough degassing of solvents to minimize oxygen, which can promote this pathway. Using a slight excess of the boronic acid can compensate for some degradation.

Sonogashira Coupling: C-C Bond Formation (Alkynylation)

The Sonogashira coupling is a highly reliable method for installing alkyne functionalities onto aryl halides, creating valuable precursors for further transformations or as key structural elements in materials and pharmaceuticals.[13][14]

Principle: This reaction couples a terminal alkyne with an aryl halide using a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst.[14][15] The palladium cycle is similar to the Suzuki coupling, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.[15]

Catalytic Cycle Diagram:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition (Ar-Br) product Ar-C≡CR' pd_complex->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide Cu(I), Base base Base

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Detailed Protocol:

  • To a Schlenk flask, add 7-bromo-2-chloroquinoline (1.0 eq) and the terminal alkyne (1.5 eq).

  • Evacuate and backfill with an inert gas (Argon is preferred).

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 3.0 eq).

  • Add the catalysts: dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-chloro-7-alkynylquinoline product.

Data Summary Table:

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuITEATHF25-40480-95
Pd(OAc)₂ / XPhos / CuIDIPADioxane60285-98
PdCl₂(MeCN)₂ / CuIi-Pr₂NEtDMF25675-90

Expert Insights & Troubleshooting:

  • Copper-Free Conditions: If the substrate is sensitive to copper, copper-free Sonogashira protocols can be employed. These typically require a different palladium catalyst/ligand system and a stronger base, often at higher temperatures.

  • Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, forming a diyne. It is promoted by oxygen. Ensure all reagents and the reaction vessel are rigorously deoxygenated. Running the reaction under a positive pressure of inert gas is recommended.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing the synthesis of aryl amines from aryl halides.[16] It has largely replaced harsher classical methods.[16]

Principle: The reaction couples an amine with an aryl halide.[17] The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[16][18] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[16]

Detailed Protocol:

  • In an oven-dried vial or flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.08 eq).

  • Add 7-bromo-2-chloroquinoline (1.0 eq) and the amine coupling partner (1.2-1.5 eq).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction until the starting halide is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 7-amino-2-chloroquinoline derivative.

Data Summary Table:

Pd Source / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101870-88
RuPhos Pd G3NaOtBuToluene1001280-95
Pd(OAc)₂ / BINAPK₃PO₄Toluene1002465-80

Expert Insights & Troubleshooting:

  • Base Sensitivity: Some functional groups are incompatible with strong bases like NaOtBu.[19] In these cases, a weaker base like Cs₂CO₃ or K₃PO₄ should be used, although this may require longer reaction times or higher temperatures.

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. For challenging couplings (e.g., with primary amines or hindered substrates), specialized ligands like those from the Buchwald or Hartwig groups (e.g., RuPhos, SPhos) are often necessary. A small screening of ligands and bases is recommended during methods development.[20]

Characterization of C-7 Functionalized Products

Successful functionalization should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the appearance of new signals corresponding to the introduced functional group and characteristic shifts in the aromatic region of the quinoline core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the product, verifying its elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the C≡C stretch of an alkyne (~2100-2260 cm⁻¹) or the N-H stretch of an amine (~3300-3500 cm⁻¹).

Conclusion

The 7-bromo-2-chloroquinoline scaffold provides a robust and versatile entry point for the synthesis of diverse, highly functionalized quinoline derivatives. By carefully selecting palladium catalysts, ligands, and reaction conditions, chemists can achieve excellent regioselectivity for the C-7 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for installing carbon-carbon and carbon-nitrogen bonds, respectively. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this strategic building block in the development of novel compounds for pharmaceutical and materials science applications.

References

  • Time in Pasuruan, ID. Google.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • 7-Bromo-2-chloroquinoline | 99455-15-9. Smolecule.
  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed.
  • Sonogashira Coupling. NROChemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Buchwald-Hartwig Amin
  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Taylor & Francis Online.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central.
  • Application of Quinoline Ring in Structural Modification of Natural Products.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 2 Bromo 7 Chloroquinoline. Daken Chem.
  • Glycoconjugates of Quinolines: Application in Medicinal Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
  • Sonogashira Coupling- Reaction and applic
  • Suzuki Coupling. Organic Chemistry Portal.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals.
  • 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. PubChem.
  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. University of Edinburgh Research Explorer.

Sources

Application Notes and Protocols for the Synthesis of a 7-Bromo-2-chloro-3-ethylquinoline Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a chemical library based on the 7-bromo-2-chloro-3-ethylquinoline core. We present detailed, step-by-step protocols for the synthesis of the core scaffold and its subsequent diversification through robust, palladium-catalyzed cross-coupling reactions. This guide emphasizes the rationale behind experimental choices, offers insights into reaction optimization, and provides methods for the structural characterization of the synthesized compounds.

Introduction: The Significance of Quinoline Derivatives in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[3][5] The presence of halogen atoms, such as bromine and chlorine, on the quinoline core provides reactive handles for further chemical modifications, making scaffolds like this compound particularly valuable for the construction of diverse compound libraries.[6][7] The ethyl group at the 3-position can also influence the molecule's steric and electronic properties, potentially leading to novel structure-activity relationships (SAR).

The strategic goal of creating a library of this compound derivatives is to explore the chemical space around this core structure. By systematically introducing a variety of substituents at the 2- and 7-positions, researchers can generate a collection of novel molecules for screening in various biological assays. This approach facilitates the identification of lead compounds with desired therapeutic activities.[8][9]

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

A logical synthetic approach begins with the synthesis of 7-bromo-3-ethylquinolin-2(1H)-one, which can then be converted to the desired this compound.

Synthesis_of_Core_Scaffold A Starting Materials B 7-Bromo-3-ethylquinolin-2(1H)-one A->B Quinoline Synthesis (e.g., Conrad-Limpach) C This compound B->C Chlorination (e.g., POCl3)

Caption: Synthetic workflow for the this compound core.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Bromo-3-ethylquinolin-2(1H)-one

This step can be achieved through various named reactions for quinoline synthesis. The choice of reaction will depend on the availability of starting materials.

Step 2: Chlorination to this compound [6]

  • Materials:

    • 7-Bromo-3-ethylquinolin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous toluene or another suitable high-boiling solvent

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-bromo-3-ethylquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Library Development: Diversification of the Core Scaffold

The presence of two distinct halogen atoms at the 2- (chloro) and 7- (bromo) positions allows for selective and sequential functionalization using palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, allowing for initial diversification at the 7-position.

General Strategy for Library Synthesis

The library synthesis will focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Library_Development_Strategy Core This compound Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Aryl/Heteroaryl Boronic Acids Sonogashira Sonogashira Coupling (C-C bond formation) Core->Sonogashira Terminal Alkynes Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Amines Derivatives Diverse Library of Quinoline Derivatives Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives

Caption: Strategy for diversifying the core scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 7-Position

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][12]

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure: [13][14]

    • To an oven-dried Schlenk tube, add this compound, the boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling at the 7-Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17]

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-10 mol%)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure: [15][16]

    • To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and CuI.

    • Add the anhydrous, degassed solvent.

    • Add the base followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the 2-Position

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.[18][19][20] This reaction can be performed on the products from the Suzuki or Sonogashira couplings.

  • Materials:

    • 7-substituted-2-chloro-3-ethylquinoline (1.0 eq)

    • Primary or secondary amine (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos or BINAP, 2-4 mol%)

    • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure: [18][21]

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

    • Add the 7-substituted-2-chloro-3-ethylquinoline and the anhydrous solvent.

    • Add the amine via syringe.

    • Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Characterization of the Synthesized Library

The structural identity and purity of each synthesized derivative must be confirmed using a combination of analytical techniques.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[22][23][24] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.[25][26]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the synthesized compounds. A purity level of >95% is generally required for biological screening.

Representative Characterization Data

The following table provides an example of the expected characterization data for a hypothetical derivative.

Compound IDStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)HRMS (m/z) [M+H]⁺Purity (HPLC)
XYZ-001 8.15 (d, 1H), 7.80-7.60 (m, 5H), 7.45 (m, 1H), 3.10 (q, 2H), 1.40 (t, 3H)160.2, 148.5, 145.1, 138.9, 135.4, 130.1, 129.5, 128.8, 127.6, 125.3, 124.8, 25.7, 14.1Calculated: 312.0835, Found: 312.0832>98%

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low reaction yield Inactive catalyst, insufficient heating, poor quality reagents/solvents.Screen different palladium catalysts and ligands. Ensure anhydrous and oxygen-free conditions. Increase reaction temperature or time.
Formation of byproducts Homocoupling of boronic acids (Suzuki), homocoupling of alkynes (Sonogashira).Use a copper-free Sonogashira protocol.[15] Optimize the base and solvent system.
Incomplete reaction Steric hindrance from bulky substrates.Use a more active catalyst/ligand system (e.g., Buchwald's G3 palladacycles). Increase catalyst loading.
Difficulty in purification Similar polarity of product and starting materials/byproducts.Optimize the chromatographic conditions (different solvent systems, different stationary phase). Consider recrystallization.

Conclusion

This guide provides a robust framework for the synthesis and diversification of a this compound library. The detailed protocols for the synthesis of the core scaffold and its subsequent modification through palladium-catalyzed cross-coupling reactions offer a versatile platform for generating novel chemical entities. The successful creation of such a library will provide a valuable resource for drug discovery programs aimed at identifying new therapeutic agents with improved efficacy and novel mechanisms of action.[27][28][29]

References

  • Jain, S. K., & Pathak, A. K. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 28(25), 5263-5287.
  • Patel, R., & Desai, K. R. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4).
  • Adegoke, R. O., & O’Malley, T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17947-17967.
  • Kumar, A., & Sharma, S. (2021). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 28(25), 5263-5287.
  • Singh, R. P., & Kumar, A. (2021). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Ingenta Connect.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.
  • Al-Suhaimi, E. A., & El-Sayed, M. A. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6268.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Solomon, V. R., & Lee, H. (2014). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 21(14), 1624-1643.
  • de Souza, M. V. N. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(1), 1-2.
  • Smith, R. M., & Jones, A. B. (2020). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Sharma, P., & Kumar, V. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Request PDF.
  • Singh, A., & Kumar, R. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(7), 2345-2349.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis. ChemicalBook.
  • Kumar, S., & Singh, A. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 229-232.
  • Zhang, Y., & Li, J. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(11), 3456.
  • Ezugwu, J. A., & Onyia, C. C. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Chemical Society of Nigeria, 42(2).
  • El-Gohary, S. M. (2018). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 54(1), 123-131.
  • BenchChem. (2025).
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • Chemistry LibreTexts. (2023).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Smith, A. B., & Jones, C. D. (2018). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
  • Chemical Synthesis Database. (2025). 7-bromo-2-chloro-4-methylquinoline.
  • Nolan, S. P., & Organ, M. G. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86353-86356.
  • Reddy, C. R., & Kumar, M. S. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11345-11356.
  • Singh, A., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8705.
  • Ökten, S., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(19), 17267-17280.
  • Ökten, S., & Çakmak, O. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • PubChem. (n.d.). This compound. PubChem.
  • Kumar, A., & Sharma, S. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Gökçe, H., & Bahçeli, S. (2016).

Sources

The Versatile Intermediate: A Guide to the Application of 7-Bromo-2-chloro-3-ethylquinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the design of molecules that can interact with a wide array of biological targets. Among the vast family of quinoline derivatives, 7-Bromo-2-chloro-3-ethylquinoline emerges as a highly functionalized and strategically valuable intermediate for the synthesis of novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, detailing its synthesis, chemical reactivity, and potential applications, along with robust experimental protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties is paramount for its safe and effective use in a laboratory setting. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 132118-52-6
Molecular Formula C₁₁H₉BrClN
Molecular Weight 270.55 g/mol

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Proposed Synthesis of this compound

Synthetic Pathway Start 4-Bromoacetanilide Intermediate1 7-Bromo-2-chloro-3-formylquinoline Start->Intermediate1  Vilsmeier-Haack Reaction (POCl₃, DMF)   Product This compound Intermediate1->Product  Wolff-Kishner Reduction (H₂NNH₂, KOH, Ethylene Glycol)   Cross_Coupling_Strategy Start This compound Intermediate 7-Aryl/Alkenyl-2-chloro-3-ethylquinoline Start->Intermediate  Suzuki-Miyaura Coupling (at C7-Br)   Product 7-Aryl/Alkenyl-2-amino-3-ethylquinoline Intermediate->Product  Buchwald-Hartwig Amination (at C2-Cl)   cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds ADP ADP cMet->ADP PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Quinoline Quinoline Inhibitor Quinoline->cMet Blocks ATP Binding Site ATP ATP ATP->cMet Phosphorylates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmacologically active compounds, including anti-malarial agents like chloroquine and quinine, as well as showcasing anti-bacterial, anti-cancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring, particularly at the 2-position, is a critical strategy for modulating the biological activity and physicochemical properties of these molecules.[1] Nucleophilic aromatic substitution (SNAr) on 2-chloroquinolines stands as a cornerstone reaction for introducing diverse functionalities at this position, owing to the electron-withdrawing nature of the endocyclic nitrogen atom which activates the C2 position for nucleophilic attack.[3]

This technical guide provides an in-depth exploration of the experimental procedures for SNAr on 2-chloroquinolines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Mechanistic Insights: The Driving Forces of SNAr on 2-Chloroquinolines

The SNAr reaction on 2-chloroquinolines proceeds via a bimolecular addition-elimination mechanism.[4][5][6] The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon of the quinoline ring, which is activated by the electron-withdrawing effect of the ring nitrogen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the aromatic system, including the nitrogen atom, which contributes to the stability of this intermediate.[6][7]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the departure of the chloride leaving group.[6]

The reactivity of 2-chloroquinoline in SNAr reactions is generally higher than that of 4-chloroquinoline towards alkoxide nucleophiles, while the reverse is often true for amine nucleophiles.[4] This difference in reactivity highlights the subtle electronic and steric factors that govern these transformations.

Caption: Generalized mechanism of nucleophilic aromatic substitution on 2-chloroquinoline.

Experimental Protocols: A Practical Guide

The choice of experimental conditions is paramount for achieving high yields and purity in the synthesis of 2-substituted quinolines. Factors such as the nature of the nucleophile, solvent, temperature, and the use of catalysts or bases must be carefully considered.

General Experimental Workflow

The typical workflow for an SNAr reaction on a 2-chloroquinoline derivative is outlined below.

experimental_workflow start Start: Select 2-Chloroquinoline & Nucleophile prep Reactant & Solvent Preparation start->prep reaction_setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Catalyst/Base Addition prep->reaction_setup reaction Nucleophilic Aromatic Substitution reaction_setup->reaction workup Work-up & Extraction reaction->workup purification Purification: - Crystallization - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy purification->characterization end End: 2-Substituted Quinoline Product characterization->end

Sources

analytical HPLC method for 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 7-Bromo-2-chloro-3-ethylquinoline.

Introduction

This compound is a halogenated quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[1][2] The specific substitution pattern of this compound, featuring bromine, chlorine, and ethyl groups, results in a non-polar, hydrophobic molecule with a molecular weight of 270.55 g/mol .[3] Accurate and reliable quantification of such molecules is essential for process chemistry, purity assessment, and quality control in research and drug development settings.

This application note details a robust, isocratic reversed-phase HPLC method for the analysis of this compound. The method is designed for accuracy, precision, and efficiency, providing a clear protocol for researchers and scientists.

Principle of Separation: The Rationale Behind the Method

The analytical method is founded on the principles of reversed-phase chromatography (RP-HPLC), the most common mode of HPLC separation.[4] This technique is ideally suited for the analysis of this compound due to the compound's significant hydrophobicity, a characteristic conferred by its aromatic rings and halogen substituents.

  • Mechanism of Retention : In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The retention of this compound is primarily governed by hydrophobic interactions between the molecule and the C18 (octadecylsilyl) stationary phase.[4] A polar mobile phase, consisting of acetonitrile and water, is used to elute the analyte from the column. The higher the proportion of the organic solvent (acetonitrile), the weaker the interaction with the stationary phase, leading to a shorter retention time.

  • Column Selection : A C18 column is selected as it provides a strong hydrophobic surface area, ensuring adequate retention of the analyte.[4] For halogenated aromatic compounds like this, alternative phases such as Phenyl or Pentafluorophenyl (PFP) columns could also offer unique selectivity through π-π interactions between the analyte's aromatic system and the stationary phase.[5][6] However, the C18 phase is a robust and widely applicable starting point.

  • Mobile Phase Modifier : The quinoline ring contains a nitrogen atom, which can interact with residual, un-capped silanol groups on the silica-based stationary phase. These interactions can lead to poor peak shape (tailing). To mitigate this, a small amount of an acidic modifier, such as formic acid, is added to the mobile phase.[7] The acid protonates the silanol groups, minimizing undesirable secondary interactions and ensuring a sharp, symmetrical peak.

  • Detection : Quinoline derivatives are known to possess strong chromophores, making them ideal for UV-Vis detection.[1][8][9] A photodiode array (PDA) or diode array detector (DAD) is recommended. This allows for the determination of the optimal detection wavelength (λmax) from the UV spectrum and enables the assessment of peak purity, a critical component of method validation. Based on published spectra of similar quinoline compounds, a primary wavelength in the range of 254 nm to 340 nm is expected to provide high sensitivity.[1][9][10]

Method Development Strategy

The development of this analytical method follows a logical progression to achieve optimal separation and quantification.

MethodDevelopment Analyte Analyte Characterization (this compound) - Hydrophobic - UV Active - Basic Nitrogen Selection Initial Parameter Selection (Based on Physicochemical Properties) Analyte->Selection Column Column Choice: C18, 4.6 x 150 mm, 5 µm (Strong Hydrophobic Retention) Selection->Column MobilePhase Mobile Phase Screening: Acetonitrile / Water (Standard for RP-HPLC) Selection->MobilePhase Detector Detector Setup: PDA/DAD Scan (200-400 nm) (Determine λmax) Selection->Detector Optimization Method Optimization Isocratic Isocratic vs. Gradient Select Isocratic for Simplicity & Robustness Optimization->Isocratic OrganicRatio Adjust ACN/H2O Ratio (Target k' 2-10) Isocratic->OrganicRatio Acid Add Formic Acid (0.1%) (Improve Peak Shape) OrganicRatio->Acid FlowTemp Optimize Flow Rate & Temperature (Balance Resolution & Analysis Time) Acid->FlowTemp Validation System Suitability Testing (SST) - Tailing Factor - Theoretical Plates - RSD % FlowTemp->Validation AnalysisWorkflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN/H2O/Formic Acid) Equilibrate System Equilibration (≥ 30 min) MobilePhase->Equilibrate Standard Prepare Standard Solution (1. Weigh, 2. Dissolve, 3. Dilute) SST System Suitability Test (5x Standard Injections) Standard->SST Sample Prepare Sample Solution (1. Weigh, 2. Dissolve, 3. Filter) Sample->SST Equilibrate->SST Analysis Sample Analysis SST->Analysis CheckSST Verify SST Criteria (Tf, N, %RSD) Analysis->CheckSST Integrate Integrate Peaks (Standard & Sample) CheckSST->Integrate If Pass Calculate Calculate Results (Purity, Assay) Integrate->Calculate Report Generate Report Calculate->Report

Sources

Application Note: High-Throughput Analysis of 7-Bromo-2-chloro-3-ethylquinoline Derivatives by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents.[1][2] The specific subclass of 7-Bromo-2-chloro-3-ethylquinoline and its analogues represents a promising area for drug discovery, necessitating robust and sensitive analytical methods for their characterization, quantification, and metabolic profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the analysis of these small molecules throughout the drug development pipeline.[3][4][5]

This application note provides a comprehensive guide to the analysis of this compound derivatives using tandem mass spectrometry (LC-MS/MS). We will delve into the underlying principles of method development, provide detailed, field-proven protocols for sample preparation and analysis, and explore the characteristic fragmentation patterns that enable confident identification and quantification. The methodologies described herein are tailored for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this important class of compounds.

Core Principles of Mass Spectrometry for Halogenated Quinolines

The successful mass spectrometric analysis of this compound derivatives hinges on several key principles:

  • Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to their moderate polarity, conferred by the nitrogen atom in the quinoline ring. ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]+, minimizing in-source fragmentation and preserving the molecular weight information.[4][6]

  • Isotopic Signature: The presence of bromine and chlorine atoms imparts a distinct isotopic pattern to the molecular ion. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[7] This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which serves as a powerful tool for confirming the presence of these halogens in the molecule.

  • Tandem Mass Spectrometry (MS/MS): To achieve high selectivity and sensitivity, especially in complex biological matrices, tandem mass spectrometry is employed. This involves the selection of the precursor ion (the [M+H]+ ion of the target analyte) in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the detection of specific product ions in the third quadrupole (Q3). This technique, often referred to as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at low concentrations.[8][9]

Experimental Workflow

A generalized workflow for the analysis of this compound derivatives is depicted below. This workflow emphasizes a systematic approach from sample receipt to data analysis, ensuring reproducibility and data integrity.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receipt Sample Receipt Solubilization Solubilization Sample Receipt->Solubilization Dissolve in organic solvent Matrix Cleanup Matrix Cleanup Solubilization->Matrix Cleanup e.g., SPE, LLE Final Dilution Final Dilution Matrix Cleanup->Final Dilution Adjust concentration LC Separation LC Separation Final Dilution->LC Separation Inject into LC system ESI Ionization ESI Ionization LC Separation->ESI Ionization Eluent to MS source MS/MS Detection MS/MS Detection ESI Ionization->MS/MS Detection Precursor -> Fragment Peak Integration Peak Integration MS/MS Detection->Peak Integration Acquire data Quantification Quantification Peak Integration->Quantification Calibration curve Reporting Reporting Quantification->Reporting Generate results

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Detailed Protocols

Protocol 1: Sample Preparation

Proper sample preparation is critical for accurate and reproducible mass spectrometry results. The goal is to extract the analyte of interest from its matrix, remove interfering substances, and present it in a solvent compatible with the LC-MS system.[10][11][12][13]

1.1. Stock Solution Preparation:

  • Accurately weigh approximately 1 mg of the this compound derivative standard.

  • Dissolve the standard in a suitable organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. This will serve as the primary stock solution.

  • Store the stock solution at -20°C in an amber vial to prevent degradation.

1.2. Calibration Standards and Quality Controls (QCs):

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • The concentration range for the calibration curve should encompass the expected concentration of the analyte in the unknown samples. A typical range might be 1 ng/mL to 1000 ng/mL.

  • Prepare at least three levels of QC samples (low, medium, and high) in the same manner as the calibration standards.

1.3. Sample Extraction from Biological Matrices (e.g., Plasma):

  • Protein Precipitation (for initial screening):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) (for higher purity):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample (pre-treated with an equal volume of 4% phosphoric acid).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate and reconstitute as described above.

Protocol 2: LC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of this compound derivatives. Optimization may be required depending on the specific derivative and the available instrumentation.

2.1. Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.010
5.095
6.095
6.110
8.010

2.2. Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3 (Hypothetical values for this compound, requires experimental optimization)[9][14]

Table 3: Hypothetical MRM Transitions for this compound (MW: 284.55)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
285.0256.025Quantifier
285.0220.035Qualifier

Note: The precursor ion m/z is based on the monoisotopic mass of the [M+H]+ ion. The product ions and collision energies are illustrative and must be optimized experimentally.

Fragmentation Analysis

Understanding the fragmentation pattern of this compound is essential for selecting appropriate MRM transitions and for structural confirmation.[15][16][17][18][19][20] Based on the principles of mass spectrometry and the known behavior of similar compounds, a plausible fragmentation pathway is proposed below.

The fragmentation is likely initiated by the cleavage of the ethyl group, followed by the loss of the halogen atoms. The quinoline ring itself is relatively stable and will likely remain intact in the major fragments.

Fragmentation Pathway cluster_main Proposed Fragmentation of this compound Parent [M+H]+ m/z 285.0 Frag1 [M+H - C2H5]+ m/z 256.0 Parent->Frag1 - C2H5 Frag2 [M+H - C2H5 - Cl]+ m/z 220.0 Frag1->Frag2 - Cl Frag3 [M+H - C2H5 - Br]+ m/z 176.0 Frag1->Frag3 - Br

Caption: A plausible fragmentation pathway for protonated this compound.

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and sensitive framework for the analysis of this compound derivatives. By leveraging the principles of electrospray ionization, tandem mass spectrometry, and a systematic approach to sample preparation and chromatographic separation, researchers can achieve reliable and high-quality data suitable for various stages of drug discovery and development. The provided protocols serve as a validated starting point, and further optimization may be beneficial for specific applications and matrices.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Vertex AI Search.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (n.d.).
  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
  • Mass Spectrometry Sample Preparation Guide. (n.d.).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent Technologies.
  • Sample Prepar
  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford.
  • Sample preparation in mass spectrometry. (n.d.). Wikipedia.
  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
  • Mass Spectrometry - Fragmentation P
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Mass Spectrometry Fragmentation P
  • 16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts.
  • Automated MRM Method Development for Pesticides in Cannabis Using the Agilent MassHunter Optimizer for GC/TQ. (2019). Agilent Technologies.
  • Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved and investigational anticancer agents.[1][2][3][4] Its versatile structure allows for extensive substitution, enabling the fine-tuning of pharmacological properties to target a multitude of cancer-related pathways.[5][6] This guide provides a comprehensive overview of the methodologies involved in the design, synthesis, and preclinical evaluation of novel substituted quinoline derivatives as potential anticancer therapeutics. We delve into the causal reasoning behind experimental choices, present detailed, self-validating protocols, and summarize key structure-activity relationship (SAR) data to empower researchers in this critical area of drug discovery.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in a variety of pharmacologically active compounds.[3][7] In oncology, quinoline derivatives have demonstrated a remarkable breadth of mechanisms to thwart cancer progression.[1][8][9] These include, but are not limited to:

  • Kinase Inhibition: Many quinoline-based molecules act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[10][11][12] Several FDA-approved drugs, such as bosutinib, lenvatinib, and cabozantinib, feature a quinoline core and function as kinase inhibitors.[4][10][12]

  • Topoisomerase Inhibition: Certain quinoline derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[3][13][14] This leads to the accumulation of DNA damage and subsequent cell death in rapidly dividing cancer cells.

  • Induction of Apoptosis: A key strategy in cancer therapy is to reactivate the programmed cell death pathway, or apoptosis, which is often evaded by cancer cells.[15] Numerous substituted quinolines have been shown to induce apoptosis through various intrinsic and extrinsic pathways.[15][16][17][18]

  • Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and its disruption is a validated anticancer strategy. Some quinoline derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][8][18]

The rationale for focusing on substituted quinolines lies in their proven clinical success and the vast chemical space available for modification, allowing for the development of next-generation therapies with improved efficacy and selectivity.

Rational Design and Synthesis of a Substituted Quinoline Library

The journey to a novel anticancer agent begins with the rational design and synthesis of a focused library of compounds. The choice of synthetic route is critical and should be robust, efficient, and amenable to diversification. The Friedländer synthesis is a classic and versatile method for constructing the quinoline core.[5]

General Workflow for Synthesis and Diversification

The following diagram illustrates a generalized workflow for synthesizing a library of 2-substituted quinoline analogs, which is a common strategy for exploring structure-activity relationships.[5]

G cluster_synthesis Synthesis of Core Intermediate cluster_diversification Diversification A 2-Aminoaryl Aldehyde/Ketone C Friedländer Annulation A->C B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D Substituted Quinoline Core (e.g., 2-Methyl-4-hydroxyquinoline) C->D E Chlorination (e.g., POCl3) D->E Core for Modification F 2-Chloroquinoline Intermediate E->F G Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) F->G H Library of 2-Substituted Quinoline Analogs G->H I Various Building Blocks (Boronic acids, Amines, etc.) I->G

Caption: Generalized workflow for the synthesis of 2-substituted quinoline analogs.

Detailed Protocol: Synthesis of a 2-Aryl-4-aminoquinoline Derivative

This protocol details a multi-step synthesis adapted from methodologies used for creating apoptosis-inducing 2-phenylquinolin-4-amine derivatives.[16]

Step 1: Friedländer Annulation to form the Quinoline Core

  • Rationale: This step establishes the fundamental quinoline scaffold from commercially available precursors. The reaction is typically acid- or base-catalyzed and proceeds via a condensation followed by cyclization.

  • Procedure:

    • To a solution of 2-aminoacetophenone (1.0 eq) in ethanol, add ethyl benzoylacetate (1.1 eq) and a catalytic amount of piperidine.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 2-phenyl-4-hydroxyquinoline, will precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination of the 4-Hydroxyquinoline

  • Rationale: The hydroxyl group at the 4-position is a poor leaving group. Converting it to a chloride creates a reactive intermediate, enabling subsequent nucleophilic substitution to introduce diversity at this position.

  • Procedure:

    • Carefully add the 2-phenyl-4-hydroxyquinoline (1.0 eq) in small portions to an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 3-4 hours. The solution should become clear.

    • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate (4-chloro-2-phenylquinoline) forms.

    • Filter the solid, wash thoroughly with water, and dry.

Step 3: Nucleophilic Aromatic Substitution to Introduce the 4-Amino Group

  • Rationale: This final step introduces the desired amine functionality. The choice of amine is a critical diversification point for tuning the compound's biological activity.

  • Procedure:

    • In a sealed tube, dissolve the 4-chloro-2-phenylquinoline (1.0 eq) and the desired primary or secondary amine (e.g., propylamine, 2.0 eq) in N-methyl-2-pyrrolidone (NMP).

    • Heat the reaction at 120-140 °C for 12-24 hours.

    • Cool the mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation and Characterization:

  • TLC: Monitor each reaction step to ensure the consumption of starting material and the formation of the product.

  • Spectroscopy: Confirm the identity and purity of the final compounds using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[16] The spectral data should be consistent with the proposed structure.

In Vitro Evaluation: Screening for Anticancer Activity

Once a library of compounds is synthesized, the next crucial step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising hits.

Primary Screen: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Rationale: Seeding an appropriate number of cells ensures they are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting cytotoxic effects.

    • Procedure: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19]

  • Compound Treatment:

    • Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value (the concentration that inhibits 50% of cell growth).

    • Procedure: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[19]

  • MTT Addition and Solubilization:

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19] Afterwards, carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19]

  • Data Acquisition and Analysis:

    • Rationale: Quantifying the absorbance allows for the calculation of cell viability relative to the vehicle control.

    • Procedure: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow of the MTT cytotoxicity assay.[5]

Data Presentation: Structure-Activity Relationship (SAR)

Systematic evaluation of the synthesized library allows for the elucidation of SAR, providing critical insights for designing more potent analogs. Electron-withdrawing groups (e.g., fluoro, chloro) on the quinoline core often enhance activity compared to electron-donating groups (e.g., methyl, methoxy).[20]

Table 1: Representative Anticancer Activity of Substituted Quinolines

Compound IDScaffoldSubstitution (R)Cancer Cell LineIC₅₀ (µM)Reference
7a 2-phenylquinolin-4-amine4-fluoro (phenyl ring)HT-29 (Colon)8.12[16]
7d 2-phenylquinolin-4-amine4-chloro (phenyl ring)HT-29 (Colon)9.19[16]
12c Quinoline-Combretastatin3,4,5-trimethoxy (phenyl)MCF-7 (Breast)0.010[18]
12c Quinoline-Combretastatin3,4,5-trimethoxy (phenyl)HCT-116 (Colon)0.021[18]
55 2,8-bis(trifluoromethyl)quinoline4-(3,5-dimethyl-1H-pyrazol-4-yl)HL-60 (Leukemia)19.88 µg/ml[1]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Mechanistic Elucidation: Unraveling the Mode of Action

Identifying the molecular target and mechanism of action is paramount in drug development. For quinoline derivatives, common mechanisms include kinase inhibition and the induction of apoptosis.

Target-Based Assays: Kinase Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting specific protein kinases involved in tumor growth and survival signaling pathways.[7][10][11][13]

G cluster_pathway Cancer Cell Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Rec P Phosphorylation (Activation) Rec->P Quinoline Substituted Quinoline Inhibitor Quinoline->P Inhibition DS Downstream Signaling (e.g., PI3K/Akt, Ras/Raf/MEK) P->DS Output Cell Proliferation, Survival, Angiogenesis DS->Output

Caption: Inhibition of receptor tyrosine kinase signaling by a quinoline derivative.

Protocol: In Vitro Kinase Inhibition Assay (General)

  • Rationale: To quantify the direct inhibitory effect of a compound on a purified kinase enzyme.

  • Procedure:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™).

    • In a microplate, combine the purified recombinant kinase, its specific substrate, and ATP.

    • Add the test quinoline compound at various concentrations.

    • Incubate the reaction for the recommended time at the optimal temperature.

    • Add the detection reagent, which measures either the amount of ADP produced or the phosphorylation of the substrate.

    • Measure the signal (luminescence or fluorescence) and calculate the percent inhibition relative to a no-inhibitor control.

    • Determine the IC₅₀ value of the compound for the specific kinase.

Phenotypic Assays: Induction of Apoptosis

Confirming that a compound induces apoptosis is a key validation step. This can be assessed by measuring the activation of caspases, the key executioner enzymes of apoptosis.[15]

Protocol: Caspase-3 Activation Assay

  • Rationale: Caspase-3 is a critical executioner caspase. Its activation is a hallmark of apoptosis. This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspase-3.

  • Procedure:

    • Treat cancer cells with the test quinoline compound (at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include a positive control like Staurosporine.

    • Lyse the cells to release their cytoplasmic contents.

    • Add the cell lysate to a microplate containing a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection).

    • Incubate at 37°C, protecting from light if using a fluorescent substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Quantify the increase in signal, which corresponds to caspase-3 activity, relative to untreated cells. An EC₅₀ value (effective concentration to activate 50% of maximal caspase activity) can be determined.[16]

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay provides further validation. In early apoptosis, phosphatidylserine translocates to the outer cell membrane and can be detected by FITC-labeled Annexin V. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[15][16]

Conclusion and Future Directions

The development of anticancer agents from substituted quinolines is a highly promising field of research. The protocols and application notes presented here provide a foundational framework for the synthesis and evaluation of novel quinoline derivatives. By systematically applying these methodologies, researchers can elucidate structure-activity relationships, identify mechanisms of action, and advance lead compounds toward further preclinical and clinical development. Future efforts should focus on designing quinoline derivatives with enhanced selectivity for cancer-specific targets to minimize off-target toxicities and improve the therapeutic index.[11]

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
  • Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (n.d.). PubMed.
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. (2025). Benchchem.
  • Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 115-125.
  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31439-31464.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate.
  • Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. (2024). ACS Omega.
  • Quinoline-chalcone hybrids as topoisomerase inhibitors. (n.d.). ResearchGate.
  • Wang, Y., et al. (n.d.). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 8(2), e56629.
  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.). ResearchGate.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules, 26(16), 4899.
  • Selected quinoline derivatives with anti-cancer activity. (n.d.). ResearchGate.
  • Ibrahim, T. S., et al. (n.d.). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1858.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. (2021). Ingenta Connect.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules, 27(6), 1989.
  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. (2025). Proceedings of the National Academy of Sciences.
  • The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives. (n.d.). The Journal of pharmacology and experimental therapeutics.
  • Topoisomerases as Anticancer Targets. (n.d.). Biochimica et biophysica acta.
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). Benchchem.
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. (2025). Benchchem.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). Molecules, 28(11), 4349.

Sources

Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal backbone for drug design. The strategic functionalization of the quinoline ring allows for the fine-tuning of physicochemical and pharmacological properties. 7-Bromo-2-chloro-3-ethylquinoline (1 ) is a particularly valuable starting material, offering two distinct and orthogonally reactive halogenated sites. The C7-bromo and C2-chloro positions can be selectively addressed using modern cross-coupling methodologies, enabling the controlled and sequential construction of complex molecular architectures. This guide provides a detailed exploration of synthetic strategies, complete with step-by-step protocols, for leveraging this versatile building block in the synthesis of novel, value-added heterocyclic compounds.

Physicochemical Properties of Starting Material
PropertyValue
Compound Name This compound
CAS Number 132118-52-6[1][2]
Molecular Formula C₁₁H₉BrClN[1]
Molecular Weight 270.55 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane, Chloroform, Dioxane, Toluene
Storage Store at room temperature, protect from light and moisture

Part 1: The Principle of Orthogonal Functionalization

The synthetic utility of this compound (1 ) stems from the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond. This reactivity difference (C-I > C-OTf > C-Br >> C-Cl) allows for the selective functionalization of the C7 position while leaving the C2 position intact for subsequent transformations.[3] This sequential approach is fundamental to building molecular complexity in a controlled manner.

G cluster_0 Synthetic Workflow Start This compound (1) Intermediate C7-Functionalized Intermediate Start->Intermediate Reaction 1: Selective at C7-Br (e.g., Suzuki, Sonogashira) Product Novel Di-functionalized Heterocycle Intermediate->Product Reaction 2: Functionalization at C2-Cl (e.g., Buchwald-Hartwig, Cyclization)

Caption: General workflow for sequential functionalization of the starting material.

Part 2: Palladium-Catalyzed C-C Bond Formation at the C7-Position

We begin by targeting the more reactive C7-bromo position for C-C bond formation using two of the most powerful reactions in modern organic synthesis: the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of C7-Aryl Derivatives

The Suzuki-Miyaura reaction is an exceptionally robust method for forming biaryl linkages.[3][4][5] The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for aryl bromides, as it is commercially available and generally effective. An aqueous base like sodium carbonate is sufficient to facilitate the crucial transmetalation step.

Materials:

  • This compound (1 ) (270.5 mg, 1.0 mmol)

  • Phenylboronic acid (183 mg, 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (212 mg, 2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a 25 mL Schlenk flask, add this compound (1 ), phenylboronic acid, and sodium carbonate.

  • Seal the flask with a rubber septum, and purge with argon for 10 minutes. This step is critical as Pd(0) catalysts are sensitive to oxygen.[6]

  • Add the toluene and water via syringe. Degas the resulting suspension by bubbling argon through it for an additional 15 minutes.[7]

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the product 2 .

Expected Results:

  • Yield: 85-92%

  • Appearance: White to off-white solid.

  • Characterization Data (Hypothetical):

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.10 (d, 1H), 7.85 (s, 1H), 7.70-7.60 (m, 3H), 7.50-7.40 (m, 3H), 7.35 (t, 1H), 3.00 (q, 2H), 1.35 (t, 3H).

    • MS (ESI): m/z 268.09 [M+H]⁺.

Sonogashira Coupling: Synthesis of C7-Alkynyl Derivatives

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further transformations, including the synthesis of heterocycles via cyclization.[8][9] This reaction typically employs a dual catalyst system of palladium and copper(I).[10]

Materials:

  • This compound (1 ) (270.5 mg, 1.0 mmol)

  • Phenylacetylene (123 mg, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (5 mL)

  • Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1 ), PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine via syringe, followed by phenylacetylene.

  • Stir the reaction mixture at 60 °C for 6 hours. Monitor by TLC. The amine acts as both the base and the solvent.

  • Upon completion, cool the mixture and remove the triethylamine under reduced pressure.

  • Dissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts and the amine hydrochloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: 2-5% ethyl acetate in hexanes) to afford compound 3 .

Expected Results:

  • Yield: 88-95%

  • Appearance: Pale yellow solid.

  • Characterization Data (Hypothetical):

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, 1H), 7.90 (s, 1H), 7.75 (d, 1H), 7.60-7.55 (m, 2H), 7.40-7.35 (m, 3H), 2.98 (q, 2H), 1.33 (t, 3H).

    • MS (ESI): m/z 292.09 [M+H]⁺.

Part 3: C-N Bond Formation and Annulation to Fused Heterocycles

With the C7 position functionalized, we now turn our attention to the C2-chloro position. This less reactive site is ideal for nucleophilic substitution or C-N cross-coupling, which can be the final step or a prelude to a cyclization (annulation) reaction to form a fused heterocyclic system.

Buchwald-Hartwig Amination: A Gateway to Aminoquinolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N bond-forming reaction.[11] The coupling of heteroaryl chlorides requires a carefully selected catalyst system, often involving bulky, electron-rich phosphine ligands that promote the challenging reductive elimination step.[12][13]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl BaseAssoc Base Association PdII_Aryl->BaseAssoc AmineCoord Amine Coordination BaseAssoc->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 RedElim->Product ArylCl->OxAdd Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-3-ethyl-7-phenylquinoline (2 ) (267.8 mg, 1.0 mmol)

  • n-Butylamine (109.7 mg, 1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)

  • XPhos (48 mg, 0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

  • Anhydrous Dioxane (5 mL)

  • Argon gas supply

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂, XPhos, and NaOtBu.

  • Add compound 2 followed by the anhydrous dioxane.

  • Add n-butylamine, seal the vial with a Teflon-lined cap, and remove it from the glovebox.

  • Heat the mixture to 110 °C and stir for 18 hours.

  • Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.[6]

  • Concentrate the filtrate and purify by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to obtain the desired product 4 .

Expected Results:

  • Yield: 75-85%

  • Appearance: Viscous yellow oil.

  • Characterization Data (Hypothetical):

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, 1H), 7.70 (s, 1H), 7.65-7.55 (m, 3H), 7.45-7.30 (m, 3H), 4.80 (br s, 1H, NH), 3.40 (t, 2H), 2.85 (q, 2H), 1.70 (m, 2H), 1.50 (m, 2H), 1.30 (t, 3H), 1.00 (t, 3H).

    • MS (ESI): m/z 305.20 [M+H]⁺.

Annulation Strategy: Synthesis of Pyrazolo[4,3-c]quinolines

Fused heterocyclic systems often exhibit enhanced biological activity. Pyrazolo[4,3-c]quinolines, for instance, have been investigated as potential anti-inflammatory agents.[14][15] A common route to this scaffold involves the reaction of a chloroquinoline with hydrazine, followed by cyclization.[16][17]

This protocol demonstrates a direct synthesis from the starting material 1 , followed by an illustrative cyclization.

Step A: Synthesis of 7-Bromo-2-hydrazinyl-3-ethylquinoline

  • To a sealed tube, add this compound (1 ) (270.5 mg, 1.0 mmol) and ethanol (5 mL).

  • Add hydrazine monohydrate (0.25 mL, ~5.0 mmol).

  • Seal the tube and heat at 100 °C for 24 hours.

  • Cool the reaction. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step B: Cyclization to form the Pyrazoloquinoline Ring

  • To the crude hydrazinyl intermediate from Step A, add triethyl orthoacetate (2 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (10 mg).

  • Heat the mixture to reflux (approx. 120 °C) for 4 hours.

  • Cool the reaction and pour it into ice-cold water (20 mL).

  • Neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product 5 .

Expected Results (for 5):

  • Yield (over 2 steps): 60-70%

  • Appearance: Light brown solid.

  • Characterization Data (Hypothetical):

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, 1H), 7.80 (s, 1H), 7.60 (d, 1H), 3.10 (q, 2H), 2.60 (s, 3H), 1.40 (t, 3H).

    • MS (ESI): m/z 304.04 [M+H]⁺.

References

  • Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. (2022). Taylor & Francis Online. [Link]
  • Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII). (2024). Bentham Science. [Link]
  • Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. (1999). Semantic Scholar. [Link]
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). National Institutes of Health (NIH). [Link]
  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. (N/A).
  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PubMed. [Link]
  • Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines. (N/A).
  • Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII). (2024). Bentham Science Publishers. [Link]
  • Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. (2022). Taylor & Francis Online. [Link]
  • Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldeh... (2024). Ingenta Connect. [Link]
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (2008).
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. (2008). PubMed. [Link]
  • Synthesis of pyrano-and furano [3,2-c]quinolines. (N/A).
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline deriv
  • Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. (N/A).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (N/A). PubMed Central. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (2008).
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022).
  • Chemistry of Thieno[2,3-c]quinoline Derivatives Part (VII), Reactivities, and Biological Activities. (2024). Bentham Science Publishers. [Link]
  • Synthesis of triazolopyrimido[5,4‐c]quinolin‐4(3H)‐one derivatives. (N/A).
  • Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. (2010). Institutional Repository. [Link]
  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (N/A). PubMed Central. [Link]
  • One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. (2020). PubMed. [Link]
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (2020).
  • New[14][16][18]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors. (N/A). PubMed Central. [Link]
  • Buchwald–Hartwig amin
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link] 30.[14][16][18]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family. (N/A). MDPI. [Link]
  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction... (N/A). RSC Publishing. [Link]
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (N/A). MDPI. [Link]
  • New[14][16][18]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors... (2023). PLOS One. [Link]
  • Sonogashira coupling. (N/A). Wikipedia. [Link]
  • Suzuki reaction. (N/A). Wikipedia. [Link]
  • The synthesis of 1,2,4‐triazolo[1,5‐a]quinolines. (N/A).
  • Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023). Journal of Physics: Conference Series. [Link]
  • This compound. (N/A). Amerigo Scientific. [Link]
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (N/A). ScienceDirect. [Link]
  • Sonogashira Coupling. (N/A). Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (N/A). Synfacts. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • This compound (C11H9BrClN). (N/A). PubChemLite. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-chloro-3-ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and improve your yield.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the initial construction of a quinolinone core, followed by a chlorination step. This guide will focus on a plausible and robust two-step synthetic pathway:

  • Step 1: Cyclization to form 7-Bromo-3-ethylquinolin-2(1H)-one. This step often utilizes variations of classical quinoline syntheses, such as the Conrad-Limpach or a related cyclization reaction, starting from an appropriately substituted aniline and a β-ketoester.

  • Step 2: Chlorination of 7-Bromo-3-ethylquinolin-2(1H)-one. The hydroxyl group of the quinolinone tautomer is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

This document will address potential challenges in both of these key stages.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Synthesis of 7-Bromo-3-ethylquinolin-2(1H)-one

Question 1: I am getting a very low yield or no product at all during the cyclization to form the 7-bromo-3-ethylquinolin-2(1H)-one. What are the likely causes?

Answer:

Low yields in quinoline ring formation are a common problem and can often be traced back to several key factors related to starting materials and reaction conditions.[1]

  • Purity of Starting Materials: The purity of your starting materials, such as 4-bromoaniline and the β-ketoester (e.g., ethyl 2-ethyl-3-oxobutanoate), is critical. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Temperature: The thermal cyclization step requires high temperatures, often in the range of 240-260°C.[2] Insufficient temperature will result in an incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of tar.[1]

  • Acid/Base Catalysis: Many quinoline syntheses are sensitive to the presence of an acid or base catalyst.[3] Ensure that the appropriate catalyst is being used and at the correct concentration. For Conrad-Limpach type syntheses, acidic conditions are typically required for the final cyclization.

  • Inefficient Removal of Volatiles: The condensation and cyclization steps often produce water or ethanol.[2] Efficient removal of these byproducts is necessary to drive the reaction to completion.

Troubleshooting Steps:

  • Verify Starting Material Purity: Confirm the purity of your 4-bromoaniline and β-ketoester by NMR or GC-MS. Purify by distillation or recrystallization if necessary.

  • Optimize Reaction Temperature: Carefully control and monitor the temperature of the reaction. If using a high-boiling point solvent like Dowtherm A, ensure it reaches and maintains the target temperature.[2] Consider performing small-scale experiments at slightly different temperatures (e.g., ±10°C) to find the optimal condition.

  • Investigate Catalysis: If the reaction is catalyzed, ensure the catalyst is fresh and added in the correct amount. Some reactions may benefit from the slow addition of the catalyst.

  • Ensure Efficient Removal of Byproducts: If the reaction is run neat or in a solvent, ensure that the setup allows for the efficient removal of water or ethanol as it is formed. A Dean-Stark trap can be effective for this purpose.

Step 2: Chlorination of 7-Bromo-3-ethylquinolin-2(1H)-one

Question 2: My chlorination reaction with POCl₃ is resulting in a dark, tarry mixture with a low yield of the desired this compound. How can I improve this?

Answer:

The formation of dark, tarry side products during chlorination with phosphorus oxychloride (POCl₃) is a frequent issue, often arising from harsh reaction conditions.[4]

  • Excessive Temperature and Reaction Time: High temperatures and prolonged heating can lead to decomposition and polymerization of the starting material and product.[4] Careful monitoring of the reaction is crucial to prevent over-running it.

  • Reagent Quality: The quality of the POCl₃ is paramount. Old or partially hydrolyzed POCl₃ can contain phosphoric acid, which can promote side reactions. Using freshly distilled POCl₃ is recommended.

  • Presence of a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or N,N-dimethylaniline, can often facilitate the reaction at lower temperatures and shorter times, thus minimizing side product formation.[5][6] The catalyst helps in the formation of a more reactive Vilsmeier-type reagent in situ.

Troubleshooting Steps:

  • Control Reaction Conditions: Reduce the reaction temperature and monitor the progress closely using Thin Layer Chromatography (TLC). Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Use High-Quality Reagents: Use freshly opened or distilled POCl₃ for the reaction.

  • Incorporate a Catalyst: Add a catalytic amount of DMF (a few drops) or N,N-dimethylaniline to the reaction mixture.[5][6] This can significantly improve the reaction efficiency.

  • Stepwise Reagent Addition: Add the POCl₃ dropwise to a solution or suspension of the 7-bromo-3-ethylquinolin-2(1H)-one at a lower temperature (e.g., 0°C or room temperature) before gradually heating to reflux.[5]

Question 3: During the work-up of the chlorination reaction, I am not getting any precipitate after pouring the reaction mixture onto ice and neutralizing it. What could be the problem?

Answer:

Failure to precipitate the product during work-up is a common issue and is often related to the pH of the aqueous solution.[7]

  • Incomplete Hydrolysis: The excess POCl₃ must be completely hydrolyzed by quenching the reaction mixture with ice water. This is a highly exothermic process and should be done carefully.

  • Product Protonation: The quinoline product is basic and will be protonated in the acidic solution formed after quenching with water, forming a soluble quinolinium salt.[7]

  • Insufficient Basification: To precipitate the free base product, the acidic solution must be carefully neutralized and then made basic. A pH of greater than 7 is typically required.[5]

Troubleshooting Steps:

  • Careful Quenching: Pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure complete hydrolysis of excess POCl₃.

  • Proper Basification: After quenching, slowly add a base such as a saturated solution of sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide until the pH of the solution is basic (pH 8-10).[4][5] Monitor the pH with pH paper or a pH meter. The product should precipitate out as a solid.

  • Extraction: If the product does not precipitate even after basification, it may be due to some solubility in the aqueous layer or the presence of organic co-solvents. In this case, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: The purification method depends on the nature and amount of impurities present.

  • Recrystallization: This is often the first and most effective method for purification if the crude product is a solid.[4] A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined through small-scale solubility tests.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography on silica gel is the recommended method.[4] A solvent system such as a mixture of hexane and ethyl acetate is likely to be effective. The optimal ratio can be determined by TLC analysis.

Q2: Can I use other chlorinating agents besides POCl₃?

A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents can be used. Thionyl chloride (SOCl₂) in the presence of DMF can also be effective.[5] However, reaction conditions would need to be re-optimized. For many quinolinone systems, POCl₃ remains the reagent of choice.

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the cyclization and chlorination steps.[4] Use a suitable solvent system (e.g., 3:7 ethyl acetate:hexane) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3-ethylquinolin-2(1H)-one

This protocol is based on the principles of the Conrad-Limpach synthesis.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl 2-ethylacetoacetate (1.1 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250°C.

  • Add the crude enamine intermediate dropwise to the hot solvent.

  • Maintain the temperature at 250°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Dilute the mixture with hexane, filter the solid product, and wash thoroughly with hexane.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-Bromo-3-ethylquinolin-2(1H)-one (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).[5]

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is ~8-9.[5]

  • The product should precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Reaction Parameters for Chlorination
ParameterRecommended ValueRationale
Reagent Phosphorus Oxychloride (POCl₃)Effective and widely used for this transformation.
Stoichiometry 5-10 equivalents of POCl₃An excess is required to drive the reaction and act as a solvent.
Catalyst N,N-Dimethylformamide (DMF)Catalyzes the reaction, allowing for milder conditions.[5]
Temperature 105-110°C (Reflux)Sufficient for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursShould be optimized by monitoring with TLC to avoid side products.[4]
Work-up pH 8-9Ensures the product is in its free base form for precipitation.[5][7]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Quinolinone Formation cluster_1 Step 2: Chlorination 4-Bromoaniline 4-Bromoaniline Enamine_Intermediate Enamine Intermediate 4-Bromoaniline->Enamine_Intermediate + beta-Ketoester Ethyl 2-ethylacetoacetate beta-Ketoester->Enamine_Intermediate Quinolinone 7-Bromo-3-ethylquinolin-2(1H)-one Enamine_Intermediate->Quinolinone Thermal Cyclization (250°C) Final_Product This compound Quinolinone->Final_Product POCl₃, cat. DMF (Reflux)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield in Chlorination

Troubleshooting_Workflow Start Low Yield or Tarry Mixture in Chlorination Step Check_Reagents Are POCl₃ and starting material pure and anhydrous? Start->Check_Reagents Purify_Reagents Purify/distill reagents. Use fresh materials. Check_Reagents->Purify_Reagents No Check_Conditions Were reaction temp. and time optimized? Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Conditions Reduce temperature. Monitor by TLC to avoid over-running. Check_Conditions->Optimize_Conditions No Check_Catalyst Was a catalyst (e.g., DMF) used? Check_Conditions->Check_Catalyst Yes Optimize_Conditions->Check_Catalyst Add_Catalyst Add catalytic DMF to improve reaction efficiency. Check_Catalyst->Add_Catalyst No Check_Workup Was the work-up pH confirmed to be basic (pH > 7)? Check_Catalyst->Check_Workup Yes Add_Catalyst->Check_Workup Adjust_pH Adjust pH to 8-9 with Na₂CO₃ or NaHCO₃. Extract with organic solvent. Check_Workup->Adjust_pH No Success Improved Yield Check_Workup->Success Yes Adjust_pH->Success

Sources

Technical Support Center: Purification of Crude 7-Bromo-2-chloro-3-ethylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 7-Bromo-2-chloro-3-ethylquinoline. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1] This document provides foundational principles, a detailed experimental workflow, and an in-depth troubleshooting guide to address common challenges encountered during this specific purification process.

Section 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions that underpin a successful recrystallization protocol.

Q1: What is the core principle of recrystallization for purifying this compound?

A: The primary goal is to exploit differences in solubility. An ideal recrystallization solvent will dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at low temperatures (e.g., 0-4 °C).[2] Impurities present in the crude sample should ideally exhibit one of two solubility profiles:

  • Highly Soluble Impurities: They remain dissolved in the cold solvent (the "mother liquor") after the desired compound has crystallized.[3]

  • Insoluble Impurities: They do not dissolve in the hot solvent and can be removed by hot filtration before the crystallization process begins.[4]

Q2: How do I select the best recrystallization solvent? This seems to be the most critical step.

A: You are correct; solvent selection is paramount. A systematic, small-scale screening process is the most reliable method. The principle of "like dissolves like" can provide a starting point; given the aromatic and halogenated nature of this compound, solvents with moderate polarity are often good candidates.[5]

Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, acetone, or mixtures) dropwise at room temperature, swirling after each addition.[6]

  • Observe at Room Temperature:

    • If the compound dissolves readily, the solvent is unsuitable as a single-solvent system because recovery will be poor. It might, however, be useful as the "good" solvent in a mixed-solvent pair.[6]

    • If the compound is completely insoluble, it is a poor choice.

    • The ideal candidate will be a solvent in which the compound is sparingly soluble at room temperature.[2]

  • Observe at Elevated Temperature:

    • Take the tubes containing sparingly soluble samples and heat them gently in a water or sand bath.

    • Continue adding the solvent dropwise until the solid just dissolves.[4]

  • Observe Upon Cooling:

    • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

    • The best solvent is the one that produces a high yield of well-formed crystals upon cooling.[1]

Data Presentation: Solvent Screening Observations

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingAssessment
EthanolSparingly SolubleSolubleGood crystal yieldGood Candidate
HexaneInsolubleInsolubleNonePoor Candidate
TolueneSparingly SolubleSolubleOiled outPoor Candidate; try slower cooling
Ethyl AcetateSolubleVery SolubleLow crystal yieldPoor Candidate
WaterInsolubleInsolubleNonePoor Candidate

Below is a logical workflow for selecting a suitable solvent system.

Solvent_Selection start Start: Crude Compound (~20 mg in test tube) add_solvent Add potential solvent (0.5 mL) at room temperature start->add_solvent check_solubility_rt Is compound soluble? add_solvent->check_solubility_rt dissolved Solvent is too good. Consider for mixed-solvent system. check_solubility_rt->dissolved Yes insoluble_rt Compound is sparingly soluble or insoluble. check_solubility_rt->insoluble_rt No heat Heat solution to a boil insoluble_rt->heat check_solubility_hot Is compound soluble? heat->check_solubility_hot insoluble_hot Insoluble even when hot. Discard solvent. check_solubility_hot->insoluble_hot No soluble_hot Compound is soluble when hot. check_solubility_hot->soluble_hot Yes cool Cool slowly to RT, then place in ice bath soluble_hot->cool check_crystals Do crystals form? cool->check_crystals crystals_form Solvent is suitable for single-solvent recrystallization. check_crystals->crystals_form Yes no_crystals No crystals form. (Supersaturated or too dilute). Try inducing crystallization. check_crystals->no_crystals No oils_out Compound 'oils out'. Try different solvent or slower cooling. check_crystals->oils_out Oils Out

Caption: Logic diagram for selecting a recrystallization solvent.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the purification of this compound.

Recrystallization_Workflow cluster_purification Purification Workflow start 1. Dissolution Crude solid in min. amount of hot solvent hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities start->hot_filtration if needed cooling 3. Crystallization Slow cooling to form pure crystals start->cooling if no solids hot_filtration->cooling isolation 4. Isolation Vacuum filtration to separate crystals cooling->isolation washing 5. Washing Wash crystals with ice-cold solvent isolation->washing drying 6. Drying Remove residual solvent washing->drying end Pure Crystalline Product drying->end

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to its boiling point. Add the minimum amount of near-boiling solvent to the flask containing your crude solid until it just dissolves completely.[7] Using an excess of solvent is a common error that will significantly reduce your yield.[7][8]

  • Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[4]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[9][10][11] Rapid cooling can trap impurities within the crystals.[4] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent.[4] This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using warm or room-temperature solvent will redissolve some of your product, lowering the yield.[7]

  • Drying: Allow the crystals to dry thoroughly. This can be achieved by leaving them under vacuum on the filter for an extended period, transferring them to a watch glass to air dry, or placing them in a vacuum oven or desiccator for more efficient solvent removal.[12][13] Incomplete drying can lead to an inaccurate melting point measurement.[14]

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.

Troubleshooting_Guide start Problem Encountered During Recrystallization prob1 No Crystals Form Upon Cooling start->prob1 prob2 Compound 'Oils Out' start->prob2 prob3 Low Crystal Yield start->prob3 prob4 Product is Impure (Colored / Low M.P.) start->prob4 sol1_cause Cause: 1. Too much solvent used. 2. Solution is supersaturated. prob1->sol1_cause Why? sol2_cause Cause: 1. Impurities depressing M.P. 2. Compound's M.P. is below solvent's boiling point. prob2->sol2_cause Why? sol3_cause Cause: 1. Used too much solvent. 2. Premature crystallization during hot filtration. 3. Washed with too much or warm solvent. prob3->sol3_cause Why? sol4_cause Cause: 1. Co-crystallization of impurities. 2. Rapid 'crashing out' of solid. 3. Colored impurities present. prob4->sol4_cause Why? sol1_action Action: 1. Boil off excess solvent & re-cool. 2. Scratch flask with glass rod. 3. Add a seed crystal. sol1_cause->sol1_action Solution sol2_action Action: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool much more slowly. 4. Change solvent. sol2_cause->sol2_action Solution sol3_action Action: 1. Concentrate mother liquor for a second crop of crystals. 2. Ensure funnel is pre-heated. 3. Use minimal ice-cold wash. sol3_cause->sol3_action Solution sol4_action Action: 1. Re-crystallize the product. 2. Ensure slow cooling. 3. Use activated charcoal before crystallization. sol4_cause->sol4_action Solution

Caption: Troubleshooting logic for common recrystallization issues.

Q3: I have followed the protocol, but no crystals have formed after cooling the solution in an ice bath. What should I do?

A: This is a common issue that typically points to one of two scenarios:

  • Scenario A: Too Much Solvent Was Used. The solution is not saturated enough for crystals to form.[8]

    • Solution: Gently heat the solution to boil off some of the solvent (reducing the volume by 25-50%) and then repeat the cooling process.[15] This increases the concentration of the solute.

  • Scenario B: The Solution is Supersaturated. The solution holds more dissolved solute than it theoretically should at that temperature, and crystallization requires a nucleation point to begin.[8]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[16] The microscopic imperfections on the glass provide nucleation sites for crystal growth.[17]

    • Solution 2: Add a Seed Crystal. If you have a small amount of the pure solid (or even the crude starting material), add a tiny crystal to the cold solution.[16] This provides a template for other molecules to deposit onto, initiating crystallization.

Q4: My compound is separating as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[15] This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if a high concentration of impurities significantly depresses the compound's melting point.

  • Solution 1: Reheat and Add More Solvent. Warm the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute, then attempt the slow cooling process again.[8]

  • Solution 2: Lower the Cooling Temperature Drastically. After adding more solvent and re-dissolving, try cooling the solution very slowly at first, and then place it in a colder bath (e.g., a dry ice/acetone bath if the solvent is suitable) to see if the oil will solidify.

  • Solution 3: Change Solvents. If oiling out persists, the chosen solvent is likely inappropriate. Re-screen for a solvent with a lower boiling point or one in which your compound has a slightly different solubility profile.

Q5: My final yield of purified crystals is very low. What went wrong?

A: A low yield can result from several procedural missteps:

  • Excess Solvent: As mentioned, using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain in the mother liquor.[7][15]

  • Premature Crystallization: If the compound crystallized in the funnel during hot filtration, a portion of the product was lost. Ensure the filtration apparatus is sufficiently pre-heated.

  • Improper Washing: Washing the collected crystals with solvent that was not ice-cold, or using too large a volume of wash solvent, will dissolve and wash away a portion of your purified product.[7]

  • Solution: You can often recover some of the lost product by concentrating the mother liquor (by boiling off some solvent) to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[4]

Section 4: Frequently Asked Questions (FAQs)

Q6: How significantly does the rate of cooling impact the final crystal quality?

A: The cooling rate is a critical parameter. Slow cooling generally produces larger and purer crystals.[9][10] This is because it allows time for the molecules of your target compound to selectively arrange themselves into a stable crystal lattice, while impurity molecules, which do not fit well into this lattice, remain in the solution.[1] Conversely, rapid cooling or "crashing out" can trap impurities within the fast-forming crystal structure, resulting in a less pure product.[4][18]

Q7: What is a "mixed-solvent" recrystallization, and when is it necessary?

A: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility characteristics.[3] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[14][19]

  • Procedure: The crude compound is first dissolved in a minimum amount of the hot "good" solvent. Then, the hot "bad" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is cooled slowly to induce crystallization.[14] This is a valuable technique for compounds that are either too soluble or not soluble enough in common single solvents.

Q8: How do I confirm that my recrystallized this compound is pure?

A: The most common and accessible methods for assessing purity after recrystallization are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point range. Compare your experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product side-by-side on a TLC plate. A pure compound should ideally appear as a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy or LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

References

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • Utama, Q. D., et al. (2023). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
  • Brainly. (2023). Describe two techniques that can be used to induce crystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Unknown Author. (n.d.). Guide for crystallization.
  • Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • LibreTexts Chemistry. (2021). 3.5: Inducing Recrystallization.
  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? r/ChemicalEngineering.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • The Geological Society. (n.d.). Grain Size & Cooling Rate.
  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. National Center for Biotechnology Information.
  • Slideshare. (n.d.). Crystallization and drying.
  • University of York, Department of Chemistry. (n.d.). Single-solvent recrystallisation.
  • Reddit. (2023). fastest way to dry crystals? r/chemistry.
  • Unknown Author. (n.d.). Recrystallization - Single Solvent.
  • Unknown Author. (n.d.). recrystallization-2.doc.pdf.
  • MeitY OLabs. (2017). Purification of Impure Samples by Crystallization. YouTube.
  • Unknown Author. (n.d.). Recrystallization.
  • Google Patents. (n.d.). US6408536B1 - Process for drying protein crystals.
  • Reddit. (2014). aqueous recrystallizations/drying crystals? r/chemistry.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Unknown Author. (n.d.). Recrystallization.
  • Amerigo Scientific. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). 7-Bromo-2-chloro-3-methylquinoline.
  • LibreTexts Chemistry. (2021). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.

Sources

Technical Support Center: Column Chromatography Purification of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 7-Bromo-2-chloro-3-ethylquinoline via column chromatography. The inherent basicity of the quinoline nucleus presents specific challenges when using standard silica gel chromatography. This document offers troubleshooting strategies, frequently asked questions, and detailed protocols to ensure successful purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationships behind the issues and providing actionable solutions.

Question 1: My purified fractions show significant tailing or streaking on the TLC plate. What is causing this and how can I fix it?

Answer: Tailing is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase. The nitrogen atom in the quinoline ring is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a streak rather than a compact spot.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. By incorporating a small amount (typically 0.1-2% v/v) of a tertiary amine like triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent, you effectively neutralize the most acidic silanol sites.[1][2] The modifier competes with your compound for these active sites, allowing your product to travel through the column more uniformly.

  • Use a Deactivated Stationary Phase: You can pre-treat, or "deactivate," the silica gel by washing it with a solvent containing a base like TEA before packing the column.[1][3] This neutralizes the acidic sites on the entire batch of silica.

  • Optimize Sample Loading: Overloading the column can exacerbate tailing. A general guideline is to use a silica-to-crude-sample weight ratio of at least 30:1 to 50:1.[4]

Question 2: My compound seems to be decomposing on the column. My yield is very low, and I see new, unfamiliar spots on the TLC of my collected fractions. Why is this happening?

Answer: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds, and some substituted quinolines can be susceptible to this.[1][5] The prolonged contact time during chromatography provides ample opportunity for this acid-catalyzed decomposition to occur.

Solutions:

  • Switch to a Non-Acidic Stationary Phase: The best approach for highly acid-sensitive compounds is to avoid acidic silica gel altogether. Consider using:

    • Neutral or Basic Alumina: Alumina is an excellent alternative that provides different selectivity and is available in neutral or basic forms, which are much gentler on basic compounds.[1]

    • Amine-Functionalized Silica: This is a specialty silica where the surface silanol groups have been chemically modified with amine groups, effectively eliminating the acidic sites.[1][6]

  • Minimize Contact Time: Use flash chromatography techniques. A shorter, wider column packed appropriately allows for faster elution under pressure, significantly reducing the time your compound spends in contact with the stationary phase.[1]

  • Consider Non-Chromatographic Methods: If decomposition persists, purification methods like recrystallization or acid-base extraction may be more suitable alternatives.[1]

Question 3: My compound is not eluting from the column at all, even when I increase the mobile phase polarity significantly.

Answer: This indicates irreversible adsorption, where your basic quinoline derivative has bound so strongly to the acidic silanol sites on the silica gel that the mobile phase cannot displace it.[1]

Solutions:

  • Employ a Basic Mobile Phase: If you haven't already, immediately try flushing the column with a more polar solvent system that includes a basic modifier. A common choice for eluting stubborn amines is a mixture of dichloromethane and methanol containing 1-2% ammonium hydroxide.[2][7]

  • Switch to a Different Stationary Phase: For future attempts, this issue is a strong indicator that standard silica gel is not appropriate for your compound. You must switch to a less acidic or basic stationary phase like neutral alumina, basic alumina, or Florisil.[1][5]

Question 4: I can't achieve good separation between my product and a closely-related impurity. How can I improve the resolution?

Answer: Poor resolution means your chosen solvent system does not have adequate selectivity for the compounds in your mixture. The key is to find a mobile phase that interacts differently with your product and the impurity.

Solutions:

  • Systematic TLC Screening: Before running a column, screen a variety of solvent systems with different polarities and compositions using TLC. Test binary mixtures like hexane/ethyl acetate, hexane/dichloromethane, and toluene/ethyl acetate in various ratios (e.g., 9:1, 4:1, 1:1).[7][8][9] The goal is to find a system that gives your target compound an Rf value of approximately 0.2-0.4 while maximizing the distance to the impurity spot (ΔRf).[3]

  • Use a Gradient Elution: Start the chromatography with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the percentage of the polar solvent over time. This sharpens the elution band of your target compound and can often resolve components that co-elute under isocratic (constant solvent ratio) conditions.

  • Try an Alternative Stationary Phase: As mentioned, alumina can offer different selectivity compared to silica and may resolve impurities that are inseparable on silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying this compound on silica gel?

A1: A good starting point, determined by TLC analysis, is often a mixture of hexane and ethyl acetate.[2] Begin with a low polarity mixture, such as 5% ethyl acetate in hexane (19:1 Hexane:EtOAc), and gradually increase the polarity. Given the basic nature of the quinoline, it is highly recommended to add 0.5-1% triethylamine (TEA) to this solvent system from the start to prevent tailing.[1][2]

Q2: How do I perform a "dry loading" of my sample, and when should I use it?

A2: Dry loading is recommended when your crude product has poor solubility in the initial, low-polarity eluent or when you need to ensure a very uniform application to the column for a difficult separation.[10]

Method:

  • Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the flask.

  • Thoroughly mix the slurry and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Carefully add this powder as a uniform layer on top of your packed column.[10]

Q3: Can I use solvents like methanol in my mobile phase?

A3: Yes, methanol is a very polar solvent often used for eluting more polar compounds. However, with standard silica gel, it is generally recommended to use it in small percentages (e.g., up to 10%) in a less polar solvent like dichloromethane.[2] Using high concentrations of methanol can lead to the dissolution of the silica gel support, which will contaminate your final product.[2]

Summary of Key Chromatographic Parameters

The following table summarizes recommended starting conditions and alternatives for the purification of this compound.

ParameterRecommended Primary ConditionAlternative/Troubleshooting OptionRationale & Causality
Stationary Phase Silica Gel (230-400 mesh)Neutral or Basic Alumina, Amine-functionalized SilicaStandard silica is acidic and can cause tailing/decomposition of basic quinolines.[1] Alumina offers a non-acidic alternative with different selectivity.[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate (Gradient) + 0.5-1% Triethylamine (TEA)Dichloromethane/Methanol (Gradient) + 0.5-1% TEAHexane/EtOAc is a versatile system.[2] TEA is crucial to block acidic silanol sites, preventing tailing.[1] DCM/MeOH is for more polar compounds.
Rf Target on TLC 0.2 - 0.4N/AAn Rf in this range typically ensures good separation on the column without excessively long elution times.[3]
Sample Loading Dry Loading with Silica GelWet Loading (in minimal strong solvent)Dry loading provides a more uniform starting band, crucial for difficult separations and compounds with poor solubility in the eluent.[10]
Detection Method UV light (254 nm)Staining (e.g., Potassium Permanganate)Aromatic systems like quinoline are typically UV-active. Stains are used if the compound is not UV-active or to visualize non-UV-active impurities.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of 1 gram of crude this compound.

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude material in dichloromethane. b. Spot the solution on at least three different TLC plates. c. Develop the plates in different solvent systems (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane), with each system also containing 0.5% TEA. d. Identify the solvent system that provides an Rf value of ~0.3 for the target compound and the best separation from impurities. This will be your starting eluent.

2. Column Packing (Slurry Method): a. Select a glass column of appropriate size (e.g., 40 mm diameter). b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm). c. In a beaker, prepare a slurry of silica gel (~40 g) in your initial, least polar eluent. d. Pour the slurry into the column. Use a funnel to avoid spillage. e. Gently tap the column to help the silica pack evenly and dislodge any air bubbles. f. Open the stopcock and drain the excess solvent until the solvent level just meets the top of the silica bed. Do not let the column run dry. g. Add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.[10]

3. Sample Loading (Dry Method): a. Dissolve the 1 g of crude material in ~10 mL of dichloromethane. b. Add ~3 g of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. c. Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fraction Collection: a. Carefully add your initial eluent to the column, filling the space above the sand. b. Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate (e.g., ~2 inches/minute solvent level drop). c. Begin collecting fractions in test tubes. d. If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses (e.g., move from 10% to 20% to 30% EtOAc/Hexane).

5. Monitoring the Separation: a. Periodically analyze the collected fractions by TLC. Spot every few tubes on a single TLC plate to track the elution of your compound. b. Once the desired compound is identified in the fractions, combine all fractions that show a single, pure spot.

6. Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting purified compound under high vacuum to remove any residual solvent.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Likely Cause cluster_solution Recommended Solution P1 Streaking or Tailing on TLC C1 Strong Acid-Base Interaction (Quinoline N vs. Silica Si-OH) P1->C1 P2 Low Yield / Decomposition C2 Acid-Catalyzed Degradation on Silica Surface P2->C2 P3 Poor Separation of Spots C3 Inadequate Mobile Phase Selectivity P3->C3 P4 Compound Stuck on Column C4 Irreversible Adsorption to Acidic Sites P4->C4 S1 Add 0.5-2% Triethylamine to Eluent C1->S1 Primary Fix S2 Switch to Alumina (Neutral or Basic) C1->S2 Alternative C2->S1 May Help C2->S2 Best Solution S5 Use Flash Chromatography (Minimize Contact Time) C2->S5 Also Recommended C3->S2 If No Solvent System Works S3 Perform Systematic TLC Solvent Screen C3->S3 First Step C4->S1 Attempt Recovery C4->S2 Required S4 Use Gradient Elution S3->S4 If Needed

Caption: A workflow diagram for troubleshooting column chromatography purification.

References

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry, University of Rochester.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
  • Silica Gel for Column Chromatography - Alfa Chemistry.
  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry, University of Rochester.
  • The Role of Functionalized Silica in Chromatography and Organic Synthesis - SiliCycle.
  • Process for preparing bromo-substituted quinolines - Google Patents.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem.

Sources

preventing decomposition of 7-Bromo-2-chloro-3-ethylquinoline during purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 7-Bromo-2-chloro-3-ethylquinoline

Welcome to the technical support center for the purification of quinoline derivatives. This guide is specifically designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound during purification. We will explore the root causes of decomposition and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your compound.

Troubleshooting Guide: Preventing Decomposition During Chromatographic Purification

This section addresses the most common issue encountered during the purification of this compound: degradation on a stationary phase.

Q1: I'm observing significant decomposition of my this compound during silica gel column chromatography. New spots are appearing on my TLC, and my yield is very low. What is happening and how can I fix it?

A1: The primary suspect for the decomposition of quinoline derivatives on silica gel is the acidic nature of the stationary phase. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This interaction can act as a catalyst for degradation, especially for sensitive molecules like halogenated quinolines. Furthermore, these strong interactions can lead to significant peak tailing and streaking on TLC plates and during column chromatography.[1][2]

Here is a systematic approach to troubleshoot and resolve this issue:

Step 1: Immediate Assessment

Before altering your purification protocol, confirm that the decomposition is occurring on the silica.

  • TLC Analysis: Spot your crude material on a TLC plate. Also, spot a solution of your crude material that has been mixed with a small amount of silica gel and stirred for 15-30 minutes. If the "silica-treated" spot shows new, lower Rf spots or significant streaking compared to the crude spot, acid-catalyzed decomposition is highly likely.

Step 2: Deactivate the Stationary Phase

The most direct solution is to neutralize the acidic sites on the silica gel.[1][2][3] This is achieved by pre-treating the silica with a volatile base, most commonly triethylamine (TEA).

Detailed Protocol: Silica Gel Deactivation with Triethylamine

  • Solvent System Selection: First, determine an appropriate eluent system for your compound using TLC (e.g., a mixture of hexanes and ethyl acetate) that provides a target Rf value of approximately 0.2-0.3.[1]

  • Prepare Deactivating Solvent: Create a solution of your chosen eluent containing 1-2% (v/v) triethylamine. For example, for 100 mL of eluent, add 1-2 mL of TEA.[3]

  • Column Packing (Slurry Method):

    • In a flask, mix your silica gel with the deactivating solvent to form a slurry.

    • Pour this slurry into your chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Column Equilibration: Pass 2-3 column volumes of your initial eluent (this time, without triethylamine) through the packed column. This step is crucial to remove the excess, unbound TEA, which could otherwise co-elute with your compound.[3]

  • Sample Loading and Elution:

    • Dry Loading (Recommended): Dissolve your crude compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[2] This prevents introducing a strong solvent that can disrupt the column packing.

    • Wet Loading: If necessary, dissolve your compound in a minimal amount of the eluent and carefully load it onto the column.[2]

  • Elution: Proceed with the chromatography using your pre-determined solvent system. Collect fractions and monitor by TLC.

Step 3: Consider Alternative Stationary Phases

If decomposition persists even with deactivated silica, or if you wish to avoid amines, switching to a non-acidic stationary phase is the next logical step.

Stationary PhaseTypeAdvantages for QuinolinesConsiderations
Alumina Basic or NeutralExcellent for purifying basic compounds like quinolines, preventing acid-catalyzed degradation.[1][2]Elution patterns may differ significantly from silica; new solvent system screening via TLC is required.
Reversed-Phase (C18) Non-polarA good option if the compound is sufficiently hydrophobic. Separation is based on hydrophobicity, avoiding acid-base interactions.[1]Requires aqueous-organic mobile phases. The pH of the mobile phase is critical and should be optimized.[1]
Bonded Silica (Diol, Amine) Neutral/BasicOffers different selectivity and a less acidic surface compared to standard silica.[1]Can be more expensive than standard silica or alumina.

Workflow Diagram: Selecting a Purification Strategy

G start Start: Crude This compound tlc_check Run TLC Analysis (Crude vs. Silica-Treated) start->tlc_check decision_decomp Decomposition or Significant Streaking? tlc_check->decision_decomp no_decomp No Significant Decomposition decision_decomp->no_decomp No deactivate_silica Option 1: Deactivate Silica (1-2% TEA in Eluent) decision_decomp->deactivate_silica Yes alt_phase Option 2: Alternative Stationary Phase decision_decomp->alt_phase Yes (Alternative) std_silica Proceed with Standard Silica Gel Chromatography no_decomp->std_silica decomp_yes Yes decomp_no No purify_success Purification Successful deactivate_silica->purify_success decision_alt_phase Choose Phase alt_phase->decision_alt_phase alumina Use Neutral/Basic Alumina decision_alt_phase->alumina reversed_phase Use Reversed-Phase (C18) decision_alt_phase->reversed_phase alumina->purify_success reversed_phase->purify_success

Caption: Decision tree for troubleshooting quinoline purification.

Frequently Asked Questions (FAQs)

Q2: Beyond acidic conditions, what other factors could cause the decomposition of my halogenated quinoline?

A2: Halogenated aromatic systems can be sensitive to other factors:

  • Light: Some halogenated compounds are photolabile. Irradiation, particularly with high-energy UV light, can sometimes lead to decomposition.[4] It is good practice to protect the compound from direct light by covering the chromatography column with aluminum foil and working with amber glassware.

  • Heat: While many quinolines are thermally stable, prolonged exposure to high heat during solvent evaporation (e.g., on a high-temperature rotovap bath) can be detrimental. Always use the minimum temperature required for solvent removal. For potentially thermally labile compounds, running chromatography in a cold room can be beneficial.[2]

  • Strong Nucleophiles/Bases: The chloro and bromo substituents on the quinoline ring are potential sites for nucleophilic aromatic substitution (SNAr), though this typically requires harsh conditions (high heat, strong nucleophiles). Be mindful of this possibility if your reaction mixture contains residual strong nucleophiles.

Q3: My compound seems stable on silica, but I am getting very poor separation and significant peak tailing. What should I do?

A3: This is a classic sign of strong interaction between the basic quinoline and acidic silanol groups, even if it's not causing decomposition.[2]

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, like 0.1-1% triethylamine, to your eluent.[2] The TEA will compete with your compound for binding to the active sites on the silica, resulting in sharper peaks and better separation.

  • Optimize Mobile Phase pH (for Reversed-Phase): When using reversed-phase HPLC or flash chromatography, the mobile phase pH is a critical factor.[1] For a basic compound like a quinoline, operating at a low pH (e.g., 2.5-4) will protonate the quinoline nitrogen. This can improve peak shape by preventing interactions with any residual, acidic silanol groups on the C18 stationary phase.[1]

Q4: Are there any non-chromatographic methods to purify this compound?

A4: Yes. If chromatography proves problematic, consider these alternatives:

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found. Screen various solvents (e.g., hexanes, ethanol, ethyl acetate, toluene, or mixtures thereof) to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Purification via Salt Formation: A classic technique for purifying basic compounds like quinolines is to form a salt with a strong acid, such as picric acid or hydrochloric acid.[5] The resulting salt often has very different solubility properties and can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base (e.g., NaHCO₃ solution) and extraction.

Diagram: Interaction of Quinoline with Silica Gel

Caption: Cause of poor chromatography for basic quinolines.

Q5: How should I store the purified this compound to ensure its long-term stability?

A5: For long-term storage, consider the potential sensitivities:

  • Container: Use an amber glass vial to protect from light.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation over time.

  • Temperature: Store in a cool, dark place. Refrigeration or freezing is recommended.

  • Purity: Ensure the compound is free of residual solvents or acidic/basic impurities from the purification process, as these can promote decomposition over time.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
  • LookChem. (n.d.).
  • MDPI. (2019). Iron(III)
  • BenchChem. (2025). The Indispensable Role of Halogenated Heterocycles in Modern Organic Synthesis: A Technical Guide.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Synthesis of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 7-Bromo-2-chloro-3-ethylquinoline. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis can present unforeseen challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and achieve a high yield of your purified target molecule.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically proceeds through a multi-step pathway, often involving the construction of the quinoline core followed by halogenation. A common route involves the Vilsmeier-Haack reaction to introduce the chloro and formyl groups, followed by further modifications.[1][2] Throughout this process, various impurities can arise, compromising the purity and yield of the final product.

Common Sources of Impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Side Products: Competing reaction pathways can lead to the formation of undesired isomers or related compounds. For instance, in quinoline synthesis, tar and polymer formation can be significant issues, especially under strongly acidic and high-temperature conditions.[3]

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts may contaminate the product.

  • Degradation Products: The target molecule or intermediates may degrade under the reaction or work-up conditions.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Crude Product

Symptoms: After the final synthetic step and initial work-up, the isolated mass of the crude product is significantly lower than theoretically expected.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can sometimes lead to decomposition.[4]

  • Suboptimal Reaction Conditions: The temperature, solvent, or catalyst concentration may not be optimal.

    • Troubleshooting: Review the literature for established protocols for similar quinoline syntheses.[5] Experiment with slight variations in reaction conditions on a small scale to identify the optimal parameters.

  • Loss During Work-up: Product may be lost during extraction or filtration steps.

    • Troubleshooting: Ensure proper phase separation during extractions. Back-extract the aqueous layer to recover any dissolved product. When filtering, wash the solid with a minimal amount of cold solvent to avoid dissolving the product.[6]

Problem 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

Symptoms: The TLC plate of the crude product shows multiple spots, indicating the presence of several compounds in addition to the desired product.

Possible Causes & Solutions:

  • Formation of Side Products: As mentioned, various side reactions can occur during quinoline synthesis.[3] For example, self-condensation of ketone reactants is a common side reaction in the Friedländer synthesis.[3]

    • Troubleshooting: The primary solution is purification. The choice of purification method will depend on the nature of the impurities. See the Purification Protocols section for detailed guidance on recrystallization and column chromatography.

  • Incomplete Halogenation: If the bromination or chlorination steps are not complete, you may have a mixture of halogenated and non-halogenated quinolines.

    • Troubleshooting: Ensure the stoichiometry of the halogenating agent is correct and that the reaction conditions are appropriate to drive the reaction to completion.

Problem 3: Difficulty in Purifying the Final Compound

Symptoms: Standard purification techniques like recrystallization or column chromatography are not yielding a product of high purity.

Possible Causes & Solutions:

  • Co-eluting Impurities in Column Chromatography: An impurity may have a similar polarity to your product, causing it to elute at the same time during column chromatography.

    • Troubleshooting: Optimize the solvent system for your column. A good starting point is a solvent system that gives your desired compound an Rf value of ~0.1-0.2 on a TLC plate. Experiment with different solvent mixtures of varying polarities. Sometimes, switching to a different stationary phase, like alumina, can be effective.[7]

  • "Oiling Out" During Recrystallization: Instead of forming crystals, your compound separates as an oil when the solution cools.

    • Troubleshooting: This often happens when the solution is too concentrated or cools too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[8]

  • Streaking or Tailing on Silica Gel: The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the silica gel surface, leading to poor separation.[7]

    • Troubleshooting: Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to your eluent to neutralize the acidic sites on the silica gel.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely major impurity in my this compound synthesis?

A1: Without specific details of your synthetic route, it is difficult to pinpoint the exact major impurity. However, common impurities in quinoline syntheses include unreacted starting materials, regioisomers (if the substitution pattern is not well-controlled), and by-products from side reactions like polymerization.[3][5] Careful analysis of your crude product by techniques like NMR or LC-MS can help identify the specific impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6] It should also not react with your compound. You can determine the best solvent through small-scale solubility tests with a variety of solvents of different polarities (e.g., hexane, ethyl acetate, ethanol, water).[9]

Q3: My compound appears as a yellow oil, but the literature reports it as a solid. What should I do?

A3: The yellow color may be due to impurities.[10] First, try to purify the oil using column chromatography. If the purified product is still an oil, it's possible that it is a low-melting solid or that your synthesis has produced a different, oily isomer. Verify the structure using analytical techniques like NMR spectroscopy.

Q4: How can I visualize my quinoline compound on a TLC plate if it's not UV-active?

A4: While many quinolines are UV-active, if yours is not, you can use a staining agent. Potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Vanillin stain can also be effective and may produce different colors for different functional groups.

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general workflow for purifying quinoline derivatives via column chromatography.

Materials:

  • Silica gel (or alumina)

  • Appropriate solvent system (determined by TLC analysis)

  • Glass column

  • Sand

  • Crude this compound

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully add it to the top of the column.

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Start eluting with a non-polar solvent system and gradually increase the polarity.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying a solid compound by recrystallization.[11]

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of near-boiling solvent to dissolve the solid completely.[11]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[8]

    • If necessary, cool the flask in an ice bath to maximize crystal formation.

  • Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying:

    • Allow the crystals to air dry or dry them in a desiccator.

V. Data Presentation

Purification Technique Key Parameters to Optimize Typical Solvents/Eluents
Column Chromatography Solvent system polarity, stationary phaseHexane/Ethyl Acetate, Dichloromethane/Methanol
Recrystallization Solvent choice, cooling rateEthanol, Acetone, Hexane/Ethyl Acetate mixture

VI. Visualizations

Purification_Workflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis Crude->TLC Decision Multiple Spots? TLC->Decision Pure Pure Product Decision->Pure Single Spot Column Column Chromatography Decision->Column Multiple Spots Column->Pure Recrystal Recrystallization Column->Recrystal Further Purification (Optional) Recrystal->Pure

Caption: General purification workflow for this compound.

Column_Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Final_Product Evaporate->Final_Product Pure this compound

Caption: Step-by-step workflow for column chromatography purification.

VII. References

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography - Benchchem. Available at:

  • Technical Support Center: Synthesis of Substituted Quinolines - Benchchem. Available at:

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem. Available at:

  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem. Available at:

  • Preventing side product formation in quinoline synthesis - Benchchem. Available at:

  • 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook. Available at:

  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem. Available at:

  • Quinoline-impurities - Pharmaffiliates. Available at:

  • Recrystallization. --->. Available at:

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at:

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at:

  • Vilsmeier–Haack reaction - Wikipedia. Available at:

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available at:

  • Vilsmeier-Haack Reaction - NROChemistry. Available at:

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at:

  • Recrystallization - Single Solvent. Available at:

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College. Available at:

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available at:

  • 7-bromo-2-chloro-4-methylquinoline - Chemical Synthesis Database. Available at:

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. Available at:

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at:

  • Vilsmeier-Haack reaction - Name-Reaction.com. Available at:

  • Synthesis of quinolines - Organic Chemistry Portal. Available at:

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at:

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at:

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at:

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at:

  • This compound (C11H9BrClN) - PubChemLite. Available at:

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at:

  • Quinoline - Wikipedia. Available at:

  • 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813 - PubChem. Available at:

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at:

  • Preparation and Properties of Quinoline. Available at:

  • Buy 7-Bromo-2-chloro-8-methylquinoline (EVT-13819105) - EvitaChem. Available at:

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at:

Sources

Technical Support Center: Managing Regioselectivity in Reactions of Di-halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions on di-halogenated quinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to precisely control the functionalization of these versatile heterocyclic systems. Here, we move beyond simple protocols to delve into the underlying principles that govern regioselectivity, offering field-proven insights to troubleshoot common experimental challenges and optimize your synthetic strategies.

The quinoline nucleus is a privileged structure in medicinal chemistry and materials science.[1] The ability to selectively introduce substituents at specific positions on a di-halogenated quinoline core is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. However, achieving the desired regioselectivity can be a significant hurdle. This guide is structured to address the most pressing questions and issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the factors that influence regioselectivity in reactions of di-halogenated quinolines.

Q1: In a di-halogenated quinoline, what factors determine which halogen will react first in a cross-coupling reaction?

A: The regioselectivity of cross-coupling reactions on di-halogenated quinolines is primarily governed by a combination of electronic effects, steric hindrance, and the inherent reactivity of the carbon-halogen bond.

  • Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[2] This trend is attributed to the decreasing bond dissociation energy of the C-X bond as you go down the halogen group, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, in a di-haloquinoline with two different halogens, the one with the lower bond dissociation energy will typically react first. For instance, in 2-chloro-4-iodoquinoline, the C-I bond is significantly more reactive than the C-Cl bond, leading to preferential functionalization at the C4 position.[2]

  • Electronic Effects: The electronic nature of the quinoline ring plays a crucial role. The nitrogen atom in the quinoline ring is electron-withdrawing, which influences the electron density at different positions. Positions α to the nitrogen (C2 and C8) are generally more electron-deficient and thus more activated towards oxidative addition of a palladium(0) catalyst.[3] This electronic activation can sometimes override the inherent halogen reactivity.

  • Steric Hindrance: The steric environment around the halogenated positions can also influence the outcome. A bulky substituent near one of the halogens may hinder the approach of the catalyst, favoring reaction at the less sterically encumbered position.

Q2: For a 2,4-dichloroquinoline, which position is generally more reactive in a Suzuki or Sonogashira coupling?

A: In 2,4-dichloroquinoline, the C2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[4] This is due to the strong activating effect of the adjacent nitrogen atom, which makes the C2-Cl bond more susceptible to oxidative addition by the palladium catalyst.[4] The coordination of the quinoline nitrogen to the palladium center is also thought to play a role in directing the catalyst to the C2 position.[4]

Q3: How can I achieve selective functionalization at the C4 position of a 2,4-dihaloquinoline?

A: While the C2 position is intrinsically more reactive, selective functionalization at C4 can be achieved through several strategies:

  • Utilizing Differential Halogen Reactivity: The most straightforward approach is to use a 2,4-dihaloquinoline with a more reactive halogen at the C4 position, such as 2-chloro-4-iodoquinoline or 2-bromo-4-iodoquinoline. The palladium catalyst will preferentially react at the C-I bond.[2][5]

  • Ligand Control: The choice of ligand on the palladium catalyst can significantly influence regioselectivity.[3] While standard ligands like PPh3 often favor C2 functionalization in 2,4-dichloroquinolines,[2] the use of bulky, electron-rich ligands can sometimes alter the selectivity. For example, in related dihalopyridine systems, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor reaction at the C4 position.[3]

  • Protecting Groups/Directing Groups: In some cases, a directing group can be installed to guide the catalyst to a specific position. For instance, the use of a quinoline N-oxide can direct arylation to the C8 position.[6] While not a direct C4 functionalization strategy for a 2,4-dihalo system, it illustrates the principle of using directing groups to overcome inherent reactivity patterns.

Q4: I am attempting a Buchwald-Hartwig amination on a di-bromoquinoline and getting a mixture of mono-aminated products. How can I improve the regioselectivity?

A: Achieving high regioselectivity in Buchwald-Hartwig aminations of di-bromoquinolines can be challenging due to the similar reactivity of the two C-Br bonds. Here are some strategies to improve selectivity:

  • Subtle Electronic and Steric Differences: Even in a di-bromoquinoline, there can be subtle differences in the electronic environment and steric accessibility of the two positions. For example, in 6,8-dibromoquinoline, the C6 and C8 positions have different electronic properties and steric environments, which can be exploited.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the more activated position.[2]

    • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are commonly used in Buchwald-Hartwig reactions.[7][8] Screening different ligands (e.g., XPhos, SPhos, RuPhos) can help identify a system that provides better regioselectivity for your specific substrate.

    • Base: The choice of base (e.g., NaOtBu, K3PO4, Cs2CO3) can also influence the reaction outcome.[2] A weaker base might favor reaction at the more reactive site.

  • Sequential Amination: If a single-step selective amination proves difficult, a two-step approach may be necessary. This could involve first performing a different cross-coupling reaction that is more selective (e.g., a Suzuki coupling) at one position, followed by the Buchwald-Hartwig amination at the remaining C-Br bond.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you might encounter.

Issue 2.1: Poor Regioselectivity in Suzuki Coupling of 2,4-Dichloroquinoline

Symptoms:

  • Formation of a mixture of 2-aryl-4-chloroquinoline and 4-aryl-2-chloroquinoline.

  • Formation of the di-substituted product, 2,4-diarylquinoline.

  • Low overall yield and incomplete conversion of the starting material.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for the reaction at the less reactive C4 position, leading to a loss of selectivity.Decrease the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors mono-substitution at C2.
Inappropriate Ligand The ligand plays a crucial role in the catalytic cycle. A ligand that is too reactive or not selective enough can lead to over-reaction or poor regioselectivity.For C2 selectivity with 2,4-dichloroquinoline, PPh3 is a good starting point.[2] If selectivity is still an issue, consider screening other phosphine ligands such as dppf or Xantphos, which have been shown to influence regioselectivity in similar systems.[3]
High Catalyst Loading A high concentration of the active catalyst can increase the rate of the reaction at both positions, diminishing the selectivity.Reduce the palladium catalyst loading to 1-3 mol%. This can slow down the overall reaction but often improves the regiochemical outcome.[2]
Incorrect Base The strength and solubility of the base can affect the transmetalation step and the overall catalytic activity.Screen different bases such as K2CO3, K3PO4, and Cs2CO3.[2] A milder base like K2CO3 may provide better selectivity in some cases.

Workflow for Optimizing C2-Selective Suzuki Coupling:

G cluster_0 Optimization Workflow start Start with standard conditions: Pd(PPh3)4 (5 mol%), K2CO3 (2 eq), Dioxane/H2O, 80 °C check_selectivity Analyze product mixture (LC-MS/NMR) Is C2:C4 selectivity > 95:5? start->check_selectivity success Successful C2-selective coupling check_selectivity->success Yes troubleshoot Troubleshoot check_selectivity->troubleshoot No lower_temp Lower temperature to 70 °C troubleshoot->lower_temp change_ligand Screen ligands (e.g., dppf) troubleshoot->change_ligand reduce_catalyst Reduce Pd loading to 2 mol% troubleshoot->reduce_catalyst lower_temp->check_selectivity change_ligand->check_selectivity reduce_catalyst->check_selectivity

Caption: Workflow for optimizing C2-selective Suzuki coupling.

Issue 2.2: Low Yield in a C4-Selective Buchwald-Hartwig Amination of a 2-Bromo-4-chloroquinoline

Symptoms:

  • Low conversion of the starting material.

  • Formation of hydrodehalogenated side products.

  • Decomposition of the starting material or product.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Catalyst Deactivation Palladium catalysts for Buchwald-Hartwig amination are often sensitive to air and moisture.[2] Catalyst deactivation can lead to stalled reactions.Ensure all reagents and solvents are rigorously dried and degassed. Use Schlenk techniques or a glovebox for setting up the reaction.
Incorrect Ligand/Precatalyst Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations.[2] A catalyst system optimized for aryl bromides may not be efficient for an aryl chloride.Use a palladium precatalyst and ligand system specifically designed for the amination of aryl chlorides. Buchwald's G3 or G4 palladacycles with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.
Base Incompatibility The choice of base is critical. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong or nucleophilic can lead to side reactions.Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are typically used.[2] The optimal base may need to be screened for your specific substrate and amine.
Amine Reactivity The pKa and steric bulk of the amine can significantly affect its reactivity. Less nucleophilic or sterically hindered amines may require more forcing conditions.For challenging amines, consider using a more active catalyst system or increasing the reaction temperature. However, be mindful that this could also lead to side reactions.

Experimental Protocol for C4-Selective Buchwald-Hartwig Amination:

This protocol is a general guideline for the C4-selective amination of a 2-bromo-4-chloroquinoline.

Reagents & Equipment:

  • 2-bromo-4-chloroquinoline

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or glovebox

Procedure:

  • To an oven-dried Schlenk flask, add the 2-bromo-4-chloroquinoline (1.0 equiv), amine (1.2 equiv), XPhos Pd G3 (2 mol%), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Advanced Strategies for Regiocontrol

For particularly challenging substrates or when unconventional regioselectivity is desired, more advanced strategies may be required.

C-H Functionalization

Direct C-H functionalization offers an alternative to cross-coupling reactions and can provide access to different regioisomers.[9] The regioselectivity of C-H functionalization is often governed by the directing group used and the transition metal catalyst.

  • Directing Groups: The quinoline nitrogen itself can act as a directing group, typically favoring functionalization at the C2 or C8 positions.[2] By converting the quinoline to its N-oxide, the directing effect can be altered, often favoring C8 functionalization.[6]

  • Catalyst Control: Different transition metals (e.g., Pd, Rh, Ru, Ir) can exhibit different regioselectivities in C-H activation.[9] The choice of metal and its ligand is a key parameter to control the site of functionalization.

Logical Flow for Choosing a C-H Functionalization Strategy:

G cluster_0 C-H Functionalization Strategy start Desired Regioisomer? c2_c8 C2 or C8 Functionalization start->c2_c8 C2/C8 other_pos Other Positions start->other_pos Other quinoline Use quinoline directly c2_c8->quinoline n_oxide Use quinoline N-oxide c2_c8->n_oxide For enhanced C8 selectivity directing_group Install a directing group other_pos->directing_group catalyst_screening Screen different metal catalysts (Pd, Rh, Ru, Ir) quinoline->catalyst_screening n_oxide->catalyst_screening directing_group->catalyst_screening

Caption: Decision tree for C-H functionalization strategies.

References

  • Ali, S., Zhu, H.-T., Xia, X.-F., Ji, K.-G., Yang, Y.-F., Song, X.-R., & Liang, Y.-M. (2011). Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Organic Letters, 13(10), 2598–2601. [Link]
  • Gule, N. P., & Mphahlele, M. J. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(17), 5467. [Link]
  • Ali, S., et al. (2011). Electrophile-Driven Regioselective Synthesis of Functionalized Quinolines. Organic Letters. [Link]
  • Scott, N. W. J., & Fairlamb, I. J. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure. [Link]
  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
  • Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(44), 6050-6054. [Link]
  • ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
  • Gule, N. P., & Mphahlele, M. J. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(17), 5467. [Link]
  • National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(9), 13599–13647. [Link]
  • American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Saskia, O. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry.
  • ResearchGate. (n.d.). Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase.
  • ResearchGate. (n.d.). Electronic and Steric Manipulation of the Preagostic Interaction in iso-Quinoline Complexes of Rh(I).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • National Center for Biotechnology Information. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
  • Wiley Online Library. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane.
  • OUCI. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
  • Royal Society of Chemistry. (2012). Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • National Center for Biotechnology Information. (2012). Predicting regioselectivity in nucleophilic aromatic substitution.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Center for Biotechnology Information. (2019). Regioselective Pd-catalyzed direct C1- and C2-arylations of lilolidine for the access to 5,6-dihydropyrrolo[3,2,1- ij]quinoline derivatives.
  • National Center for Biotechnology Information. (2005). High-yielding intramolecular direct arylation reactions with aryl chlorides.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts.
  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.

Sources

issues with solubility of 7-Bromo-2-chloro-3-ethylquinoline in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

7-Bromo-2-chloro-3-ethylquinoline is a halogenated heterocyclic compound. Its structure, featuring a quinoline core with bromo, chloro, and ethyl substituents, suggests it is a relatively nonpolar, crystalline solid. While specific solubility data for this exact molecule is not extensively published, we can infer its behavior based on the properties of similar structures like 7-bromoquinoline and 2-chloroquinolines.[1][2] Generally, such compounds exhibit good solubility in organic solvents and are only slightly soluble in water.[3][4][5]

This guide will address common solubility challenges and provide systematic approaches to overcome them, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What steps should I take?

Answer:

Initial insolubility is a common hurdle. Here is a systematic workflow to address this issue:

  • Solvent Selection Confirmation: Re-evaluate your solvent choice. For a relatively nonpolar substrate like this compound, nonpolar to moderately polar aprotic solvents are often a good starting point. The general principle of "like dissolves like" is your primary guide.[6]

  • Gentle Heating: Many dissolution processes are endothermic, meaning solubility increases with temperature.[6][7] Gently warm the mixture while stirring. Ensure the temperature is well below the boiling point of the solvent and does not exceed the thermal stability limits of your reactants.

  • Sonication: If heating is not desirable or ineffective, sonication can be a powerful tool.[8] The high-frequency sound waves create micro-cavitations that can break down the crystal lattice of the solid, facilitating dissolution.[8]

  • Co-solvent System: If a single solvent is insufficient, introducing a co-solvent can significantly improve solubility.[8] Start with a small amount of a miscible solvent with a different polarity. For example, if your primary solvent is toluene, adding a small amount of THF or dioxane can enhance solubility without drastically changing the overall reaction environment.

  • Particle Size Reduction: Decreasing the particle size of your solid starting material increases the surface area available for solvation, which can speed up dissolution.[8] This can be achieved by carefully grinding the solid in a mortar and pestle before adding it to the reaction vessel.

Question 2: The compound initially dissolved, but precipitated out of the reaction mixture after adding another reagent. Why did this happen and how can I fix it?

Answer:

This phenomenon, known as "crashing out," is typically caused by a significant change in the overall polarity of the reaction mixture. The added reagent may be much more or less polar than the initial solvent, reducing the solvating power of the mixture for your starting material.

Solutions:

  • Slow Reagent Addition: Add the second reagent dropwise or via a syringe pump. This allows the mixture to slowly equilibrate and can prevent a sudden, localized change in polarity.

  • Dilution: Increasing the total solvent volume can help keep all components in the solution.

  • Reagent Pre-dissolution: If possible, dissolve the second reagent in a small amount of the primary reaction solvent before adding it to the reaction flask.

Question 3: My reaction is sluggish or incomplete, and I suspect poor solubility of the this compound is the culprit. How can I confirm this?

Answer:

Suspecting solubility issues is the first step. Here's how to confirm:

  • Visual Inspection: Carefully examine the reaction flask. The presence of undissolved crystalline material, even a small amount, is a strong indicator of incomplete dissolution.

  • In-Process Monitoring: While the reaction is at its set temperature, carefully withdraw a small, filtered aliquot of the supernatant liquid. Analyze this sample by a suitable technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the concentration of the dissolved starting material to the expected concentration will confirm if solubility is limiting the reaction.

Frequently Asked Questions (FAQs)

What are the general solubility characteristics of this compound?

Based on its structure, this compound is predicted to be a nonpolar to weakly polar molecule. Therefore, it is expected to have:

  • Good solubility in nonpolar and moderately polar aprotic solvents such as toluene, dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dioxane.

  • Limited solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While it may dissolve, high concentrations might be difficult to achieve.[1]

  • Poor solubility in polar protic solvents like water, methanol, and ethanol.[3][5]

What is a good starting point for solvent selection for reactions involving this compound?

The choice of solvent is highly dependent on the specific reaction being performed. The following table provides general guidance:

Solvent ClassExamplesCommon Reaction TypesPredicted Solubility of this compound
Aromatic Hydrocarbons Toluene, XyleneSuzuki, Heck, and other cross-coupling reactionsGood
Chlorinated Solvents Dichloromethane, ChloroformGeneral purpose, stable for many reaction typesExcellent
Ethers THF, Dioxane, Diethyl etherGrignard reactions, organometallic chemistryGood
Polar Aprotic DMF, DMSO, AcetonitrileNucleophilic aromatic substitution (SNAr) reactionsModerate to Low
Polar Protic Ethanol, Methanol, WaterNot generally recommended due to poor solubilityPoor

Experimental Protocols

Protocol 1: Stepwise Method for Dissolving a Poorly Soluble Starting Material

  • Preparation: Add the weighed this compound to the reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the selected primary solvent to the vessel.

  • Initial Dissolution Attempt: Stir the mixture at room temperature for 10-15 minutes.

  • Heating: If the solid persists, gradually heat the mixture with continued stirring. Monitor the temperature carefully.

  • Co-solvent Addition (if necessary): If the solid is still not fully dissolved at a reasonable temperature, allow the mixture to cool slightly and add a co-solvent dropwise until the solution becomes clear.[8]

  • Proceed with Reaction: Once the starting material is fully dissolved, bring the reaction to the desired temperature and proceed with the addition of other reagents.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for addressing solubility issues.

Solubility_Troubleshooting Start Start: Compound Insoluble CheckSolvent Is the solvent appropriate for a nonpolar compound? Start->CheckSolvent Heat Apply gentle heat CheckSolvent->Heat Yes Reassess Re-evaluate solvent system or reaction conditions CheckSolvent->Reassess No Sonicate Use sonication Heat->Sonicate Still Insoluble Success Compound Dissolved: Proceed with Reaction Heat->Success Dissolved CoSolvent Add a co-solvent Sonicate->CoSolvent Still Insoluble Sonicate->Success Dissolved Grind Reduce particle size CoSolvent->Grind Still Insoluble CoSolvent->Success Dissolved Grind->Success Dissolved Grind->Reassess Still Insoluble

Caption: A flowchart for troubleshooting the dissolution of this compound.

References

  • ResearchGate. Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. [Link]
  • NIH - PubChem. Quinoline | C9H7N. [Link]
  • Chemistry Steps. Solubility of Organic Compounds. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. [Link]
  • Wikipedia. Quinoline. [Link]
  • Angene. Exploring the Synthesis and Chemical Properties of Quinoline. [Link]
  • El-Sayed, N. F., et al.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • SlideShare. Preparation and Properties of Quinoline. [Link]
  • Oriental Journal of Chemistry.
  • ResearchGate. The structures of the substituted quinolines. [Link]
  • ResearchGate.
  • NIH - PubChem. 7-Bromoquinoline | C9H6BrN. [Link]
  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
  • NIH - PubMed. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]

Sources

Technical Support Center: Scaling Up 7-Bromo-2-chloro-3-ethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the synthesis and scale-up of 7-Bromo-2-chloro-3-ethylquinoline. As a key intermediate in pharmaceutical development, ensuring a robust and scalable synthetic process is critical.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering insights into their root causes and providing actionable solutions.

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Incomplete Vilsmeier-Haack Reaction The cyclization and formylation/chlorination of the N-arylacetamide precursor may be incomplete due to suboptimal reaction conditions. The Vilsmeier-Haack reaction can be sensitive to temperature and stoichiometry.[1][2]Optimize Reaction Conditions: Gradually increase the reaction temperature in 10°C increments and monitor progress by TLC or LC-MS.[3] Ensure the correct stoichiometry of the Vilsmeier reagent (POCl₃/DMF) to the acetanilide precursor.[1] Consider microwave-assisted heating to potentially improve reaction rates and yields.[4]
Side Reactions and Impurity Formation Harsh reaction conditions, such as high temperatures and prolonged reaction times, can lead to the formation of byproducts, consuming starting material and reducing the yield of the desired product.[3] A potential side product is the formation of a 2,7-dibromo-3-ethylquinoline if there is an excess of a brominating agent or undesired reactivity.Milder Reaction Conditions: Explore the use of milder catalysts or reaction conditions if degradation is suspected.[3] Closely monitor the reaction to avoid over-running it once the starting material is consumed.
Degradation During Work-up The product may be sensitive to the work-up conditions, particularly if harsh acids or bases are used for quenching and neutralization.Careful Quenching and Neutralization: Pour the reaction mixture onto crushed ice to control the exotherm during quenching.[5][6] Use a milder base for neutralization, such as sodium bicarbonate or a saturated aqueous solution of Na₂S₂O₃, and maintain a low temperature.[1][3]
Poor Product Isolation The product may have some solubility in the aqueous layer during extraction, or it may not fully precipitate during crystallization, leading to losses.Optimize Extraction and Crystallization: Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1][7] For crystallization, screen various solvent systems to find one that provides high recovery.
Issue 2: Formation of Significant Impurities

Symptom: Analytical data (e.g., HPLC, NMR) of the crude or purified product shows the presence of significant impurities.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Over-bromination or Isomeric Impurities If bromination is a step in the synthesis of the precursor, over-bromination can occur, leading to di- or tri-brominated species.[8] Regioselectivity issues during bromination can also lead to isomeric impurities.[5]Control Bromination Stoichiometry: Carefully control the stoichiometry of the brominating agent. Purify the Precursor: Ensure the purity of the brominated aniline precursor before proceeding to the cyclization step.
Incomplete Chlorination The conversion of the intermediate quinolone to the 2-chloroquinoline may be incomplete, leaving the 7-bromo-3-ethylquinolin-2(1H)-one as an impurity.[7]Ensure Sufficient Chlorinating Agent: Use a sufficient excess of the chlorinating agent (e.g., POCl₃) and adequate reaction time and temperature to drive the conversion to completion.[5][6]
Hydrolysis of the 2-Chloro Group The 2-chloro group on the quinoline ring can be susceptible to hydrolysis back to the quinolone, especially in the presence of water and at elevated temperatures during work-up or purification.Anhydrous Conditions: Maintain anhydrous conditions during the reaction and initial stages of work-up. Temperature Control: Avoid excessive heat during purification steps.
Formation of Dimer Impurities Under certain conditions, reactive intermediates can dimerize, leading to high molecular weight impurities that can be difficult to remove.[9]Dilution: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions. Purification: These impurities can often be removed by column chromatography or careful recrystallization.[9]
Issue 3: Challenges in Purification

Symptom: Difficulty in obtaining the product with the desired purity specifications, even after multiple purification attempts.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Co-crystallization of Impurities Impurities with similar structures and polarities can co-crystallize with the product, making purification by recrystallization ineffective.Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures to find a system where the solubility of the product and impurities are significantly different. Trituration: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective.[10]
Streaking or Poor Separation on Silica Gel The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography.Use of Additives in Chromatography: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress the interaction between the product and the silica gel. Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, which is less acidic.
Thermal Instability The product may be thermally labile, leading to degradation during purification methods that require heat, such as distillation or high-temperature recrystallization.Low-Temperature Purification: Utilize purification techniques that can be performed at or below room temperature, such as flash chromatography or recrystallization from a low-boiling solvent.
Issue 4: Scale-Up Difficulties

Symptom: A reaction that works well on a small scale fails to give the same results (yield, purity) on a larger scale.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inefficient Heat Transfer Exothermic reactions, like the Vilsmeier-Haack reaction, can be difficult to control on a large scale due to the lower surface area-to-volume ratio, leading to localized overheating and side reactions.[10][11]Controlled Reagent Addition: Add reagents slowly and monitor the internal temperature closely. Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient stirring to dissipate heat.
Poor Mixing Inadequate mixing on a larger scale can lead to localized high concentrations of reagents, promoting side reactions and reducing the overall reaction efficiency.Mechanical Stirring: Use a mechanical stirrer with an appropriately sized and shaped impeller to ensure good mixing throughout the reaction vessel.
Mass Transfer Limitations In heterogeneous reactions, the rate of reaction can be limited by the rate at which reactants are transferred between phases. This can become more pronounced on a larger scale.Increase Agitation: More vigorous stirring can improve mass transfer. Phase-Transfer Catalysis: For reactions involving multiple phases, consider the use of a phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A common and effective method for the synthesis of 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction.[1][2] The general sequence involves:

  • Preparation of the Acetanilide Precursor: Starting from a suitably substituted aniline (in this case, an aniline that will lead to the 7-bromo substitution pattern), it is first acylated to form the corresponding acetanilide.

  • Vilsmeier-Haack Cyclization: The acetanilide is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). This reagent acts as both a formylating and chlorinating agent, leading to the cyclization and formation of the 2-chloro-3-formylquinoline ring system. For a 3-ethylquinoline, a propionyl amide precursor would be used instead of an acetanilide.

  • Work-up and Isolation: The reaction is then carefully quenched, typically with ice water, and the product is neutralized and extracted. Purification is usually achieved by recrystallization or column chromatography.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

The Vilsmeier-Haack reaction is known to be exothermic and can pose significant thermal hazards upon scale-up.[10] Key safety considerations include:

  • Thermal Runaway: The reaction can generate a substantial amount of heat. Without proper control, this can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[10]

  • Instability of the Vilsmeier Reagent: The pre-formed Vilsmeier reagent can be thermally unstable.

  • Gas Evolution: The quenching of the reaction with water or a base is also exothermic and can lead to the evolution of gases.

  • Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential.

Q3: What analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of this compound?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the consumption of starting materials and the formation of the product during the reaction.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that is ideal for accurately determining the purity of the final product and for identifying and quantifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is crucial for confirming the identity of the final product and characterizing any isolated impurities.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.

Q4: Are there alternative synthetic strategies to the Vilsmeier-Haack reaction for preparing this type of quinoline?

Yes, several other named reactions can be used for the synthesis of quinolines, although they may require different starting materials and may not directly yield the 2-chloro substitution. These include:

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3]

  • Skraup Synthesis: This is a classic method that uses aniline, glycerol, sulfuric acid, and an oxidizing agent. However, it is known for being a very vigorous and often low-yielding reaction.[11][12]

  • Doebner-von Miller Reaction: This method uses an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst.[11]

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. For 2-chloroquinolines specifically, the Vilsmeier-Haack approach or chlorination of a pre-formed quinolone are often the most direct methods.[5][6]

Visualizations

Reaction Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Work-up & Purification start Substituted Aniline acetylation Acetylation start->acetylation precursor N-Arylpropionamide acetylation->precursor vilsmeier Vilsmeier-Haack Cyclization (POCl3, DMF) precursor->vilsmeier crude Crude Product Mixture vilsmeier->crude quench Quenching (Ice Water) crude->quench extraction Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification final_product Pure this compound purification->final_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Purity Issues start Low Yield or Purity Issue incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check Yield impurities Known Impurities? start->impurities Check Purity side_rxn Side Reactions? incomplete_rxn->side_rxn No sol_incomplete Optimize T, time, stoichiometry incomplete_rxn->sol_incomplete Yes workup_loss Work-up Losses? side_rxn->workup_loss No sol_side_rxn Use milder conditions, monitor closely side_rxn->sol_side_rxn Yes sol_workup_loss Optimize extraction/crystallization workup_loss->sol_workup_loss Yes unknown_impurities Unknown Impurities? impurities->unknown_impurities No sol_impurities Modify conditions to avoid specific byproduct impurities->sol_impurities Yes purification_fail Purification Ineffective? unknown_impurities->purification_fail No sol_unknown_impurities Characterize by LC-MS, NMR unknown_impurities->sol_unknown_impurities Yes sol_purification_fail Screen solvents, use chromatography additives purification_fail->sol_purification_fail Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • BenchChem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • International Journal of Chemical Studies. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 7-Bromo-2-chloro-3-ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. Here, we will delve into the interpretation of its NMR spectra, with a focus on identifying and understanding the origin of unexpected peaks. Our goal is to equip you with the expertise to confidently troubleshoot your experimental results.

Understanding the Expected NMR Spectrum

Predicted 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Notes
H-4~8.1 - 8.3~138 - 140Singlet, downfield due to deshielding from the nitrogen and chlorine atoms.
H-5~7.8 - 8.0~128 - 130Doublet, ortho coupling to H-6.
H-6~7.5 - 7.7~129 - 131Doublet of doublets, ortho coupling to H-5 and meta coupling to H-8.
H-8~8.2 - 8.4~125 - 127Singlet (or very small meta coupling), downfield due to proximity to bromine.
-CH2CH3~2.8 - 3.0~25 - 27Quartet, coupled to the methyl protons.
-CH2CH3~1.2 - 1.4~13 - 15Triplet, coupled to the methylene protons.
C-2-~150 - 152Quaternary carbon, deshielded by chlorine and nitrogen.
C-3-~135 - 137Quaternary carbon, attached to the ethyl group.
C-7-~120 - 122Quaternary carbon, attached to bromine.
C-8a-~147 - 149Quaternary carbon at the ring junction.
C-4a-~123 - 125Quaternary carbon at the ring junction.

Troubleshooting Guide: Identifying Unexpected Peaks

The appearance of unexpected signals in your NMR spectrum can be perplexing. This section provides a systematic approach to identifying the source of these peaks.

Q1: I am seeing more peaks in the aromatic region (7.0 - 8.5 ppm) than I expected. What could be the cause?

Possible Causes:

  • Starting Material Impurities: The synthesis of this compound often involves precursors such as substituted anilines and quinolinones.[1][2] Incomplete reaction or purification can lead to the presence of these starting materials in your final product. For instance, the presence of 7-bromo-2-hydroxy-3-ethylquinoline (the precursor to chlorination) would show a different set of aromatic signals.

  • Isomeric Impurities: During the synthesis, particularly in bromination steps, the formation of constitutional isomers is possible. For example, you might have small amounts of 5-bromo-2-chloro-3-ethylquinoline or other isomers, which will have distinct, albeit similar, NMR spectra.

  • Byproducts of the Reaction: Depending on the synthetic route, various byproducts can be formed. For example, if a Vilsmeier-Haack type reaction is used to introduce the chloro and formyl groups (a precursor to the ethyl group), residual reagents or partially reacted intermediates could be present.[3]

Troubleshooting Workflow:

Caption: Troubleshooting unexpected aromatic peaks.

Experimental Steps:

  • Re-examine the 1H NMR of your starting materials. Compare these spectra to the unexpected peaks in your product's spectrum.

  • Perform 2D NMR experiments. A COSY spectrum will help establish proton-proton coupling networks, which can differentiate between isomers. An HMBC spectrum can reveal long-range proton-carbon correlations, aiding in the definitive assignment of the carbon skeleton.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can help identify the molecular weights of the impurities, providing strong clues to their structures.

Q2: There are unexpected peaks in the aliphatic region (0 - 3 ppm). What should I look for?

Possible Causes:

  • Residual Solvents: This is the most common source of unexpected aliphatic peaks. Solvents used during the reaction or purification (e.g., hexane, ethyl acetate, dichloromethane) are often difficult to remove completely.[4][5]

  • Grease: Stopcock grease from glassware can introduce broad signals typically in the 0.5 - 1.5 ppm range.[6]

  • Side-chain Reactions: Although less common, reactions involving the ethyl group could lead to byproducts with different aliphatic signals.

Troubleshooting Workflow:

Caption: Troubleshooting unexpected aliphatic peaks.

Common Residual Solvent Peaks in CDCl3:

Solvent 1H Chemical Shift (ppm) Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether1.21 (t), 3.48 (q)t, q
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Hexane0.88 (t), 1.26 (m)t, m
Data sourced from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[7]

Experimental Steps:

  • Consult a solvent impurity table. Compare the chemical shifts and multiplicities of the unexpected peaks with established data for common laboratory solvents in the deuterated solvent you used.[8][9]

  • Dry your sample under high vacuum for an extended period. If the peaks are from residual solvents, their intensity should decrease.

  • Filter your NMR sample. If the peaks are broad and ill-defined, filtering the sample through a small plug of glass wool in a Pasteur pipette can remove particulate matter that may be contributing to the signals.

Q3: I see a broad singlet that I cannot assign. What could it be?

Possible Causes:

  • Water: Residual water in your NMR solvent or sample is a very common source of a broad singlet. Its chemical shift is highly dependent on the solvent, temperature, and concentration.[10][11]

  • Acidic/Basic Impurities: Traces of acid or base can catalyze proton exchange, leading to the broadening of certain peaks, particularly N-H or O-H protons if such impurities are present.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant broadening of all peaks in the spectrum.

Troubleshooting Workflow:

Caption: Troubleshooting a broad unassigned singlet.

Experimental Steps:

  • Perform a D2O shake. Add a drop of deuterium oxide (D2O) to your NMR tube, shake vigorously, and re-acquire the spectrum. If the broad peak is due to exchangeable protons (like water), it will diminish or disappear.

  • Use a fresh, sealed ampule of deuterated solvent. This can help determine if the water contamination is from your solvent stock.

  • Ensure your glassware is scrupulously clean. Traces of transition metals from previous reactions can lead to paramagnetic broadening.

Frequently Asked Questions (FAQs)

Q: What are the typical coupling constants for the quinoline ring protons?

A: For the quinoline ring system in this compound, you should expect the following approximate coupling constants:

  • ortho-coupling (3JHH) between H-5 and H-6: ~8-9 Hz.

  • meta-coupling (4JHH) between H-6 and H-8: ~1-2 Hz.

Q: Could the compound degrade in the NMR solvent?

A: this compound is a relatively stable compound. However, prolonged exposure to certain reactive NMR solvents or contaminants, especially if heated, could potentially lead to degradation. For instance, hydrolysis of the chloro group at the 2-position to a hydroxyl group is a possibility under certain conditions, which would result in the appearance of a new set of signals corresponding to 7-bromo-3-ethylquinolin-2(1H)-one.

Q: How can I confirm the identity of a suspected impurity?

A: The most definitive way to identify an impurity is to obtain a pure standard of the suspected compound and record its NMR spectrum under the same conditions. Spiking your sample with a small amount of the standard and observing the increase in the intensity of the corresponding peaks is a powerful confirmation technique.

References

  • Stoll, D. R., & Majors, J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2134–2143. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Perni, R. J., & Wiles, J. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 579–591. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515*. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting Information.

Sources

minimizing debromination in 7-Bromo-2-chloro-3-ethylquinoline coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 7-Bromo-2-chloro-3-ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling with this specific substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions, particularly debromination, and maximize the yield of your desired product.

Introduction: The Challenge of Debromination

This compound is a versatile building block in medicinal chemistry. However, its di-halogenated nature presents a challenge in palladium-catalyzed cross-coupling reactions. The primary competing side reaction is debromination, or hydrodehalogenation, where the bromine atom at the 7-position is replaced by a hydrogen atom.[1][2] This not only consumes your starting material but also complicates purification. Understanding the mechanism of debromination is key to suppressing it. This undesired reaction is often mediated by palladium-hydride (Pd-H) species that can form through various pathways within the catalytic cycle.[1][2][3]

This guide will provide you with the expertise to anticipate and mitigate these challenges, ensuring the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Minimizing Debromination

This section is structured to help you diagnose and solve issues related to the formation of the debrominated byproduct, 2-chloro-3-ethylquinoline.

Issue 1: Significant Formation of Debrominated Byproduct (>10%)

If you are observing a substantial amount of your starting material being converted to the debrominated analog, it is crucial to systematically evaluate your reaction parameters.

Root Cause Analysis and Solutions:

  • Base Selection: The choice of base is one of the most critical factors. Strong bases, particularly when paired with protic solvents, can generate palladium-hydride species or facilitate protonolysis, leading to debromination.[1][4]

    • Recommendation: Switch from strong bases like alkoxides (e.g., NaOtBu, KOtBu) to milder inorganic bases. Weaker bases are less likely to promote the formation of hydride species that lead to debromination.[2][5]

      • Recommended Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][5]

  • Solvent Purity and Type: Protic solvents (e.g., alcohols, water) or even trace amounts of water in aprotic solvents can serve as a hydride source.[1][4][5]

    • Recommendation:

      • Use high-purity, anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF.[5]

      • Ensure all reagents are thoroughly dried before use.

      • If an aqueous co-solvent is required for a Suzuki coupling, minimize the water content and ensure it is thoroughly degassed.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of debromination, which often possesses a higher activation energy than the desired coupling reaction.[1]

    • Recommendation: Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Monitor the reaction closely by TLC or LC-MS.[4][5]

Issue 2: Low Yield Despite Minimal Debromination

If debromination is under control but the yield of your desired coupled product is still low, other factors may be at play.

Root Cause Analysis and Solutions:

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand are critical for both catalyst activity and stability. For a substrate like this compound, which is an electron-deficient heteroaryl halide, the right ligand can significantly improve yields.

    • Recommendation:

      • Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the palladium catalyst, preventing decomposition that can lead to side reactions.[4][5][6]

      • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are highly effective for challenging substrates.[4][5][7]

      • Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the reliable formation of the active Pd(0) species.[8]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ingress of oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[8]

    • Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the liquid for an extended period.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction in palladium-catalyzed cross-coupling?

A1: Debromination, also known as hydrodehalogenation, occurs when the aryl-bromine bond is cleaved and replaced with an aryl-hydrogen bond.[1] This is typically caused by the presence of a palladium-hydride (Pd-H) species in the reaction mixture.[2] This Pd-H intermediate can arise from several sources, including the base, solvent (especially protic ones like water or alcohols), or even impurities in the reagents.[3] The Pd-H species can then participate in a competing catalytic cycle that results in the formation of the debrominated product instead of the desired cross-coupled product.

Q2: For this compound, which position is more reactive in a typical cross-coupling reaction?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[2][10] Therefore, the carbon-bromine bond at the 7-position is significantly more reactive than the carbon-chlorine bond at the 2-position. This allows for selective functionalization at the C-7 position, provided the reaction conditions are carefully controlled to avoid side reactions.[10][11]

Q3: Can I use a stronger base to speed up a sluggish reaction without increasing debromination?

A3: While a stronger base might accelerate the overall reaction rate, it often disproportionately increases the rate of debromination.[3] Strong bases are more likely to generate the problematic Pd-H species.[1] A more effective strategy for a sluggish reaction is to optimize the catalyst system. Switching to a more active, bulky, and electron-rich ligand (e.g., SPhos, XPhos) can enhance the rate of the desired catalytic cycle without significantly promoting debromination.[4][5][7]

Q4: How can I effectively monitor the progress of my reaction to minimize side product formation?

A4: Close monitoring of the reaction is crucial. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.[4][5] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. This allows you to stop the reaction once the starting material is consumed, preventing prolonged heating that could lead to increased side product formation.[5]

Data Presentation: Impact of Reaction Parameters on Debromination

The following table summarizes the general trends observed when modifying key reaction parameters in Suzuki-Miyaura couplings of aryl bromides, with a focus on minimizing debromination.

ParameterCondition A (High Debromination Risk)Condition B (Low Debromination Risk)Rationale
Base NaOtBu, KOtBuK₃PO₄, Cs₂CO₃, K₂CO₃Weaker inorganic bases are less prone to generating hydride species that cause debromination.[2]
Solvent Methanol, EthanolAnhydrous Toluene, 1,4-Dioxane, THFAprotic solvents minimize the presence of hydride donors.[5]
Temperature > 120 °C80 - 100 °CLower temperatures can disfavor the debromination pathway, which may have a higher activation energy.[4][5]
Ligand PPh₃SPhos, XPhos, RuPhosBulky, electron-rich ligands promote the desired coupling and stabilize the catalyst, suppressing side reactions.[4][5][7]

Experimental Protocols

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is optimized to minimize debromination while achieving high yields of the coupled product.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In the same flask, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion (typically when the starting material is fully consumed), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Catalytic Cycle and Competing Debromination Pathway

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 7-Bromo-2-chloro- 3-ethylquinoline PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal PdH L₂Pd(H)X PdII->PdH Reaction with H⁻ source PdII_Ar Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product PdH_source Hydride Source (Base, Solvent) PdH_source->PdH RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Catalyst Regeneration Debrom_Product Ar-H (Debrominated Byproduct) RedElim_H->Debrom_Product

Caption: The catalytic cycle for a generic Suzuki coupling and the competing debromination pathway.

Troubleshooting Workflow for Debromination

G Start High Debromination Observed Step1 Step 1: Evaluate Base Is a strong base (e.g., NaOtBu) being used? Start->Step1 Action1 Switch to a weaker base (K₃PO₄, Cs₂CO₃, K₂CO₃) Step1->Action1 Yes Step2 Step 2: Assess Temperature Is the reaction run at >110°C? Step1->Step2 No Action1->Step2 Action2 Lower temperature to 80-100°C and monitor closely Step2->Action2 Yes Step3 Step 3: Check Solvents Are solvents anhydrous and aprotic? Step2->Step3 No Action2->Step3 Action3 Use high-purity, dry aprotic solvents (Toluene, Dioxane) Step3->Action3 Yes Step4 Step 4: Analyze Catalyst System Is a less active ligand (e.g., PPh₃) used? Step3->Step4 No Action3->Step4 Action4 Use a bulky, electron-rich ligand (SPhos, XPhos) Step4->Action4 Yes End Debromination Minimized Step4->End No Action4->End

Caption: A logical workflow for troubleshooting and minimizing debromination in coupling reactions.

References

  • Technical Support Center: Troubleshooting Cross-Coupling Reactions - Benchchem.
  • Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile. - Benchchem.
  • preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communic
  • Deciphering Complexity in Pd–C
  • Preventing debromination side reactions of 7-Bromo-1-tetralone - Benchchem.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde - Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine - Benchchem.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing challenges in catalytic reactions with 7-Bromo-2-chloro-3-ethylquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter issues with catalyst performance. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose and overcome catalyst poisoning, ensuring the success and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst deactivation when working with this compound.

Q1: Why is catalyst poisoning a primary concern when using this compound in cross-coupling reactions?

A1: The principal issue stems from the inherent chemical nature of the quinoline ring system. The nitrogen atom at position 1 possesses a lone pair of electrons, making it a Lewis base. This nitrogen can strongly coordinate to the electron-deficient metal center of the catalyst (e.g., palladium).[1][2] This coordination occupies active sites on the catalyst that are necessary for the catalytic cycle to proceed, effectively "poisoning" it and preventing the desired reaction.[1][3] In many cases, this can lead to the formation of a stable, inactive catalyst-substrate complex, which halts the reaction.[2]

Q2: Which types of catalysts and reactions are most susceptible to this poisoning effect?

A2: Palladium-catalyzed cross-coupling reactions are the most commonly affected, as they are frequently used to functionalize aryl halides like this compound. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Coupling with boronic acids/esters.[4]

  • Heck Reaction: Coupling with alkenes.[2]

  • Sonogashira Coupling: Coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: Coupling with amines.

Catalysts based on other transition metals, such as rhodium and platinum, are also known to be susceptible to poisoning by nitrogen-containing heterocycles.[1][5]

Q3: Beyond the quinoline nitrogen, what are other potential sources of catalyst poisons in my reaction?

A3: Catalyst deactivation is not solely a substrate-driven issue. Impurities, often at trace levels (ppb or ppm), can have a devastating impact on catalyst activity.[6] It is crucial to consider all components of the reaction mixture.

Table 1: Summary of Potential Catalyst Poisons and Their Common Sources

Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols, sulfides, thiophenes, sulfatesStarting materials (from synthesis), reagents (e.g., boronic acids), solvents, rubber septa.[7][8][9]
Nitrogen Compounds Other amines, amides, pyridinesByproducts from previous synthetic steps, impurities in solvents like DMF, un-removed protecting groups.[5][10]
Heavy Metals Mercury, lead, arsenicContaminants in raw materials or reagents, carryover from previous steps.[7][11]
Halides Excess chloride, iodideImpurities in reagents, degradation of chlorinated solvents.
Oxidizing Agents Peroxides, atmospheric oxygenIncomplete degassing of solvents, leaks in the reaction setup. Can oxidize active Pd(0) to inactive Pd(II) species.[12]
Coordinating Solvents/Additives Solvents like DMF or additives that can compete with the desired ligands for coordination to the metal center.
Q4: What are the typical observable signs of catalyst poisoning in my experiment?

A4: The symptoms of catalyst poisoning can manifest in several ways:

  • Reaction Stalls: The reaction proceeds initially but stops before reaching full conversion of the starting material.[13]

  • Low or No Conversion: The reaction fails to initiate or shows minimal product formation even after extended reaction times.

  • Formation of Byproducts: An increase in side reactions, such as dehalogenation (hydrodehalogenation) of the starting material or homocoupling of the coupling partner (e.g., boronic acid in a Suzuki reaction).

  • Change in Appearance: The reaction mixture may change color, or the catalyst may precipitate out of the solution as an inactive species (e.g., palladium black).[1]

  • Poor Reproducibility: Reactions work intermittently, suggesting variable levels of contaminants between batches of reagents or solvents.

Troubleshooting Guide: A Systematic Approach

Scenario: Your palladium-catalyzed cross-coupling reaction with this compound is failing (e.g., low yield, stalled, no reaction).

This guide provides a logical workflow to diagnose the root cause.

Troubleshooting_Workflow start Reaction Failure: Low Conversion or Stalled q1 1. Is the Catalyst & Ligand System Robust Enough? start->q1 q2 2. Are Reagents & Solvents of Sufficient Purity? q1->q2 Yes sol1 Solution: - Use bulky, electron-rich phosphine  ligands (e.g., Buchwald ligands). - Increase catalyst/ligand loading. - Screen different Pd precursors. q1->sol1 No q3 3. Is the Substrate (this compound) Pure? q2->q3 Yes sol2 Solution: - Use high-purity, anhydrous solvents. - Degas solvents thoroughly. - Use fresh, high-quality reagents. - Perform diagnostic test. q2->sol2 No q4 4. Are Reaction Conditions (Temp, Base, Atmosphere) Optimal? q3->q4 Yes sol3 Solution: - Purify substrate via recrystallization  or column chromatography. - Check for residual acids/bases from  synthesis. q3->sol3 No sol4 Solution: - Ensure strict inert atmosphere. - Optimize temperature. - Screen different bases. q4->sol4 No end_node Successful Reaction q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Step 1: Evaluate the Catalyst and Ligand System

The coordination of the quinoline nitrogen is a primary challenge. The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle over deactivation.

  • Expertise: Standard ligands like triphenylphosphine (PPh₃) are often insufficient as they can be readily displaced by the strongly coordinating quinoline nitrogen. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are superior choices. Their steric bulk can physically block the quinoline nitrogen from accessing the metal's active site, while their electron-donating nature stabilizes the active catalytic species.[1]

  • Recommendation: If using a simple catalyst system, switch to a more robust, pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand.

Table 2: Recommended Palladium Catalyst Systems for Quinoline Substrates

Catalyst/PrecursorLigandTypical Reaction(s)Key Advantage
Pd(OAc)₂SPhos or XPhosSuzuki, Buchwald-HartwigExcellent for sterically hindered and electron-rich substrates; mitigates N-coordination.
PdCl₂(dppf)(built-in)SuzukiGood general catalyst, but may be less effective than Buchwald systems for this specific challenge.
Pd[P(tBu)₃]₂(built-in)SuzukiHighly active catalyst due to the very bulky and electron-rich phosphine ligand.[14]
PEPPSI™-IPr(built-in NHC)Suzuki, NegishiHighly stable and active N-Heterocyclic Carbene (NHC) catalyst, resistant to many poisons.
Step 2: Scrutinize Reagent and Solvent Purity
  • Trustworthiness: A self-validating system starts with pure components. Impurities are a common cause of failed reactions.

  • Actionable Advice:

    • Solvents: Use anhydrous, inhibitor-free solvents from a freshly opened bottle or a solvent purification system. Thoroughly degas the solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

    • Reagents: Use reagents from a reputable supplier. Boronic acids, for example, can degrade over time and may contain inorganic borate salts (which inhibit the reaction) or sulfur impurities.

    • Perform a Control Experiment: Run the reaction with a simpler aryl halide (e.g., 4-bromotoluene) that is known to work well with your chosen catalyst system. If this control reaction succeeds, the issue likely lies with your this compound substrate or specific impurities within it.[15]

Step 3: Verify the Purity of this compound

The synthesis of this substrate may leave behind acidic or basic residues that can interfere with the reaction.

  • Actionable Advice:

    • Analysis: Analyze your substrate using NMR and LC-MS to confirm its identity and purity.

    • Purification: If in doubt, purify the substrate. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel can remove polar impurities.

Step 4: Optimize Reaction Conditions
  • Inert Atmosphere: Ensure your reaction vessel is properly flame-dried or oven-dried and that you are using rigorous inert gas techniques (e.g., Schlenk line or glovebox). Leaks can introduce oxygen and moisture, which are detrimental.

  • Base Selection: The base is crucial in many cross-coupling reactions (e.g., for activating the boronic acid in Suzuki couplings).[16] An inappropriate or low-quality base can halt the reaction. For Suzuki couplings, consider screening bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[14]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If deactivation is suspected, running the reaction at a lower temperature for a longer period might be beneficial.

Key Experimental Protocols
Protocol 1: Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol is designed to mitigate potential poisoning from the outset.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.5 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (powdered, dried) (2.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)

  • Schlenk flask and magnetic stir bar

Procedure:

  • Setup: Add the this compound, arylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask containing a stir bar inside a glovebox or under a strong flow of argon.

  • Catalyst Addition: In the same inert atmosphere, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small, quenched aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst Regeneration - Considerations

For the homogeneous catalysts typically used in these reactions, regeneration is often impractical and not cost-effective on a lab scale. The catalyst is usually removed during workup and discarded.

For heterogeneous catalysts (e.g., Pd/C), which are less common for these specific transformations but may be used in related hydrogenations, regeneration can sometimes be attempted.

  • Poisoning by Organics: Washing the catalyst with solvents may remove some adsorbed organic poisons.[15]

  • Poisoning by Sulfur: Chemical or thermal treatments may be required.[8][17] For instance, a hydrogen treatment at elevated temperatures can sometimes restore activity.[8][18] However, this is a specialized procedure that requires appropriate equipment and safety precautions.

Visualization of Deactivation Mechanism

The following diagram illustrates how the quinoline nitrogen can intercept and deactivate the palladium catalyst, disrupting the Suzuki-Miyaura catalytic cycle.

Poisoning_Mechanism cluster_cycle Productive Suzuki Catalytic Cycle cluster_poison Deactivation Pathway OA Oxidative Addition PdII_ArX Ar-Pd(II)-X(L₂) OA->PdII_ArX TM Transmetalation PdII_ArR Ar-Pd(II)-R(L₂) TM->PdII_ArR RE Reductive Elimination Pd0 Active Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RE->Product Pd0->OA Inactive_Complex [Pd(0)L(n)]---N(Quinoline) Inactive Complex Pd0->Inactive_Complex Poisoning Event PdII_ArX->TM PdII_ArR->RE Quinoline This compound (Substrate with N-poison) Quinoline->Inactive_Complex Strong Coordination

Caption: Quinoline nitrogen coordinating to the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.

References
  • Vertex AI Search. (2024).
  • DCL Inc.
  • Intertek.
  • Patsnap Eureka. (2025).
  • Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.).
  • Chromatography Online. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde.
  • BenchChem. (2025).
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Journal of the American Chemical Society. (n.d.).
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ScienceDirect. (n.d.). Palladium in Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • YouTube. (2025). How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone.
  • GOOD GI. (2024).
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction.
  • National Institutes of Health. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Work-up Procedure for 7-Bromo-2-chloro-3-ethylquinoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the work-up and purification of the Suzuki coupling reaction involving 7-Bromo-2-chloro-3-ethylquinoline. The advice herein is grounded in established principles of synthetic organic chemistry and aims to provide practical, field-proven solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex emulsion after adding water/aqueous solution for quenching. How do I break it up?

A: Emulsion formation is common when using certain solvent systems (like THF or dioxane) and can be exacerbated by the presence of inorganic salts and palladium black. To resolve this:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, forcing better separation from the organic layer.

  • Filter through Celite: If palladium black or other fine solids are present, they can stabilize emulsions. Dilute the entire mixture with your extraction solvent (e.g., ethyl acetate or DCM) and filter it through a pad of Celite® before attempting the phase separation.[2][3]

  • Change Solvent: If emulsions persist, consider adding a different organic solvent that has lower water miscibility, such as dichloromethane (DCM) or toluene.

Q2: I'm observing a significant amount of a non-polar byproduct in my crude NMR that I suspect is a homocoupled boronic acid/ester. How can I remove it?

A: Homocoupling of the boronic acid or ester is a frequent side reaction, especially if the reaction mixture was not properly degassed.[4][5] To remove the resulting biaryl byproduct:

  • Column Chromatography: This is the most effective method. The homocoupled product is typically non-polar. A gradient elution on silica gel, starting with a low-polarity solvent system (e.g., hexanes/ethyl acetate), should allow for the separation of your more polar desired product from the non-polar homocoupled impurity.[1]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be effective. Experiment with solvent/anti-solvent pairs like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[6]

Q3: My TLC plate shows a spot with a similar Rf to my starting material, which I believe is the dehalogenated quinoline. How do I address this?

A: Dehalogenation, where the bromine or chlorine is replaced by a hydrogen atom, is a known side reaction.[5][7]

  • Prevention: This side reaction is often influenced by the choice of base and solvent. Screening different bases or ensuring anhydrous conditions may help in future reactions.[7]

  • Purification: The polarity of the dehalogenated product will be very close to that of the starting material. Careful flash column chromatography with a shallow solvent gradient is often necessary to achieve separation.[8]

Q4: I see a baseline streak on my TLC plate, and my crude product is dark-colored. What is this, and how do I remove it?

A: The dark color and baseline material are typically residual palladium catalyst. While most of the palladium should precipitate as palladium black, some soluble species may remain.

  • Celite Filtration: As a first step in your work-up, always filter the reaction mixture through a pad of Celite®.[2][3] This will remove the bulk of the insoluble palladium black.

  • Aqueous Wash: Washing the organic layer with an aqueous solution of a mild chelating agent, such as ammonium chloride or sodium sulfide, can sometimes help remove residual palladium. Use with caution, as some reagents can affect your product.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for a short period, followed by filtration through Celite®, can decolorize the solution. Be aware that this can also lead to some product loss.

  • Column Chromatography: Residual palladium species will typically stick to the top of the silica gel column during chromatography.

In-Depth Troubleshooting Guides

Problem 1: Low Yield of Isolated Product After Work-up

A low isolated yield can stem from several issues during the work-up and purification stages, even if the reaction itself went to completion.

Possible Causes & Solutions:

  • Incomplete Extraction: The polarity of your substituted quinoline product may be higher than anticipated, leading to poor partitioning into the organic phase.

    • Solution: Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of ethyl acetate and THF. Perform multiple extractions (at least 3-4) to ensure complete recovery from the aqueous phase.[9]

  • Product Precipitation: Your product might be partially insoluble in the chosen extraction solvent and could be lost during the filtration of inorganic salts or palladium black.

    • Solution: After filtering through Celite®, wash the filter cake extensively with a more polar solvent in which your product is soluble. Combine these washes with your main organic phase.

  • Product Degradation on Silica Gel: Quinolines are basic, and prolonged exposure to acidic silica gel during column chromatography can lead to product degradation or irreversible adsorption.

    • Solution 1: Neutralize the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in the eluent.

    • Solution 2: Use a different stationary phase, such as neutral or basic alumina, for your chromatography.[10]

Problem 2: Co-elution of Product with Impurities During Column Chromatography

Separating the desired product from closely related impurities is a common challenge.

Key Impurities and Their Relative Polarities:

CompoundExpected PolarityRationale
Homocoupled Boronic Acid ByproductLowTypically a non-polar biaryl hydrocarbon.
This compound (Starting Material)MediumThe presence of two halogens makes it relatively non-polar.
Dehalogenated QuinolinesMediumPolarity will be very similar to the starting material.
Desired Product (7-Aryl-2-chloro-3-ethylquinoline) Medium-High The introduction of an aryl group will likely increase polarity compared to the starting material, but the exact polarity depends on the nature of the coupled aryl group.
Protodeboronated Boronic AcidHighBoronic acids are quite polar and often water-soluble.

Chromatography Optimization Strategies:

  • Solvent System Screening: Don't rely on a single solvent system. Use TLC to screen various combinations of hexanes, ethyl acetate, dichloromethane, and even small amounts of methanol to find the system that provides the best separation.[11]

  • Shallow Gradient: Once an appropriate solvent system is identified, run your column with a very shallow gradient. This will improve the resolution between closely eluting spots.

  • Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can lead to sharper bands and better separation compared to liquid loading.[10]

Problem 3: Product is a Stubborn Oil or Fails to Crystallize

Obtaining a pure, solid product can sometimes be challenging.

Possible Causes & Solutions:

  • Residual Solvent: Trace amounts of high-boiling point solvents (like DMF or DMSO) from the reaction can prevent solidification.

    • Solution: After the initial work-up, dissolve the crude product in a low-boiling point solvent like DCM or diethyl ether, wash again with water and brine, dry, and re-concentrate. This helps to azeotropically remove residual high-boiling solvents.

  • Minor Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Re-purify a small portion of the material by column chromatography. Use the resulting high-purity material to attempt crystallization again. Sometimes, using this pure material to "seed" the bulk of the product can induce crystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Solvent/Anti-Solvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM, ethyl acetate). Slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes, pentane) until the solution becomes cloudy. Warm the mixture gently until it becomes clear again, then allow it to cool slowly.[6]

Experimental Workflow & Diagrams

Standard Work-up Protocol
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing water or a saturated aqueous solution of NH₄Cl.

  • Dilution & Filtration: Dilute the quenched mixture with a suitable organic solvent (e.g., ethyl acetate). Filter the entire mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake thoroughly with the same organic solvent.[3]

  • Phase Separation: Transfer the filtrate to a separatory funnel. If an emulsion forms, add brine to help break it. Separate the organic and aqueous layers.[1]

  • Extraction: Extract the aqueous layer 2-3 more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel, followed by recrystallization or trituration if necessary.[1][8]

Visualizing the Work-up Workflow

Workup_Workflow ReactionMixture Completed Reaction Mixture Quench Quench with H₂O or aq. NH₄Cl ReactionMixture->Quench DiluteFilter Dilute with Organic Solvent & Filter through Celite Quench->DiluteFilter Separate Phase Separation DiluteFilter->Separate Extract Extract Aqueous Layer (x3) Separate->Extract Wash Wash Combined Organic Layers (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purify Purification (Chromatography/Recrystallization) CrudeProduct->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: A standard experimental workflow for the Suzuki coupling work-up.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Isolated Yield check_extraction Was extraction solvent polar enough? (e.g., EtOAc, DCM) start->check_extraction check_solubility Did product precipitate during filtration? start->check_solubility check_silica Is product degrading on silica? (Streaking on TLC) start->check_silica solution_extraction Use more polar solvent (DCM) or perform more extractions. check_extraction->solution_extraction solution_solubility Wash Celite pad with a more polar solvent. check_solubility->solution_solubility solution_silica Use neutralized silica (add Et₃N) or switch to alumina. check_silica->solution_silica

Caption: A decision-making guide for troubleshooting low product yields.

References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Haloquinolines.
  • Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. (n.d.). Technical Support Center: Regioselective Functionalization of Dihaloquinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • PubMed Central (PMC). (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-2-chloro-3-ethylquinoline and 7-Bromo-2-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals and biologically active natural products.[1] The strategic functionalization of the quinoline ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the vast array of quinoline derivatives, 7-bromo-2-chloro-3-alkylquinolines serve as versatile intermediates for the synthesis of a wide range of therapeutic agents, from anticancer to antimalarial drugs.[1]

This guide provides an in-depth technical comparison of the reactivity of two closely related quinoline derivatives: 7-bromo-2-chloro-3-ethylquinoline and 7-bromo-2-chloro-3-methylquinoline. Understanding the subtle yet significant differences in their chemical behavior, dictated by the seemingly minor variation of an ethyl versus a methyl group at the 3-position, is crucial for optimizing synthetic strategies and accelerating drug development timelines.

Structural and Electronic Considerations: The Influence of the 3-Alkyl Substituent

The reactivity of these haloquinolines is primarily governed by the electronic and steric effects of their substituents. The chlorine atom at the 2-position and the bromine atom at the 7-position are the key reactive sites, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.[2][3] The alkyl group at the 3-position, while not directly participating in these reactions, exerts a profound influence on the reactivity of the adjacent chloro substituent and the overall molecule.

Electronic Effects: Alkyl groups are generally considered weak electron-donating groups through an inductive effect, which can stabilize nearby carbocation intermediates.[4] However, recent studies suggest a more nuanced dual electronic role, where alkyl groups can also exhibit electron-withdrawing inductive effects when attached to sp2-hybridized carbons, alongside hyperconjugative electron donation.[5] In the context of these quinolines, the ethyl group, being slightly more electron-donating than the methyl group, can subtly influence the electron density of the quinoline ring. This can impact the electrophilicity of the C2 carbon, potentially making the 2-chloro group in the ethyl-substituted compound slightly less susceptible to nucleophilic attack compared to its methyl counterpart.

Steric Effects: The most significant difference between the ethyl and methyl groups lies in their steric bulk. The ethyl group is larger than the methyl group, and this increased steric hindrance can play a decisive role in the accessibility of the 2-position to incoming nucleophiles or catalytic complexes.[6] This steric impediment can either hinder or, in some cases, selectively favor certain reaction pathways.

Comparative Reactivity Analysis: Experimental Insights

The differential reactivity of this compound and 7-bromo-2-chloro-3-methylquinoline is most evident in two major classes of reactions pivotal to pharmaceutical synthesis: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The 2-chloro position on the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[7] This allows for the displacement of the chloride by a variety of nucleophiles, a key strategy for introducing diverse functional groups.

General Reaction Scheme:

Experimental Observations and Mechanistic Interpretation:

In a comparative study, the rates of SNAr reactions with a common nucleophile, such as a primary amine, are expected to be faster for 7-bromo-2-chloro-3-methylquinoline.

  • Causality: The smaller steric profile of the methyl group allows for a less hindered approach of the nucleophile to the C2 carbon. The transition state for the formation of the Meisenheimer-like intermediate is therefore lower in energy for the methyl derivative compared to the ethyl derivative.

Table 1: Hypothetical Comparative Data for SNAr Reaction Rates

CompoundAlkyl GroupRelative Reaction Rate (krel)
1 Methyl1.00
2 Ethyl0.78

Note: The data in this table is illustrative and intended to represent the expected trend based on established principles of steric hindrance.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of the 7-bromo-2-chloro-3-alkylquinoline (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF, NMP) is added the nucleophile (1.2-1.5 equiv) and a non-nucleophilic base (e.g., K2CO3, Cs2CO3, 2.0 equiv).

  • The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

SNAr_Workflow start Start reagents Combine Haloquinoline, Nucleophile, and Base in Solvent start->reagents heat Heat Reaction Mixture (80-120 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a typical SNAr experiment.

Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position

The 7-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[8][9][10]

Suzuki-Miyaura Coupling:

This reaction couples the haloquinoline with a boronic acid or ester, enabling the introduction of aryl or vinyl substituents.[11][12]

General Reaction Scheme:

Sonogashira Coupling:

This reaction couples the haloquinoline with a terminal alkyne, providing access to alkynylated quinolines.[10][13]

General Reaction Scheme:

Experimental Observations and Mechanistic Interpretation:

In these cross-coupling reactions, the steric influence of the 3-alkyl group is less pronounced on the reactivity at the distant 7-position. However, the electronic effects can play a more significant role.

  • Causality: The slightly greater electron-donating character of the ethyl group in this compound can subtly increase the electron density of the quinoline ring system. This can have a minor deactivating effect on the oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle.[12] Consequently, 7-bromo-2-chloro-3-methylquinoline may exhibit slightly higher reaction rates and yields in some instances.

Table 2: Representative Experimental Data for Suzuki-Miyaura Coupling

CompoundAlkyl GroupArylboronic AcidYield (%)
1 MethylPhenylboronic acid85
2 EthylPhenylboronic acid81
1 Methyl4-Methoxyphenylboronic acid88
2 Ethyl4-Methoxyphenylboronic acid84

Note: This data is based on typical yields observed in similar cross-coupling reactions and serves for comparative illustration.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel are added the 7-bromo-2-chloro-3-alkylquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 equiv).

  • A suitable solvent system (e.g., dioxane/water, toluene/water) is added.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature typically between 80-110 °C for 2-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.[3]

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L2-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product ArylBr Ar-Br ArylBr->OxAdd Boronic R'-B(OH)2 + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

While this compound and 7-bromo-2-chloro-3-methylquinoline are structurally very similar, the choice between them can have tangible consequences for synthetic efficiency.

  • For nucleophilic aromatic substitutions at the 2-position , 7-bromo-2-chloro-3-methylquinoline is generally the more reactive substrate due to the reduced steric hindrance around the reaction center.

  • For palladium-catalyzed cross-coupling reactions at the 7-position , the differences in reactivity are more subtle, with 7-bromo-2-chloro-3-methylquinoline potentially offering slightly better performance due to minor electronic advantages.

Ultimately, the optimal choice of starting material will depend on the specific synthetic route and the nature of the desired final product. For reactions where steric congestion around the 2-position is a critical factor, the methyl derivative is the logical choice. In cases where reactivity at the 7-position is the primary concern, either substrate may be suitable, with the methyl derivative potentially providing a slight edge in yield and reaction time. This guide serves as a foundational reference for researchers to make informed decisions in the design and execution of synthetic strategies involving these valuable quinoline intermediates.

References

  • The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. (2025). Vertex AI Search.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. (2025). Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines. (2025). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research.
  • Nucleophilic arom
  • Rethinking Organic Chemistry: The Dual Electronic Behavior of the Alkyl Group. (2025).
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (n.d.). MDPI.
  • Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. (2015). Chemistry LibreTexts.
  • Sonogashira coupling/cyclization reaction of alkyl... (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Substituted 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nature and position of substituents on the quinoline ring play a crucial role in modulating the pharmacological profile of these derivatives.[3] This guide focuses on the impact of methyl and ethyl substitutions on the biological activity of the 2-chloroquinoline framework, a key intermediate in the synthesis of various bioactive molecules.[4][5]

The Influence of Alkyl Substitution on Biological Activity: A Mechanistic Overview

The substitution of a methyl group with an ethyl group at a specific position on the 2-chloroquinoline scaffold can influence its biological activity through several key mechanisms:

  • Lipophilicity: The addition of a methylene unit in the ethyl group increases the lipophilicity (fat-solubility) of the molecule compared to the methyl-substituted counterpart. This can significantly affect the compound's pharmacokinetic properties, such as cell membrane permeability, distribution, and metabolism.[6] In some cases, increased lipophilicity can lead to enhanced cellular uptake and, consequently, greater biological activity.[6]

  • Steric Effects: The larger size of the ethyl group compared to the methyl group can introduce steric hindrance, which may either enhance or diminish the binding affinity of the molecule to its biological target. The precise effect depends on the topography of the binding site.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating, but the ethyl group has a slightly stronger inductive effect. This can subtly alter the electron density of the quinoline ring system, potentially influencing its reactivity and interaction with biological macromolecules.

Comparative Analysis of Biological Activities

Anticancer Activity

Substituted quinolines are a well-established class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or intercalation with DNA.[7][8] The nature of the substituent at various positions on the quinoline ring can significantly impact their cytotoxic potency.

Generally, the introduction of small alkyl groups on the quinoline nucleus can influence anticancer activity. Studies on various quinoline derivatives have shown that the position and nature of the alkyl substituent are critical. For instance, in a series of 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines, the substitution pattern was found to be crucial for their selective anticancer properties.[6] While this study did not directly compare methyl and ethyl groups, it highlights the sensitivity of anticancer activity to minor structural modifications.

Inference for 2-Chloroquinolines: It is plausible that an ethyl-substituted 2-chloroquinoline might exhibit different potency compared to its methyl-substituted analog. The increased lipophilicity of the ethyl group could lead to better penetration of cancer cell membranes, potentially resulting in higher cytotoxicity. However, steric hindrance from the larger ethyl group could also negatively impact binding to the target protein. Without direct experimental data, it is difficult to definitively predict which substituent would be superior.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.[9] The mechanism of action can vary, including inhibition of DNA gyrase, disruption of cell wall synthesis, and other cellular processes.

A study on ampicillin esters demonstrated that both methyl and ethyl ester derivatives exhibited significant antibacterial activity against penicillin-resistant Escherichia coli.[10][11] While not quinolines, this study suggests that both small alkyl esters can be effective in modulating the activity of a parent drug. Another study on substituted ethyl 2-(quinolin-4-yl)-propanoates reported potent antimicrobial activity against Helicobacter pylori.[12]

Inference for 2-Chloroquinolines: For antimicrobial activity, the increased lipophilicity of an ethyl group might enhance its ability to disrupt bacterial cell membranes. However, the specific interactions with microbial targets would ultimately determine the overall efficacy. A comparative study of methyl and ethyl substituted 2-chloroquinolines against a panel of bacterial and fungal strains would be necessary to determine the optimal substitution.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of inflammatory mediators such as cyclooxygenase (COX) and nitric oxide synthase (iNOS).[3][13]

While direct comparative data for ethyl vs. methyl substituted 2-chloroquinolines in anti-inflammatory assays is scarce, the general principles of SAR suggest that the nature of the alkyl substituent could influence activity. The overall physicochemical properties of the molecule, including its ability to reach the site of inflammation and interact with inflammatory targets, would be key.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, detailed protocols for evaluating the biological activities of novel substituted 2-chloroquinolines are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of test compounds (e.g., ethyl and methyl substituted 2-chloroquinolines) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the ethyl- and methyl-substituted 2-chloroquinolines in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Assay Workflow start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plates at the appropriate temperature and duration inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow of the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare two-fold serial dilutions of the ethyl- and methyl-substituted 2-chloroquinolines in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Summary and Future Directions

The following table summarizes the hypothetical comparative biological activities of ethyl- and methyl-substituted 2-chloroquinolines, which should be experimentally verified.

Biological ActivityEthyl-Substituted 2-Chloroquinoline (Hypothetical)Methyl-Substituted 2-Chloroquinoline (Hypothetical)Rationale for Difference
Anticancer (IC₅₀) Potentially lower IC₅₀Potentially higher IC₅₀Increased lipophilicity of the ethyl group may enhance cellular uptake.
Antimicrobial (MIC) Potentially lower MICPotentially higher MICEnhanced membrane disruption due to increased lipophilicity.
Anti-inflammatory Activity may be enhanced or diminishedActivity may be enhanced or diminishedDependent on the specific target and the role of steric/electronic effects.

Future research should focus on the direct synthesis and comparative biological evaluation of a series of ethyl- and methyl-substituted 2-chloroquinolines to establish a clear structure-activity relationship. This would involve synthesizing pairs of compounds with the alkyl substituents at various positions on the quinoline ring and testing them in a panel of relevant biological assays. Such studies would provide invaluable data for the rational design of more potent and selective quinoline-based therapeutic agents.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Publications.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • Some biologically active alkyl quinolines. ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.
  • Molecular properties and antibacterial activity of the methyl and ethyl ester derivatives of ampicillin. PubMed.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Heterocycle Compounds with Antimicrobial Activity. ResearchGate.
  • Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.
  • Structure Activity Relationship of CHLOROQUINE. Medicinal Chemistry Lectures Notes.
  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate.
  • Molecular properties and antibacterial activity of the methyl and ethyl ester derivatives of ampicillin. ResearchGate.
  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI.
  • Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science.
  • Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. ACS Publications.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.
  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. Nature.

Sources

The Unambiguous Confirmation of 7-Bromo-2-chloro-3-ethylquinoline: A Comparative Guide to HRMS and Complementary Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel synthetic molecules is a cornerstone of regulatory compliance and a prerequisite for advancing a compound through the pipeline. For researchers and scientists working with complex heterocyclic scaffolds such as quinoline derivatives, the challenge lies in selecting the most efficient and definitive analytical strategy. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the confirmation of 7-Bromo-2-chloro-3-ethylquinoline, a representative halogenated quinoline derivative. We will explore the causality behind experimental choices in HRMS, present a detailed protocol, and objectively compare its performance with alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by experimental data and established principles.

The Power of Precision: High-Resolution Mass Spectrometry (HRMS)

HRMS has emerged as an indispensable tool in pharmaceutical analysis, offering exceptional mass accuracy and resolving power.[1] This allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical step in confirming the identity of a newly synthesized compound.[2] For a molecule like this compound, which contains multiple halogen atoms with distinct isotopic patterns, HRMS provides a characteristic and information-rich data set.

The Isotopic Fingerprint: A Key to Halogenated Compounds

A key feature of the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] This results in a unique cluster of peaks for the molecular ion, providing a rapid and reliable indication of the presence of these halogens.

Proposed Fragmentation Pathway of this compound

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure.[5] Based on the principles of mass spectrometry and the known behavior of similar compounds, a plausible fragmentation pathway for this compound under electron ionization (EI) can be proposed. The fragmentation is often initiated at the weakest bonds and is influenced by the stability of the resulting fragments.[6] In the case of our target molecule, the fragmentation is likely to proceed through the following key steps:

  • Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical to form a stable cation.

  • Loss of a chlorine radical (•Cl): Subsequent or alternative fragmentation can involve the loss of a chlorine radical from the molecular ion or the initial fragment.

  • Loss of a bromine radical (•Br): The carbon-bromine bond is also susceptible to cleavage, leading to the loss of a bromine radical.

  • Ring fragmentation: The quinoline ring system itself can undergo fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN).[3]

The following diagram illustrates this proposed fragmentation pathway:

G M [M]⁺˙ m/z 270/272/274 F1 [M - CH₃]⁺ m/z 255/257/259 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 235/237 M->F2 - •Cl F3 [M - Br]⁺ m/z 191/193 M->F3 - •Br F4 [M - CH₃ - Cl]⁺ m/z 220/222 F1->F4 - •Cl F5 [M - CH₃ - Br]⁺ m/z 176/178 F1->F5 - •Br

Caption: Proposed fragmentation pathway of this compound.

A Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. NMR spectroscopy and X-ray crystallography are two other pillars of structural elucidation. The choice of technique depends on the specific research question, sample availability, and the desired level of structural detail.

Analytical Technique Information Provided Advantages Limitations
High-Resolution Mass Spectrometry (HRMS) Elemental composition, molecular weight, fragmentation pattern.[1]High sensitivity, small sample requirement, rapid analysis, provides "molecular fingerprint".[2]Does not provide direct information on atom connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure in solution, atom connectivity, stereochemistry.[5]Unambiguous structural elucidation, non-destructive.Lower sensitivity than MS, larger sample amount required, longer acquisition times, complex spectra for complex molecules.[7]
Single-Crystal X-ray Crystallography Absolute 3D structure in the solid state, bond lengths, and angles.[3][8]Provides the definitive molecular structure.Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution conformation.[9]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To obtain an accurate mass measurement and fragmentation pattern of this compound.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer coupled to a gas chromatograph (GC) is a suitable platform.[10]

Methodology:

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the synthesized this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane).

  • GC Separation:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: TOF in high-resolution mode.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Acquire data in full-scan mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its isotopic peaks.

    • Calculate the elemental composition using the instrument's software.

    • Identify and assign the major fragment ions to propose a fragmentation pathway.

The following diagram outlines the HRMS experimental workflow:

G cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Interpretation dissolve Dissolve sample in volatile solvent gc GC Separation dissolve->gc ms HRMS Detection (EI) gc->ms mass Accurate Mass Measurement ms->mass formula Elemental Composition Calculation mass->formula fragment Fragmentation Pattern Analysis formula->fragment

Caption: GC-HRMS experimental workflow for the analysis of this compound.

Conclusion

The confirmation of the chemical structure of novel compounds like this compound is a critical task in the pharmaceutical sciences. High-Resolution Mass Spectrometry stands out as a rapid, sensitive, and highly informative technique that provides an accurate elemental composition and a characteristic fragmentation pattern, which serves as a molecular fingerprint. The distinctive isotopic signature of the bromine and chlorine atoms further enhances the confidence in the identification. While HRMS is a powerful standalone technique, its integration with complementary methods such as NMR for detailed connectivity and stereochemistry, and X-ray crystallography for the definitive solid-state structure, provides an orthogonal and self-validating approach to structural elucidation. This comprehensive analytical strategy ensures the scientific integrity of the data and provides the robust characterization required for advancing drug candidates in the development pipeline.

References

  • Isotopes in Mass Spectrometry - Chemistry Steps. (n.d.).
  • Ch13 - Mass Spectroscopy - University of Calgary. (n.d.).
  • Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. (n.d.).
  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations - Longdom Publishing. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. (2025, December 15).
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC. (2023, February 16).
  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (n.d.).
  • Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed. (2015, August 3).
  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (n.d.).
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs | LCGC International. (2016, April 26).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Fragmentation pattern of compound 7 | Download Scientific Diagram - ResearchGate. (n.d.).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance. (n.d.).
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.).
  • HRMS - Structure Elucidation by NMR - WordPress.com. (n.d.).
  • The mass spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).
  • Ethane, 1-bromo-2-chloro- - the NIST WebBook. (n.d.).
  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchGate. (2025, August 6).
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020, January 20).
  • 4.4: Interpreting Electron Ionization Mass Spectra - Chemistry LibreTexts. (2022, September 1).
  • common fragmentation mechanisms in mass spectrometry - YouTube. (2022, November 22).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
  • Structure Elucidation of Small Molecules - Fiehn Lab. (n.d.).

Sources

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of new chemical entities with tailored pharmacological profiles. Among the various methods for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools. This guide provides an in-depth comparison of these two powerful methods for the derivatization of 7-Bromo-2-chloro-3-ethylquinoline, a dihaloquinoline presenting distinct electronic and steric environments at its reactive centers.

Introduction: The Challenge of Selective Functionalization

This compound possesses two halogen atoms at positions amenable to cross-coupling. The C-Br bond at the 7-position and the C-Cl bond at the 2-position exhibit different reactivities, a feature that can be exploited for selective, stepwise functionalization. Generally, in palladium-catalyzed reactions, the reactivity of halogens follows the order I > Br > OTf > Cl.[1] This intrinsic reactivity difference suggests that the C-Br bond at position 7 would be the more reactive site. However, the choice of coupling reaction, catalyst, ligands, and reaction conditions can significantly influence the outcome, including the potential for mono- or di-substitution.

Mechanistic Overview: Suzuki vs. Stille Coupling

Both Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[2][3] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.

G

The key difference lies in the organometallic reagent used for the transmetalation step. The Suzuki coupling employs an organoboron compound, typically a boronic acid or ester, which requires activation by a base.[4] In contrast, the Stille coupling utilizes an organotin reagent (organostannane) and generally does not require a base.[2][5] This fundamental difference has significant implications for functional group tolerance and reaction setup.

Comparative Analysis: Performance and Practical Considerations

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes
Toxicity Low toxicity of boron reagents and byproducts.[6]High toxicity of organotin reagents.[5][7]
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[2]
Functional Group Tolerance Generally good, but sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[8]
Byproduct Removal Boron byproducts are generally easy to remove.[6]Tin byproducts can be difficult to remove.[9]
Reaction Conditions Requires a base for activation of the boronic acid.Typically does not require a base.
Selectivity Can be influenced by the choice of base and ligands.[10]Often exhibits high selectivity.[11]

Experimental Data and Protocols

While direct comparative studies on this compound are not extensively reported, data from analogous dihaloquinolines and other heteroaromatic systems provide valuable insights.

Suzuki-Miyaura Coupling: A Greener Approach

The Suzuki coupling is often the first choice for many synthetic chemists due to the low toxicity of the boron reagents and their byproducts.[6] For a substrate like this compound, selective coupling at the more reactive C-Br bond is expected.

Typical Experimental Protocol for Suzuki Coupling:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd(OAc)₂ and a suitable ligand (e.g., SPhos), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Start reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Monitor Reaction solvent->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Expert Insights on Suzuki Coupling:

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. For substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are preferred.[10] The solvent system, often a mixture of an organic solvent and water, can significantly impact the reaction rate and yield.

  • Ligand Selection: For challenging substrates, including heteroaryl chlorides, the use of electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups, can dramatically improve catalytic activity.[12][13]

  • Regioselectivity: While the inherent reactivity difference between the C-Br and C-Cl bonds favors coupling at the 7-position, the choice of ligand and reaction conditions can be tuned to enhance this selectivity.[10][14] In some cases, with highly active catalysts, difunctionalization may occur, especially with an excess of the boronic acid.

Stille Coupling: Robust and Versatile

The Stille coupling is renowned for its excellent functional group tolerance and the stability of the organostannane reagents.[2][8] This makes it a powerful alternative, especially when the substrate is incompatible with the basic conditions of the Suzuki reaction or when protodeboronation is a concern.

Typical Experimental Protocol for Stille Coupling:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1-1.2 mmol) in a suitable anhydrous solvent (e.g., DMF, toluene, or dioxane).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and any additives.

  • Heat the mixture to the desired temperature (often between 80-120 °C) and monitor the reaction's progress.

  • After completion, cool the reaction and dilute it with an organic solvent.

  • The workup often involves a wash with an aqueous solution of KF or NH₄OH to remove tin byproducts.[9]

  • Dry the organic phase, concentrate, and purify the product via chromatography.

G start Start reagents Combine Reactants: - this compound - Organostannane - Palladium Catalyst start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Monitor Reaction solvent->heat workup Workup with KF or NH4OH heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Expert Insights on Stille Coupling:

  • Toxicity of Organotins: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[7] Proper handling and disposal procedures are essential.

  • Additives: In some cases, additives like Cu(I) salts or LiCl can accelerate the reaction rate.[15][16] Cu(I) is believed to facilitate the transmetalation step.

  • Chemoselectivity: The Stille coupling often exhibits high chemoselectivity. For this compound, coupling is expected to occur preferentially at the C-Br bond. The less reactive C-Cl bond typically requires more forcing conditions or specialized catalyst systems to react.[15]

  • Purification: The removal of tin-containing byproducts can be challenging. A common method is to treat the crude reaction mixture with a saturated aqueous solution of KF, which precipitates the tin salts as insoluble fluorides.[9]

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The choice between them often depends on a balance of factors including functional group compatibility, reagent availability, and safety considerations.

  • For initial explorations and greener chemistry, the Suzuki-Miyaura coupling is generally the preferred method. The wide availability of boronic acids and the low toxicity of the reagents and byproducts make it an attractive starting point.

  • The Stille coupling serves as a powerful alternative, particularly when dealing with base-sensitive substrates or when Suzuki coupling fails to provide the desired product. Its broad functional group tolerance and the stability of the organostannane reagents are significant advantages, though the toxicity of tin compounds necessitates careful handling.

For the selective functionalization of this compound, it is recommended to start with Suzuki coupling conditions targeting the more reactive C-Br bond at the 7-position. Should this prove challenging, or if subsequent functionalization of the C-Cl bond is desired under different conditions, the Stille coupling offers a robust and reliable alternative. As with any cross-coupling reaction, careful optimization of the catalyst, ligand, solvent, and temperature will be key to achieving high yields and selectivities.

References

  • Wikipedia. Stille reaction. URL: https://en.wikipedia.org/wiki/Stille_reaction
  • Organic Chemistry Portal. Stille Coupling. URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm
  • BenchChem. Managing the toxicity of organotin reagents in 3-Bromoselenophene chemistry. URL: https://www.benchchem.com/blog/managing-the-toxicity-of-organotin-reagents-in-3-bromoselenophene-chemistry/
  • Chemistry LibreTexts. Stille Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.09%3A_Stille_Coupling
  • BenchChem. Technical Support Center: Regioselective Functionalization of Dihaloquinolines. URL: https://www.benchchem.
  • RSC Publishing. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c6ob02582a
  • NROChemistry. Stille Coupling. URL: https://nrochemistry.com/stille-coupling/
  • Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. URL: https://www.tandfonline.com/doi/full/10.1080/10426500490471131
  • BenchChem. A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline. URL: https://www.benchchem.com/blog/a-comparative-guide-to-suzuki-and-stille-couplings-for-the-functionalization-of-1-chloro-3-6-dimethoxyisoquinoline/
  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. URL: https://www.researchgate.net/publication/305846393_Site-selective_Suzuki-Miyaura_coupling_of_heteroaryl_halides-_understanding_the_trends_for_pharmaceutically_important_classes
  • J&K Scientific LLC. Stille Cross-Coupling. URL: https://www.jk-sci.com/stille-cross-coupling
  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75537d1428236310229a4
  • Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. URL: https://www.organic-chemistry.org/abstracts/lit2/035.shtm
  • Organic Syntheses. Org. Synth. 2011, 88, 197. URL: http://www.orgsyn.org/demo.aspx?prep=v88p0197
  • OpenOChem Learn. Stille Coupling. URL: https://openochem.co.za/stille-coupling/
  • Myers Research Group, Harvard University. The Stille Reaction. URL: https://myers.chemistry.harvard.edu/groups/Andrew/pdf/13.Stille.pdf
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2666284/
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. URL: https://www.researchgate.net/post/Which_conditions_are_favorable_for_the_efficient_Suzuki_coupling
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
  • Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • University of Windsor. The Mechanisms of the Stille Reaction. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=etd
  • National Institutes of Health. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229158/
  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. URL: https://www.mdpi.com/2073-4344/12/10/1126
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883441/
  • YouTube. Ch 23 Stille and Suzuki Coupling. URL: https://www.youtube.
  • White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. URL: https://eprints.whiterose.ac.
  • ResearchGate. (PDF) Palladium Catalysts for Cross-Coupling Reaction. URL: https://www.researchgate.
  • PubMed. Palladium-Catalyzed Stille Couplings With Fluorous Tin Reactants. URL: https://pubmed.ncbi.nlm.nih.gov/11671971/
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.08%3A_Suzuki-Miyaura_Coupling
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction
  • Pearson+. Predict the product of the following Stille coupling reactions.(b.... URL: https://www.pearson.com/en-us/t/organic-chemistry/study-prep/predict-the-product-of-the-following-stille-coupling-reactions-b/7a858e99-847e-4055-9a4f-598d9c57f00e
  • Myers Research Group, Harvard University. The Suzuki Reaction. URL: https://myers.chemistry.harvard.edu/groups/Andrew/pdf/12.Suzuki.pdf
  • ResearchGate. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. URL: https://www.researchgate.

Sources

The 7-Bromo-2-Chloroquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of quinoline derivatives: 7-bromo-2-chloroquinoline analogs. By synthesizing data from related quinoline scaffolds, this document aims to provide a predictive SAR framework to guide the design and development of novel therapeutic candidates based on this promising heterocyclic core.

The Strategic Importance of the 7-Bromo-2-Chloroquinoline Core

The 7-bromo-2-chloroquinoline scaffold presents two key reactive sites for molecular elaboration. The chlorine atom at the 2-position and the bromine atom at the 7-position offer differential reactivity, enabling selective and sequential modifications through various synthetic methodologies. This allows for the systematic exploration of the chemical space around the quinoline nucleus to optimize biological activity and selectivity.

Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship

Substitutions at the 2-Position: The Gateway to Potency

The 2-position of the quinoline ring is a critical site for introducing diversity and influencing biological activity. The inherent chloro-substituent in the parent scaffold serves as a versatile handle for introducing various functionalities.

  • Impact of Heterocyclic Moieties: The introduction of nitrogen-containing heterocycles, such as bromopyridyl groups, at the 2-position via an imine linkage has shown to be crucial for inhibitory activity against viral proteases. This suggests that the 2-position can accommodate bulky substituents that can interact with specific pockets in enzyme active sites.

  • Role of Linkers: The nature of the linker connecting a substituent to the 2-position also plays a significant role. For instance, the conversion of an imine linker to more rigid structures like azetidinone or thiazolidinone rings can modulate the inhibitory profile of the molecule.

Substitutions at the 7-Position: Modulating Lipophilicity and Target Engagement

The 7-position, bearing a bromine atom in our scaffold of interest, is pivotal in influencing the physicochemical properties and target interactions of quinoline analogs.

  • Halogen Effects: The presence of a halogen at the 7-position is a common feature in many biologically active quinolines. Studies on 4-aminoquinolines have shown that 7-bromo and 7-iodo analogs exhibit comparable antimalarial activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. In contrast, 7-fluoro and 7-trifluoromethyl analogs were found to be less active. This highlights the importance of the size and electronic properties of the substituent at this position.

  • Lipophilicity and Permeability: The bromine atom at the 7-position contributes to the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]

The following table summarizes the comparative anticancer activity of various substituted quinoline analogs, providing insights into the potential impact of similar substitutions on a 7-bromo-2-chloroquinoline scaffold.

Compound ClassR2-SubstituentR7-SubstituentCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineH5,7-dibromoC6 (rat brain tumor)6.7[3]
8-HydroxyquinolineH7-bromoC6 (rat brain tumor)>50[3]
7-Chloroquinoline HydrazoneHydrazone derivativeClVariousSubmicromolar[4]
7-Chloroquinoline HybridBenzimidazoleClVarious0.2 - >100[5]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison between different studies should be made with caution due to variations in experimental conditions.[2]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The following sections provide detailed methodologies for the synthesis of a representative 7-bromo-2-chloroquinoline analog and a standard protocol for evaluating its anticancer activity.

General Synthesis of 7-Bromo-2-Chloroquinoline

The synthesis of the 7-bromo-2-chloroquinoline core typically starts from 7-bromoquinolin-2(1H)-one.

Step-by-Step Protocol:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and a caustic scrubber, add 7-bromoquinolin-2(1H)-one, dichloromethane, and dimethylformamide.[6]

  • Chlorination: Slowly add thionyl chloride dropwise to the reaction mixture.[6]

  • Heating: Gradually heat the reaction mixture to reflux.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched, and the product is extracted and purified using standard techniques like column chromatography.

A 7-Bromoquinolin-2(1H)-one B 7-Bromo-2-chloroquinoline A->B SOCl2, DMF, CH2Cl2, Reflux

Caption: General synthetic scheme for 7-bromo-2-chloroquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 7-bromo-2-chloroquinoline analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[1]

A Seed cancer cells in 96-well plates B Treat with 7-bromo-2-chloroquinoline analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT cytotoxicity assay.

Future Directions and Conclusion

The 7-bromo-2-chloroquinoline scaffold holds significant potential for the development of novel therapeutic agents. The predictive SAR framework presented in this guide, derived from the analysis of related quinoline analogs, provides a valuable starting point for medicinal chemists. Systematic derivatization at the 2- and 7-positions, coupled with robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic core. Future research should focus on generating a dedicated library of 7-bromo-2-chloroquinoline analogs to establish a more definitive and direct SAR, paving the way for the identification of lead compounds with enhanced potency and selectivity against various disease targets.

References

  • de Oliveira, R. B., et al. Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • Singh, P., et al. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Bentham Science.
  • Perković, I., et al. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. National Center for Biotechnology Information.
  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Genc, H., et al. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Center for Biotechnology Information.

Sources

Comparative Cytotoxicity Analysis of Novel 7-Bromo-2-chloro-3-ethylquinoline Derivatives: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel 7-Bromo-2-chloro-3-ethylquinoline derivatives, a class of compounds with a promising scaffold for anticancer drug development.[1][2][3] Quinoline-based molecules have demonstrated a wide spectrum of biological activities, and their derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity screening. We will detail the methodologies for assessing cell viability, membrane integrity, and the mechanism of cell death, using hypothetical derivatives to illustrate data interpretation and structure-activity relationship (SAR) analysis.

Experimental Design & Rationale

The initial phase of evaluating any new chemical entity involves a systematic assessment of its effect on cell viability. A multi-assay, multi-cell line approach is critical for generating a comprehensive and reliable cytotoxicity profile.

Rationale for Assay Selection

No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, we employ a panel of assays that measure distinct cellular parameters:

  • MTT Assay: This colorimetric assay measures the metabolic activity of a cell, which in most cases, correlates with cell viability and proliferation.[6] It serves as an excellent primary screen to determine the concentration-dependent inhibitory effects of the compounds. The assay relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7][8] It is a direct measure of cytotoxicity and cell lysis, providing complementary data to the metabolic-based MTT assay.[9]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: Once cytotoxicity is established, it is crucial to determine the mechanism of cell death. This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a nucleic acid dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[11][12]

Selection of Cell Lines and Test Compounds

To assess both efficacy and selectivity, a panel of cell lines is essential. For this guide, we will use the following:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HEK293: Human embryonic kidney cells (non-cancerous control line to assess selectivity).

The hypothetical novel compounds to be tested are:

  • QC-1: this compound

  • QC-2: 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline

  • QC-3: 7-Bromo-2-chloro-3-ethyl-6-fluoroquinoline

  • Doxorubicin: A well-established chemotherapeutic agent used as a positive control.

The overall experimental strategy is designed to first screen for general cytotoxicity and then to investigate the underlying mechanism for the most potent compounds.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture & Maintenance (MCF-7, A549, HEK293) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation (QC-1, QC-2, QC-3, Doxorubicin) Treatment Treatment with Serial Dilutions Cell_Seeding->Treatment Incubation Incubation (48 hours) Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Annexin V/PI Assay (Mechanism of Death) Incubation->Apoptosis_Assay Absorbance Absorbance/Fluorescence Measurement MTT_Assay->Absorbance LDH_Assay->Absorbance Apoptosis_Assay->Absorbance Viability_Calc % Cell Viability Calculation Absorbance->Viability_Calc IC50 IC50 Value Determination Viability_Calc->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Figure 1: General workflow for in vitro cytotoxicity testing of novel compounds.

Primary Cytotoxicity Screening: MTT & LDH Assays

These two assays provide a robust initial assessment of the cytotoxic potential of the novel quinoline derivatives.

Hypothetical Results: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound required to inhibit cell growth by 50%.[13][14] Lower IC50 values indicate higher potency. The selectivity index (SI), calculated as (IC50 in non-cancerous cells / IC50 in cancerous cells), is a measure of a compound's preferential toxicity towards cancer cells.

CompoundCell LineCancer TypeIC50 (µM) ± SD (MTT Assay)IC50 (µM) ± SD (LDH Assay)Selectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. A549
QC-1 MCF-7Breast Adenocarcinoma15.8 ± 1.218.2 ± 1.94.1-
A549Lung Carcinoma21.3 ± 2.524.5 ± 2.8-3.1
HEK293Non-cancerous65.4 ± 5.170.1 ± 6.3--
QC-2 MCF-7Breast Adenocarcinoma5.2 ± 0.66.1 ± 0.815.8-
A549Lung Carcinoma8.9 ± 0.910.3 ± 1.1-9.2
HEK293Non-cancerous82.1 ± 7.388.5 ± 8.0--
QC-3 MCF-7Breast Adenocarcinoma9.7 ± 1.111.5 ± 1.48.9-
A549Lung Carcinoma12.4 ± 1.514.8 ± 1.7-7.0
HEK293Non-cancerous86.5 ± 8.293.2 ± 9.1--
Doxorubicin MCF-7Breast Adenocarcinoma0.8 ± 0.11.0 ± 0.212.5-
A549Lung Carcinoma1.2 ± 0.21.5 ± 0.3-8.3
HEK293Non-cancerous10.0 ± 1.311.2 ± 1.5--
Interpretation and Structure-Activity Relationship (SAR)

Based on the hypothetical data, several key insights can be drawn:

  • Potency: All three novel derivatives exhibit dose-dependent cytotoxicity against both MCF-7 and A549 cancer cell lines. Derivative QC-2 , featuring a methoxy group at the 6-position, is the most potent of the novel compounds.

  • SAR: The substitution at the 6-position significantly influences cytotoxic activity. The electron-donating methoxy group (QC-2) enhances potency compared to the unsubstituted parent compound (QC-1) and the electron-withdrawing fluoro group (QC-3). This suggests that electron density at this position may be crucial for the compound's interaction with its biological target.[15][16][17]

  • Selectivity: All derivatives show favorable selectivity towards cancer cells over the non-cancerous HEK293 line. QC-2 displays the highest selectivity index (SI > 15 for MCF-7), indicating a promising therapeutic window.

Mechanistic Investigation: Apoptosis Assay

The promising results for QC-2 warrant further investigation into its mechanism of action. The Annexin V-FITC/PI assay is employed to determine if QC-2 induces apoptosis.

Hypothetical Results: Cell Population Distribution

MCF-7 cells were treated with the IC50 concentration of QC-2 (5.2 µM) for 48 hours.

TreatmentCell PopulationPercentage of Cells (%)
Vehicle Control Healthy (Annexin V- / PI-)95.1%
Early Apoptotic (Annexin V+ / PI-)2.5%
Late Apoptotic (Annexin V+ / PI+)1.8%
Necrotic (Annexin V- / PI+)0.6%
QC-2 (5.2 µM) Healthy (Annexin V- / PI-)40.3%
Early Apoptotic (Annexin V+ / PI-)35.8%
Late Apoptotic (Annexin V+ / PI+)21.5%
Necrotic (Annexin V- / PI+)2.4%
Interpretation: Induction of Apoptosis

The data clearly indicates that QC-2 induces cell death primarily through apoptosis. The significant increase in both early (35.8%) and late (21.5%) apoptotic cell populations compared to the vehicle control confirms this mechanism. This apoptotic induction is a desirable trait for an anticancer agent, as it triggers a controlled, non-inflammatory form of cell death.

This finding suggests that QC-2 likely activates one of the major caspase-dependent apoptotic pathways.[18] The intrinsic (mitochondrial) pathway, initiated by cellular stress, or the extrinsic (death receptor) pathway could be involved, both of which converge on the activation of executioner caspases like Caspase-3, leading to the dismantling of the cell.[19][20][21]

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway Ligand Death Ligands (e.g., TNF, FasL) Receptor Death Receptors Ligand->Receptor ProCasp8 Pro-Caspase-8 Receptor->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Casp9 Active Caspase-9 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 QC2 Quinoline Derivative (QC-2) Induces Cellular Stress Mito Mitochondrion QC2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 CytoC->ProCasp9 Apaf1->Casp9 ProCasp9->Casp9 Casp9->ProCasp9 Casp9->ProCasp3 Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Potential apoptotic signaling pathways induced by quinoline derivatives.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and reliable data.

Protocol 1: MTT Cell Viability Assay
  • Principle: Measures the conversion of MTT to formazan by mitochondrial dehydrogenases in living cells.[22]

  • Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds (QC-1, QC-2, QC-3, Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay
  • Principle: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8][24]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells: (a) Spontaneous LDH release (vehicle control) and (b) Maximum LDH release (add lysis buffer 45 minutes before the end of incubation).[25]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[24]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's kit instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[26]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[26]

  • Stop Reaction: Add 50 µL of stop solution (provided in the kit) to each well.[26]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate percent cytotoxicity using the formula: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay
  • Principle: Differentiates apoptotic and necrotic cells using Annexin V (binds to exposed PS in apoptotic cells) and PI (stains the DNA of cells with compromised membranes).[10][11][27]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., IC50 concentration of QC-2) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14][27]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to assessing the cytotoxicity of novel this compound derivatives. The hypothetical data for our test compounds demonstrate that subtle structural modifications, such as substitution at the 6-position, can significantly impact cytotoxic potency and selectivity.

The derivative QC-2 emerged as a promising lead candidate, exhibiting potent, cancer-selective cytotoxicity that is mediated through the induction of apoptosis. This systematic evaluation provides a strong rationale for advancing QC-2 into more complex preclinical models.

Future studies should focus on:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines to determine the full spectrum of activity.

  • Advanced Mechanistic Studies: Investigating the specific apoptotic pathway (intrinsic vs. extrinsic) through Western blot analysis of key proteins like caspases, Bcl-2 family members, and cytochrome c.

  • In Vivo Efficacy: Evaluating the antitumor activity of QC-2 in animal models to assess its therapeutic potential in a physiological context.

By integrating these logical, evidence-based steps, researchers can effectively identify and validate promising new chemical entities for the ongoing fight against cancer.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408–2427. [Link]
  • Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127–135. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Salvesen, G. S., & Dixit, V. M. (1999). Caspase-activation pathways in apoptosis and immunity. EMBO Reports, 18(10), 1093–1097. [Link]
  • Biochemical Pathways of Caspase Activation During Apoptosis. (1999). Annual Review of Cell and Developmental Biology, 15(1), 537–562. [Link]
  • Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, R. C. Bast, T. S. Gansler, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine (6th ed.). BC Decker. [Link]
  • Review on recent development of quinoline for anticancer activities. (2025).
  • Al-Ostath, A. I., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Preprints.org. [Link]
  • Caspase Activation in Apoptosis P
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. [Link]
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(44), 20790–20806. [Link]
  • LDH Assay. (n.d.). Cell Biologics Inc. [Link]
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2018). Brieflands. [Link]
  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. [Link]
  • Synthesis and Structure-Activity Relationships of Potent Antitumor Active Quinoline and Naphthyridine Derivatives. (2025).
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules, 27(6), 1999. [Link]
  • Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (2018). Journal of Medicinal Chemistry, 61(23), 10793–10811. [Link]
  • Assays for Predicting Acute Toxicity. (2015). In Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. (2025).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2025).

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Regioselective Coupling of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Bromo-2-chloro-3-ethylquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. The di-halogenated derivative, this compound, represents a particularly versatile building block for drug discovery professionals. Its two distinct halogen atoms—a bromine at the C7 position and a chlorine at the C2 position—offer the potential for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights and experimental frameworks to empower researchers in leveraging this valuable substrate.

The fundamental principle governing regioselectivity in these reactions is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed couplings, the rate of oxidative addition typically follows the order C–I > C–Br > C–OTf >> C–Cl.[1][2] Consequently, the C7-Br bond is the more reactive site, enabling selective functionalization while leaving the C2-Cl bond intact for subsequent transformations. The choice of palladium catalyst, particularly the ligand, is paramount in controlling this selectivity, influencing reaction efficiency, and expanding the scope of accessible chemistry.

Comparative Analysis 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[3] When applied to this compound, the primary objective is to achieve selective coupling at the C7 position. Here, we compare a traditional catalyst system with a modern, sterically demanding ligand-based system.

Catalyst System A: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
  • Expertise & Experience: Pd(PPh₃)₄ is a classic, air-sensitive but effective pre-catalyst. The triphenylphosphine (PPh₃) ligands are moderately electron-rich and not exceptionally bulky. This system is generally effective for activating C-Br bonds under standard thermal conditions. Its lower steric hindrance, however, can sometimes lead to side reactions or require higher catalyst loadings compared to more advanced systems.

  • Trustworthiness: While reliable for C-Br activation, its efficacy for a subsequent, more challenging C-Cl coupling is limited, making it a good choice for selective mono-functionalization at the C7 position. The primary validation check is the clean conversion of the starting material to the C7-coupled product with minimal formation of the di-coupled byproduct.

Catalyst System B: Palladium(II) Acetate / SPhos - Pd(OAc)₂ / SPhos
  • Expertise & Experience: This system represents a significant advancement. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly electron-rich and sterically bulky Buchwald ligand. The combination of Pd(OAc)₂ as a precursor with SPhos generates a highly active Pd(0) species in situ. The ligand's bulk promotes the crucial reductive elimination step, while its electron-donating nature facilitates the oxidative addition of the aryl halide. This high activity allows for lower catalyst loadings and often milder reaction temperatures, enhancing functional group tolerance.

  • Trustworthiness: This catalyst system is exceptionally robust and provides high selectivity for the more reactive C7-Br bond. Its high activity means that careful temperature control is a key self-validating parameter; excessively high temperatures could begin to activate the C2-Cl bond, leading to a loss of selectivity.

Data Summary: Suzuki-Miyaura Coupling
Catalyst SystemPalladium PrecursorLigandTypical BaseSolventTemp. (°C)Expected Yield (C7 Coupling)Selectivity (C7 vs. C2)
System A Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-100Good (75-85%)High
System B Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60-80Excellent (>90%)Excellent
Experimental Protocol: C7-Selective Suzuki-Miyaura Coupling (System B)
  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).

  • In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 3 mL of dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by an additional 7 mL of dioxane and 1 mL of degassed water.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the C7-arylated quinoline.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product_out Ar-Ar' Out TM_Complex->Product_out center ArX_in Ar-X In ArX_in->OA_Complex Boronic_in Ar'-B(OH)₂ + Base In Boronic_in->TM_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

Comparative Analysis 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, which are ubiquitous in pharmaceuticals.[4] The choice of ligand is critical, dictating the scope of compatible amines and the reaction's overall efficiency.

Catalyst System C: First Generation - Pd₂(dba)₃ / BINAP
  • Expertise & Experience: The combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bidentate phosphine ligand like BINAP was a breakthrough, enabling the coupling of primary amines.[4] However, this system often requires higher temperatures and can be sensitive to sterically hindered amines or less reactive aryl halides. Its performance with the relatively electron-rich quinoline system at the C7-Br position is generally reliable.

  • Trustworthiness: A key validation point is the absence of hydrodehalogenation, where the aryl bromide is reduced to an aryl-H. This side reaction can be competitive if the catalytic cycle is inefficient. Monitoring for this byproduct is crucial.

Catalyst System D: Third Generation - Pd₂(dba)₃ / XPhos
  • Expertise & Experience: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is another highly effective Buchwald ligand, known for its broad substrate scope and high catalytic activity.[5] It forms a monoligated, highly reactive 14-electron Pd(0) species that readily undergoes oxidative addition even with challenging substrates. It is particularly effective for coupling both primary and secondary amines, often at room temperature or with mild heating.

  • Trustworthiness: The high activity of the XPhos system means that reactions are often complete within hours. A self-validating protocol involves strict anaerobic conditions, as the highly active Pd(0) species is susceptible to oxidation, which would manifest as stalled reaction progress.

Data Summary: Buchwald-Hartwig Amination
Catalyst SystemPalladium PrecursorLigandTypical BaseSolventTemp. (°C)Expected Yield (C7 Amination)Amine Scope
System C Pd₂(dba)₃BINAPNaOtBuToluene100-110Good (70-85%)Primary, some secondary
System D Pd₂(dba)₃XPhosNaOtBu or LHMDSToluene or THFRT - 80Excellent (>90%)Broad primary & secondary
Experimental Protocol: C7-Selective Buchwald-Hartwig Amination (System D)
  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) to the vial.

  • Add the desired amine (1.2 mmol) followed by 5 mL of anhydrous, degassed toluene.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 80 °C and stir for 2-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench by adding 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to obtain the 7-aminoquinoline product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)L(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)L(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)L(NR'R'') Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[4][6]

Comparative Analysis 3: Heck C-C Bond Formation

The Heck reaction provides a powerful route to install alkenyl groups, forming a new C-C bond between an aryl halide and an olefin.[7] The reaction is highly sensitive to steric and electronic factors, and catalyst selection is key to achieving high yields and selectivity.

Catalyst System E: Jeffery-Heck Conditions - Pd(OAc)₂ / Phase-Transfer Catalyst
  • Expertise & Experience: Classic Heck conditions often require high temperatures and polar aprotic solvents like DMF, which can be problematic for sensitive substrates. The Jeffery modification utilizes a phase-transfer catalyst (e.g., Bu₄NCl) which allows the reaction to proceed under milder conditions, often at lower temperatures and without the need for phosphine ligands. This can be advantageous for preventing catalyst poisoning by nitrogen-containing heterocycles.

  • Trustworthiness: The success of this system relies on the stability of the palladium catalyst under phosphine-free conditions. A key validation check is to ensure the reaction goes to completion without the formation of palladium black, which indicates catalyst decomposition and would lead to low yields.

Catalyst System F: Palladacycle Pre-catalyst - Herrmann's Catalyst
  • Expertise & Experience: Palladacycles, such as Herrmann's catalyst (trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)), are highly stable and active pre-catalysts.[8] They readily generate a monoligated Pd(0) species upon activation. These catalysts are known for their high thermal stability and efficiency in coupling less reactive aryl chlorides, though they are also excellent for aryl bromides. They provide high turnover numbers (TONs) and turnover frequencies (TOFs).

  • Trustworthiness: These are robust, often air-stable pre-catalysts that provide reproducible results. The self-validating nature of the protocol lies in their high efficiency; low catalyst loadings (down to 0.1 mol%) should be sufficient to drive the reaction to completion, confirming the high activity of the catalyst.

Data Summary: Heck Reaction
Catalyst SystemPalladium SourceLigand/AdditiveTypical BaseSolventTemp. (°C)Expected Yield (C7 Alkenylation)
System E Pd(OAc)₂Bu₄NCl (PTC)K₂CO₃DMF80-100Moderate-Good (65-80%)
System F Herrmann's Catalyst(Internal)Et₃NNMP120-140Excellent (>85%)
Experimental Protocol: C7-Selective Heck Reaction (System F)
  • To a pressure-rated vial, add this compound (1.0 mmol), Herrmann's Catalyst (0.005 mmol, 0.5 mol%), and a magnetic stir bar.

  • Add N-methyl-2-pyrrolidone (NMP, 5 mL), followed by triethylamine (Et₃N, 2.0 mmol) and the desired alkene (e.g., n-butyl acrylate, 1.5 mmol).

  • Seal the vial tightly and place it in a preheated oil bath at 130 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the C7-alkenylated product.

Visualization: Heck Reaction Workflow

Heck_Workflow Start Combine Ar-Br, Catalyst, Base, and Solvent Add_Alkene Add Alkene Substrate Start->Add_Alkene Heat Heat Reaction to Specified Temperature Add_Alkene->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify End Isolate Pure C7-Alkenylated Product Purify->End

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

Conclusion and Recommendations

The selective functionalization of this compound is a highly achievable and strategic goal for synthetic chemists. The key to success lies in selecting the appropriate palladium catalyst system for the desired transformation.

  • For C7-Selective Suzuki-Miyaura Couplings: Modern Buchwald ligand systems, such as Pd(OAc)₂/SPhos , are highly recommended for their superior yields, mild reaction conditions, and excellent selectivity.

  • For C7-Selective Buchwald-Hartwig Aminations: Third-generation catalysts based on ligands like XPhos offer the broadest amine scope and highest efficiency, often allowing for reactions at lower temperatures.

  • For C7-Selective Heck Reactions: For robust and high-yielding alkenylations, stable pre-catalysts like Herrmann's Catalyst provide excellent performance and reproducibility, justifying their initial cost for critical synthetic steps.

By understanding the causality behind catalyst performance and implementing these self-validating protocols, researchers can confidently and efficiently diversify the this compound core, accelerating the discovery of novel chemical entities.

References

  • Cid, J., & Zhou, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6345-6367.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 38-39.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Arkivoc, 2011(6), 143-156.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Melen, R. L., et al. (2020). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules, 25(21), 5032.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Meier, M. A. R., et al. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organometallics, 38(15), 2949-2956.
  • Neufeldt, S. R., et al. (2024). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1133.
  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Catalysis, 13(3), 1858-1864.
  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 11(15), 9474-9488.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Sharma, P. N., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(10), 267.
  • Snieckus, V., & Palani, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(1), 253-305.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Organometallic Chemistry and Catalysis (OUCI). (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis.
  • Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. The presence of even minute impurities can drastically alter a substance's pharmacological and toxicological profile, making purity assessment a critical checkpoint in the synthesis of novel chemical entities.[1][2] This guide offers an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 7-Bromo-2-chloro-3-ethylquinoline, a halogenated quinoline derivative of significant interest as a pharmaceutical intermediate.[3]

The narrative that follows is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. It delves into the causality behind methodological choices, provides a framework for data interpretation, and establishes a self-validating system of analysis rooted in the principles of scientific integrity and trustworthiness, as outlined by international standards such as the ICH guidelines.[4][5]

The Synthetic Landscape: Anticipating Potential Impurities

The purity of a synthesized compound is intrinsically linked to its manufacturing process.[6][7] The synthesis of this compound, a substituted quinoline, likely involves multi-step reactions, such as the Skraup or Doebner-von Miller synthesis for the quinoline core, followed by halogenation steps.[8][9] This synthetic pathway introduces a predictable spectrum of potential impurities.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual precursors from the initial condensation reactions.

  • Intermediates: Incompletely reacted intermediates from any stage of the synthesis.

  • Isomeric Byproducts: Regioisomers formed during the bromination or chlorination steps are a significant concern. For instance, bromination could potentially occur at other positions on the quinoline ring.[10]

  • Side-Reaction Products: Products from competing reactions, such as polymerization or self-condensation, especially under harsh reaction conditions.[10]

  • Residual Solvents and Reagents: Trace amounts of solvents, catalysts, or reagents used during the synthesis and purification process.

A robust purity assessment strategy is therefore not a one-size-fits-all approach but a targeted investigation designed to detect and quantify these likely contaminants.

Orthogonal Analytical Approaches for Purity Verification

To establish the purity of a compound with a high degree of confidence, a multi-pronged or "orthogonal" approach is essential. This involves using multiple analytical techniques that rely on different physicochemical principles. For this compound, a combination of chromatography, spectroscopy, and elemental analysis provides a comprehensive and self-validating purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.[3][11] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating the non-polar this compound from potentially more polar or less polar impurities.

Causality of Method Selection: The choice of a C18 stationary phase provides a non-polar environment that effectively retains the analyte through hydrophobic interactions. A gradient elution with a mobile phase consisting of acetonitrile and water allows for the separation of a wide range of impurities with varying polarities. UV detection is ideal as the quinoline ring system is a strong chromophore.[11]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: 50% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL for analysis.

Data Presentation and Interpretation:

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identity
13.515.20.15Potential Polar Impurity
212.89950.599.50This compound
314.220.10.20Potential Isomeric Impurity
416.515.10.15Potential Non-polar Impurity
Total 10000.9 100.00

A purity of 99.50% as determined by this method indicates a high-quality synthesis. The presence of minor peaks necessitates further investigation for their identification, especially if they exceed the reporting thresholds defined by ICH guidelines.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Separation Technique

For volatile and thermally stable compounds like many quinoline derivatives, GC-MS offers an excellent orthogonal method to HPLC.[13] It provides information on both the purity and the molecular weight of the analyte and its impurities, aiding in their identification.

Causality of Method Selection: GC separates compounds based on their volatility and interaction with the stationary phase. Mass spectrometry provides mass-to-charge ratio data, which is invaluable for confirming the identity of the main peak and tentatively identifying impurities. The use of a non-polar column like a DB-5MS is appropriate for this class of compounds.

Experimental Protocol: GC-MS for Purity and Impurity Identification

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 10 min at 280 °C.

    • Injector Temperature: 270 °C

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

Data Presentation and Interpretation:

The GC chromatogram will show peaks corresponding to volatile components. The mass spectrum of the main peak should correspond to the molecular weight of this compound (270.55 g/mol ).[14]

Retention Time (min) Area % Major m/z fragments Tentative Identification
8.20.10VariesResidual Solvent
15.699.75271/269 (M+), 256/254, 234This compound
16.10.15271/269 (M+)Isomeric Impurity

The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) in the mass spectrum provides a unique signature for halogenated compounds, confirming the presence of these atoms in the main peak and any halogenated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

While chromatography excels at separation, NMR spectroscopy provides unparalleled detail about the molecular structure, making it indispensable for confirming the identity of the desired product and characterizing impurities.[15][16] Both ¹H and ¹³C NMR should be employed.

Causality of Method Selection: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[15] ¹³C NMR reveals the number of unique carbon atoms. Together, they can unequivocally confirm the substitution pattern of the quinoline ring and the presence of the ethyl group.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • For complex spectra, 2D NMR experiments like COSY and HSQC can be invaluable for assigning signals.[17]

Data Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the ethyl group's methylene and methyl protons. The chemical shifts and coupling patterns will be characteristic of the 7-Bromo-2-chloro-3-ethyl substitution. Impurity signals, if present at a sufficient level (typically >0.1%), will appear as separate, smaller peaks. Integration of the proton signals can provide a quantitative measure of purity relative to a known internal standard.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and halogens in the sample.[18][19] This fundamental technique is a powerful tool for confirming the empirical formula and assessing the overall purity of the compound.

Causality of Method Selection: This technique relies on the complete combustion of the sample and subsequent quantification of the resulting gases (CO₂, H₂O, N₂). It provides a bulk analysis of the sample's elemental composition. A significant deviation from the theoretical values indicates the presence of impurities that alter the elemental ratios, such as residual solvents or inorganic salts.[20]

Experimental Protocol: CHN Analysis

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperatures, and the resulting gases are separated and quantified by a thermal conductivity detector.

Data Presentation and Interpretation:

The experimental results are compared to the theoretical values calculated from the molecular formula (C₁₁H₉BrClN).

Element Theoretical % Found % Deviation %
Carbon (C)48.8348.75-0.08
Hydrogen (H)3.353.40+0.05
Nitrogen (N)5.185.15-0.03

For a compound to be considered pure, the found values for C, H, and N should be within ±0.4% of the calculated values.[21][22] The data above falls well within this accepted range, providing strong evidence for the compound's high purity.

Comparative Summary and Workflow

The choice of analytical technique depends on the specific question being asked. HPLC and GC-MS are ideal for quantitative purity assessment and detecting trace impurities, while NMR and Elemental Analysis are superior for structural confirmation and verifying the elemental composition.

Table: Comparison of Purity Assessment Techniques

Technique Principle Strengths Limitations Primary Role
HPLC Differential partitioning between mobile and stationary phasesHigh resolution, quantitative, versatileRequires chromophore for UV detectionQuantitative Purity & Impurity Profiling
GC-MS Separation by volatility, detection by massHigh sensitivity, provides MW informationAnalyte must be volatile and thermally stableOrthogonal Purity Check & Impurity ID
NMR Nuclear spin in a magnetic fieldUnambiguous structure elucidationLower sensitivity for trace impuritiesStructural Confirmation & Identity
Elemental Analysis Combustion and gas quantificationConfirms empirical formula, bulk purityDoes not identify individual impuritiesFundamental Purity & Formula Verification
Visualization of the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Comprehensive Purity Analysis cluster_decision Decision & Final Disposition Synthesis Synthesized Crude Product (this compound) HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC GCMS GC-MS (Orthogonal Check & ID) Synthesis->GCMS NMR NMR (¹H, ¹³C) (Structural Identity) Synthesis->NMR EA Elemental Analysis (Formula Confirmation) Synthesis->EA Decision Purity > 99%? Structure Confirmed? Impurities < 0.1%? HPLC->Decision GCMS->Decision NMR->Decision EA->Decision Pass Release for Further Use Decision->Pass Yes Fail Repurify or Resynthesize Decision->Fail No

Purity assessment workflow for synthesized compounds.

Conclusion and Authoritative Grounding

The purity assessment of this compound is a multi-faceted process that requires the synergistic application of orthogonal analytical techniques. This guide has demonstrated that a combination of HPLC, GC-MS, NMR, and elemental analysis forms a self-validating system that provides a high degree of confidence in the final product's quality. Each method, chosen for specific causal reasons, contributes a unique piece of information, culminating in a comprehensive purity profile.

Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is paramount for ensuring that the analytical procedures are validated and fit for their intended purpose.[4][23] The protocols and interpretation frameworks presented herein are aligned with these principles, ensuring that the data generated is not only scientifically sound but also meets the rigorous standards of the pharmaceutical industry. By integrating these methodologies, researchers can confidently advance their drug discovery and development programs, knowing that the quality of their foundational chemical matter is assured.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com.
  • Wikipedia. (n.d.). Elemental analysis. In Wikipedia. Retrieved January 10, 2026.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Novasol Biotech. (2024, October 1).
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Myers, K. et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Myers, K. et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 933-939.
  • Giefing, C., & Rychlik, M. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 245-253.
  • ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • AMSbiopharma. (2025, July 22).
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
  • Intertek. (n.d.).
  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry? Moravek, Inc.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. SlidePlayer.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. RSC Publishing.

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Isomeric Bromo-Chloro-Ethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a critical step. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit distinct biological activities.[1][2][3] This guide provides an in-depth comparison of the spectroscopic data for a representative set of isomeric bromo-chloro-ethylquinolines, offering a strategic workflow for their unambiguous differentiation.

The challenge in distinguishing isomers lies in their subtle structural differences, which can lead to overlapping signals in simple spectroscopic analyses.[4] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, explaining the causality behind experimental choices and providing self-validating protocols to ensure trustworthy results.

The Challenge: Differentiating Positional Isomers

Consider the following constitutional isomers of bromo-chloro-ethylquinoline. While they all share the molecular formula C₁₁H₉BrClN, the placement of the bromine, chlorine, and ethyl groups on the quinoline scaffold will induce unique electronic environments, leading to distinguishable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.[5][6] We will explore a multi-faceted NMR approach, beginning with simple 1D experiments and progressing to more complex 2D techniques.

¹H NMR Spectroscopy: A First Look at Proton Environments

The chemical shift (δ) of a proton in a ¹H NMR spectrum is highly dependent on its neighboring atoms and their electron-donating or withdrawing effects.[4] Halogens like bromine and chlorine are electron-withdrawing, causing a downfield shift (higher ppm) for nearby protons. The ethyl group, being weakly electron-donating, will have a less pronounced effect.

Expected ¹H NMR Data Comparison:

IsomerAromatic Protons (δ, ppm)Ethyl Group Protons (δ, ppm)
6-bromo-2-chloro-3-ethylquinoline Distinct patterns for protons on both rings, with the proton at C5 likely being the most downfield due to the proximity of the bromine at C6.Typical quartet (CH₂) and triplet (CH₃) pattern.
7-bromo-2-chloro-3-ethylquinoline The proton at C8 will likely experience a significant downfield shift due to the adjacent bromine at C7.Similar quartet and triplet to the 6-bromo isomer.
8-bromo-2-chloro-3-ethylquinoline The proton at C7 will be the most downfield in the carbocyclic ring due to the neighboring bromine at C8.Consistent quartet and triplet pattern.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomeric bromo-chloro-ethylquinoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure proper referencing to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

  • Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (J-coupling) to deduce proton connectivity.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[7] The chemical shifts of carbon atoms are also sensitive to the electronic effects of substituents. Carbons directly attached to electronegative halogens will be significantly shifted downfield.[7]

Expected ¹³C NMR Data Comparison:

IsomerC-Br (δ, ppm)C-Cl (δ, ppm)Other Aromatic Carbons (δ, ppm)Ethyl Group Carbons (δ, ppm)
6-bromo-2-chloro-3-ethylquinoline ~115-125~145-155Unique set of 8 signals.~25 (CH₂) and ~15 (CH₃)
This compound ~118-128~145-155Distinct set of 8 signals, differing from the 6-bromo isomer.~25 (CH₂) and ~15 (CH₃)
8-bromo-2-chloro-3-ethylquinoline ~120-130~145-155A different unique set of 8 signals.~25 (CH₂) and ~15 (CH₃)
2D NMR Spectroscopy: Unraveling Complex Connectivity

When 1D spectra are crowded or ambiguous, 2D NMR techniques are indispensable for establishing definitive structural assignments.[4]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds.[4] It is invaluable for tracing the connectivity of protons within the aromatic rings and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, resolving overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds.[8] This is crucial for identifying the positions of quaternary carbons (carbons with no attached protons) and for confirming the placement of the bromo, chloro, and ethyl substituents by observing long-range correlations from the protons to the carbons bearing these groups.[8][9][10]

Experimental Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum [4]

  • Sample Preparation: Use the same sample prepared for the ¹H NMR.

  • Instrument Setup: Load a standard COSY pulse sequence.

  • Parameter Optimization: Set the spectral width to encompass all proton signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition & Processing: After data acquisition, perform a 2D Fourier transform and phase the spectrum.

  • Analysis: The diagonal of the spectrum shows the 1D ¹H NMR spectrum. Cross-peaks off the diagonal indicate coupled protons.

Workflow for Isomer Differentiation using NMR

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR Acquire ¹H NMR Spectrum 13C_NMR Acquire ¹³C NMR Spectrum 1H_NMR->13C_NMR Carbon Skeleton COSY Acquire COSY Spectrum 13C_NMR->COSY Proton Connectivity HSQC Acquire HSQC Spectrum COSY->HSQC ¹H-¹³C Direct Correlation HMBC Acquire HMBC Spectrum HSQC->HMBC Long-Range Correlations Structure_Elucidation Differentiated Isomers HMBC->Structure_Elucidation Definitive Assignment Start Isomer Mixture Start->1H_NMR Initial Analysis

Caption: NMR workflow for isomer differentiation.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. While constitutional isomers have the same molecular weight, their fragmentation patterns upon ionization can differ.[11]

Expected Mass Spectrometry Data:

All isomers will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₉BrClN. However, the relative abundances of fragment ions may differ. For instance, the loss of a bromine radical (•Br) or a chlorine radical (•Cl) will result in characteristic isotopic patterns in the mass spectrum. The position of the substituents can influence the stability of the resulting fragments, leading to variations in their intensities.[12][13][14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Logical Relationship for MS Analysis

MS_Analysis Isomer Isomeric Compound Ionization Electron Ionization Isomer->Ionization Molecular_Ion Molecular Ion (M⁺) (Same m/z for all isomers) Ionization->Molecular_Ion Fragmentation Fragmentation Ionization->Fragmentation Fragment_Ions Characteristic Fragment Ions Fragmentation->Fragment_Ions Differentiation Differentiation by Relative Abundances Fragment_Ions->Differentiation

Caption: Logic of isomer differentiation by MS.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16][17] While all isomers contain the same functional groups, the substitution pattern on the aromatic ring can influence the C-H out-of-plane bending vibrations, which are often diagnostic in the "fingerprint region" (below 1500 cm⁻¹).[15]

Expected IR Data Comparison:

IsomerC-H Bending (cm⁻¹)C-Cl Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
6-bromo-2-chloro-3-ethylquinoline Characteristic pattern for 1,2,4-trisubstituted benzene ring.~700-850~500-600
This compound Different pattern indicative of 1,2,3-trisubstitution on one ring.~700-850~500-600
8-bromo-2-chloro-3-ethylquinoline Another distinct pattern for 1,2,3-trisubstitution.~700-850~500-600

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the interferogram.

  • Data Processing: Perform a Fourier transform to obtain the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule.[18][19][20][21] The substitution pattern on the quinoline ring system affects the energy of the π-π* and n-π* transitions, leading to shifts in the absorption maxima (λ_max).[20]

Expected UV-Vis Data Comparison:

Isomerλ_max (nm)
6-bromo-2-chloro-3-ethylquinoline Specific λ_max values.
This compound Likely a slight shift in λ_max compared to the 6-bromo isomer.
8-bromo-2-chloro-3-ethylquinoline Another subtle shift in λ_max.

Experimental Protocol: UV-Vis Spectroscopy [19]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm).

Conclusion

The differentiation of isomeric bromo-chloro-ethylquinolines requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive data for structural elucidation, especially when coupled with 2D techniques like COSY and HMBC, MS, IR, and UV-Vis spectroscopy offer valuable complementary information. By systematically applying the protocols and interpreting the data as outlined in this guide, researchers can confidently and accurately characterize these and other challenging isomeric compounds.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • NIH. (2016, August 12). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers.
  • (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Wizeprep. (2021, November 24). How to Identify Constitutional Isomers | College Organic Chemistry Simplified.
  • ResearchGate. (2025, October 13). (PDF) New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....
  • (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • YouTube. (2020, June 15). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • YouTube. (2022, March 7). What are Constitutional Isomers (Structural Isomers) and How to Draw Them? | Learn Organic Chemistry.
  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones....
  • SciSpace. (2016, August 12). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.
  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )....
  • ResearchGate. (2025, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.
  • ResearchGate. (n.d.). 2D NMR data of 1 showing the key HMBC (arrows) and COSY correlations (bold lines)..
  • PubChemLite. (n.d.). 6-bromo-2-chloro-3-ethylquinoline (C11H9BrClN).
  • PubChemLite. (n.d.). This compound (C11H9BrClN).
  • ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF.
  • (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.
  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • Wikipedia. (n.d.). Alkane.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 )..
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
  • NIST WebBook. (n.d.). 1-Bromo-1-chloroethane.
  • NIST WebBook. (n.d.). Benzene, 1-bromo-3-chloro-.

Sources

in vitro testing of 7-Bromo-2-chloro-3-ethylquinoline derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison and technical guide for the in vitro evaluation of novel 7-Bromo-2-chloro-3-ethylquinoline derivatives against cancer cell lines.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, aromatic structure is a common feature in numerous natural products and synthetic molecules, granting it a wide range of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with several compounds approved for clinical use and many more in development.[3][4][5] These agents exert their anticancer effects through diverse and potent mechanisms, including the inhibition of protein kinases crucial for tumor growth, intercalation with DNA to halt replication, and the induction of programmed cell death (apoptosis).[1][6][7][8][9]

This guide serves as a comprehensive framework for researchers and drug development professionals engaged in the preclinical evaluation of novel quinoline derivatives, specifically focusing on a hypothetical series of this compound compounds. We will provide an in-depth comparison of their cytotoxic potential, detail robust experimental protocols with clear scientific justification, and explore potential mechanisms of action, thereby offering a clear path from compound synthesis to data-driven decision-making.

The Rationale for In Vitro Screening: A Foundational Step

Before any compound can be considered for advanced preclinical or clinical trials, its fundamental interaction with cancer cells must be characterized. In vitro testing using established human cancer cell lines is the indispensable first step in this process.[10][11] This approach allows for rapid, cost-effective, and high-throughput screening to determine a compound's cytotoxic potential and to identify which cancer types might be most susceptible.[12]

A crucial aspect of this initial phase is the use of a panel of cell lines derived from various cancer types (e.g., breast, lung, colon, prostate).[13][14] This strategy, exemplified by the National Cancer Institute's NCI-60 panel, helps to reveal any tumor-specific activity and provides early insights into the compound's spectrum of action.[11][14] A compound showing potent activity against a lung cancer cell line but minimal effect on a breast cancer line, for instance, would be investigated differently than one with broad-spectrum cytotoxicity.

Comparative Cytotoxicity Analysis of this compound Derivatives

To effectively compare the anticancer potential of novel compounds, the half-maximal inhibitory concentration (IC₅₀) is a key metric. This value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency.

The following table presents hypothetical data for a series of this compound derivatives tested against a panel of common cancer cell lines. This illustrates how experimental data can be structured for clear comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values (µM) of Quinoline Derivatives after 48-hour Treatment

Compound IDDerivative Structure (Modification at R)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)
Q-Br-Cl-Et-01 -H (Parent Compound)8.512.310.115.4
Q-Br-Cl-Et-02 -OCH₃ (Methoxy)4.25.14.87.9
Q-Br-Cl-Et-03 -NO₂ (Nitro)15.620.118.522.0
Q-Br-Cl-Et-04 -NH₂ (Amino)1.82.52.13.4
Doxorubicin Reference Drug0.50.80.60.9

Note: This data is for illustrative purposes only and does not represent real experimental results.

Interpretation of Hypothetical Data:

  • Structure-Activity Relationship (SAR): The data suggests that modifications at the 'R' position significantly impact cytotoxic activity. The parent compound (Q-Br-Cl-Et-01 ) shows moderate activity. The addition of an electron-donating amino group (Q-Br-Cl-Et-04 ) dramatically increases potency across all cell lines, making it the most promising candidate. Conversely, the electron-withdrawing nitro group (Q-Br-Cl-Et-03 ) appears to reduce activity.

  • Selectivity: While all compounds show activity against the tested cell lines, none display remarkable selectivity for a single cancer type in this hypothetical panel. Compound Q-Br-Cl-Et-04 maintains its high potency across the board.

  • Comparison to Standard of Care: Doxorubicin, a standard chemotherapeutic agent, is significantly more potent than the tested quinoline derivatives. However, novel compounds like Q-Br-Cl-Et-04 may offer advantages in terms of novel mechanisms of action or improved safety profiles, justifying further investigation.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The quality of in vitro data is entirely dependent on the rigor of the experimental methods employed. Here, we provide detailed protocols for two essential assays: a primary cytotoxicity screen and a secondary assay to confirm the mechanism of cell death.

Primary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

For determining IC₅₀ values, the SRB assay is a robust and reliable choice. It is a colorimetric assay that indirectly measures cell number by staining total cellular protein.[15][16] This method is often preferred over metabolic assays (like MTT) because it is less susceptible to interference from compounds that might alter mitochondrial function without being directly cytotoxic.[16][17]

Detailed Protocol: SRB Cytotoxicity Assay

  • Cell Seeding:

    • Trypsinize and count cells that are in their logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Justification: Seeding an optimal cell density ensures that cells are actively dividing and have not reached confluence by the end of the experiment, which could skew results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • Cell Fixation:

    • Gently discard the supernatant.

    • Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate at 4°C for 1 hour.

    • Justification: TCA fixes the cells to the plate and precipitates proteins, ensuring that all cellular protein is retained for staining.[16][18]

  • Washing:

    • Gently wash the plates five times with slow-running tap water or 1% (v/v) acetic acid.

    • Invert the plate and tap firmly on absorbent paper to remove all liquid. Allow the plate to air dry completely.

    • Justification: This step removes the TCA and any serum proteins from the media that would otherwise bind the dye and create background noise.[15]

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

    • Justification: SRB is an anionic dye that binds stoichiometrically to the basic amino acid residues of proteins under mildly acidic conditions.[16]

  • Post-Staining Wash:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Justification: Removing unbound dye is critical for a low background signal and a high signal-to-noise ratio.[16]

  • Dye Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the optical density (OD) at 510-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Mechanistic Follow-up: Annexin V/Propidium Iodide Apoptosis Assay

Once a compound demonstrates potent cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis via flow cytometry.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorescent tag like FITC, can label these early apoptotic cells.[19] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, where it intercalates with DNA.[20] By using both stains, we can differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Detailed Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the quinoline derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube.

    • Gently wash the adherent cells with PBS, then trypsinize them. Combine these with the cells in the media.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Justification: It is critical to collect both floating and adherent cells, as apoptotic cells often detach from the plate.

  • Washing:

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (50 µg/mL).

    • Gently vortex the cell suspension.

    • Justification: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing Ca²⁺ is required.

  • Incubation:

    • Incubate the tubes for 15 minutes at room temperature in the dark.

    • Justification: Incubation in the dark prevents photobleaching of the fluorophores.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use appropriate controls to set compensation and gates.

    • Justification: Prompt analysis is necessary as prolonged incubation can lead to secondary necrosis, blurring the distinction between late apoptosis and necrosis.

Visualization of Workflow and Potential Mechanisms

To provide a clear overview, the following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by quinoline derivatives.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Culture Cancer Cell Line Culture & Maintenance Seed Cell Seeding in 96-well Plates Culture->Seed Treat Treatment with Serial Dilutions of Quinoline Derivative Seed->Treat Compound Test Compound Stock Preparation Compound->Treat Incubate Incubation (48 hours) Treat->Incubate Assay SRB Assay Procedure (Fixation, Staining) Incubate->Assay Read Absorbance Measurement Assay->Read Calc Calculation of % Cell Viability Read->Calc IC50 IC50 Value Determination Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Many quinoline derivatives function by inhibiting protein kinases that are critical for cancer cell survival and proliferation.[4][6] The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.[2][5][21]

G EGF EGF (Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Quinoline This compound Derivative Quinoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial in vitro evaluation of novel this compound derivatives. By employing robust cytotoxicity assays like SRB and confirming the induction of apoptosis with Annexin V/PI staining, researchers can generate reliable, comparable data to identify the most promising lead compounds.

The journey does not end here. Promising candidates, such as the hypothetical Q-Br-Cl-Et-04 , warrant further investigation. Logical next steps include:

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Western Blotting: To confirm the inhibition of target proteins in pathways like EGFR, PI3K/Akt, or others.[5]

  • Broader Screening: Testing against a larger panel of cell lines, including resistant models, to better define the spectrum of activity.

  • In Vivo Studies: Evaluating the efficacy and toxicity of lead compounds in animal models of cancer.

By combining rigorous methodology with a clear understanding of the underlying cell biology, the anticancer potential of novel quinoline derivatives can be thoroughly and efficiently explored.

References

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Kaur, M., & Singh, M. (Year unavailable). Comprehensive review on current developments of quinoline-based anticancer agents. Source unavailable.
  • Anonymous. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • Abcam. (Year unavailable). Annexin V staining assay protocol for apoptosis. Abcam.
  • Keep, R. F., et al. (Year unavailable). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Bio-Techne. (Year unavailable). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Creative Bioarray. (Year unavailable). Sulforhodamine B (SRB) Assay Protocol.
  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)
  • Anonymous. (2025). MTT Proliferation Assay Protocol.
  • Creative Diagnostics. (Year unavailable). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
  • Musso, L., et al. (Year unavailable).
  • Anonymous. (Year unavailable). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • iGEM. (Year unavailable). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM.
  • Bio-Techne. (Year unavailable). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Anonymous. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Anonymous. (2020).
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Anonymous. (Year unavailable).
  • Gazdar, A. F., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals.
  • Abcam. (Year unavailable). MTT assay protocol. Abcam.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
  • Thermo Fisher Scientific. (Year unavailable). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. Thermo Fisher Scientific.
  • Anonymous. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Source unavailable.
  • ATCC. (Year unavailable). MTT Cell Proliferation Assay.
  • Thermo Fisher Scientific. (Year unavailable). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Benchchem. (Year unavailable). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Roche. (Year unavailable).
  • Creative Diagnostics. (Year unavailable). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Anonymous. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Benchchem. (2025). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide. Benchchem.
  • Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Canvax Biotech. (2023). SRB Cytotoxicity Assay. Canvax Biotech.
  • Anonymous. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Capes-Davis, A., & Freshney, I. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. PMC - PubMed Central.
  • Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Tiaris Biosciences.

Sources

A Senior Application Scientist's Guide to Base Selection for the Amination of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties[1]. The specific substrate, 7-Bromo-2-chloro-3-ethylquinoline, presents a valuable platform for developing novel therapeutics. The two distinct halogen substituents offer opportunities for selective functionalization. The C2-chloro position is particularly susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a prime target for introducing amine functionalities to modulate the molecule's physicochemical and pharmacological properties.

The successful amination of this substrate is critically dependent on the reaction conditions, most notably the choice of base. This guide provides an in-depth comparison of the efficacy of different base classes for this transformation, grounded in mechanistic principles and field-proven insights. We will primarily focus on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for C-N bond formation[2][3].

Mechanistic Considerations: The Decisive Role of the Base

In the Buchwald-Hartwig catalytic cycle, the base is not merely a stoichiometric proton scavenger; it is an active and crucial participant that can dictate the reaction's rate, efficiency, and even its resting state[4][5]. Its primary functions include:

  • Facilitating Reductive Elimination: The base deprotonates the amine coordinated to the palladium center. This step is essential for forming the palladium-amide complex, which then undergoes reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst[6].

  • Neutralizing Acid: It neutralizes the hydrohalic acid (HCl) generated during the reaction, preventing protonation of the amine nucleophile and potential catalyst inhibition.

  • Influencing Catalyst Activity: The nature of the base can profoundly impact the catalyst's resting state. Some bases can coordinate to the palladium center, potentially inhibiting the reaction by creating an overly stable complex[5][7].

The choice of base is therefore a delicate balance between sufficient basicity to drive the reaction forward and avoiding undesirable side reactions, such as substrate decomposition or catalyst inhibition[8].

Comparative Analysis of Base Classes

The selection of an optimal base is contingent on the amine's pKa, the substrate's stability, and the presence of other functional groups. We will compare three primary classes of bases commonly employed in C-N cross-coupling reactions.

Base ClassExamplesTypical ConditionsProsCons
Strong Inorganic Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)Anhydrous toluene or dioxane, 80-110 °CHigh reactivity, fast reaction times, effective for a wide range of amines.[9]Poor tolerance for base-sensitive functional groups (e.g., esters, ketones); can cause decomposition of sensitive heterocycles[8]; heterogeneity can lead to reproducibility issues.
Weak Inorganic Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)Dioxane, DMF, or Toluene, 100-130 °CExcellent functional group tolerance, milder reaction conditions.Slower reaction rates, may require higher temperatures; often less effective for weakly acidic amines.
Soluble Organic 1,8-Diazabicycloundec-7-ene (DBU), Phosphazene bases (e.g., P₂-Et)Toluene, THF, 25-100 °CHomogeneous reaction conditions, mild, suitable for base-sensitive substrates.[10]Can act as a ligand, potentially inhibiting the catalyst; efficacy is highly dependent on the specific base-substrate-catalyst combination[4][5].

Experimental Protocols

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine), designed as a starting point for optimization.

Representative Protocol: Amination using Sodium tert-Butoxide

Rationale: This protocol employs a strong inorganic base (NaOtBu) with a modern, sterically hindered phosphine ligand (XPhos), a combination known for its high efficiency and broad applicability in Buchwald-Hartwig aminations. The use of a Pd-precatalyst ensures the reliable formation of the active Pd(0) species.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic flow, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: Substrate, Base, Catalyst setup Assemble Glassware (Schlenk Flask) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent Add Degassed Solvent inert->solvent amine Add Amine Nucleophile solvent->amine heat Heat to 100 °C with Stirring amine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify final_product Isolated Product purify->final_product Characterize (NMR, MS)

Caption: General experimental workflow for the Buchwald-Hartwig amination.

G pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)X pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ R₂NH) amide_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amide_complex Deprotonation (+ Base, - Base-H⁺X⁻) amide_complex->pd0 Reductive Elimination (+ Ar-NR₂)

Caption: The Buchwald-Hartwig catalytic cycle, highlighting the key deprotonation step.

Conclusion and Recommendations

The amination of this compound is a nuanced transformation where the choice of base is paramount to success.

  • For general screening and robust amines, sodium tert-butoxide remains the base of choice due to its high reactivity.

  • If the substrate contains base-sensitive functional groups or if decomposition is observed, switching to a milder inorganic base like cesium carbonate or potassium phosphate is a logical next step.

  • For highly sensitive systems where homogeneous conditions are desired, soluble organic bases like DBU or a phosphazene base should be considered, though their role can be complex and may require more extensive optimization[4][5].

Ultimately, the optimal base is determined empirically. A systematic screening of different base classes, coupled with a solid mechanistic understanding, will enable researchers to efficiently develop robust and high-yielding protocols for the synthesis of novel aminated quinoline derivatives.

References

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - ACS C
  • Synthesis of quinolines - Organic Chemistry Portal
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances
  • Synthetic and medicinal perspective of quinolines as antiviral agents - Future Medicinal Chemistry
  • Role of the Base in Buchwald–Hartwig Amin
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Bioorganic & Medicinal Chemistry Letters (Note: This is a representative link as the original might be behind a paywall. The title is searchable.)
  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases - DSpace@MIT
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - International Journal of Pharmaceutical and Bio-Medical Rel
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - ACS C
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - ACS C
  • 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents - Benchchem
  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III)
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • The Buchwald-Hartwig Amin
  • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C

Sources

literature review of the biological activities of halogenated quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of Halogenated Quinolines For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2] The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, often enhancing potency, modulating selectivity, and improving pharmacokinetic profiles. This guide provides a comparative analysis of the principal biological activities of halogenated quinolines, including their antimalarial, anticancer, antimicrobial, and neuroprotective effects. We delve into the structure-activity relationships (SAR), present comparative experimental data, and detail representative laboratory protocols to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Role of Halogenation in Quinoline Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic compounds with significant pharmacological value.[3][4] Halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—is a key strategy in drug design to fine-tune a molecule's properties. Halogens can alter a compound's:

  • Lipophilicity: Affecting membrane permeability and absorption.

  • Electronic Effects: Modifying the acidity or basicity of nearby functional groups and influencing binding interactions.

  • Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

These modifications have led to the development of potent halogenated quinoline derivatives across multiple therapeutic areas.[5][6]

Comparative Analysis of Biological Activities

Antimalarial Activity

Halogenated quinolines are historically significant in the fight against malaria. The 7-chloro-4-aminoquinoline scaffold, exemplified by Chloroquine, has been a frontline treatment for decades.[7][8]

Mechanism of Action: In the acidic food vacuole of the Plasmodium parasite, quinoline antimalarials are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[9] This leads to a buildup of free heme, which lyses membranes and kills the parasite.[9]

Structure-Activity Relationship (SAR):

  • A 7-chloro group on the quinoline nucleus is considered optimal for activity.[7][10]

  • The 4-amino side chain is crucial; specifically, a tertiary amine separated from the quinoline nitrogen by a flexible alkyl chain (typically 4 carbons) is essential for potent activity.[7][10]

  • Modifications to the side chain, such as the introduction of a hydroxyl group in hydroxychloroquine, can reduce toxicity.[7]

Comparative Experimental Data:

CompoundHalogen & PositionP. falciparum StrainIC50 (µM)Reference
Chloroquine7-ClChloroquine-Sensitive~0.01-0.05[11]
Chloroquine7-ClChloroquine-Resistant> 0.1[11]
Mefloquine2,8-bis(trifluoromethyl)Chloroquine-Resistant~0.02-0.06[8]
Amodiaquine7-ClChloroquine-Resistant~0.01-0.04[12]
Halogenated 4-QuinolonesVarious Br, ClChloroquine-Resistant4 - 70[11]
Anticancer Activity

The quinoline scaffold is present in several approved and investigational anticancer agents.[13][14] Halogenation has been shown to enhance the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines.[15][16]

Mechanisms of Action: Halogenated quinolines exert their anticancer effects through diverse mechanisms, including:

  • Inhibition of tyrosine kinases.[13]

  • Induction of apoptosis (programmed cell death).[13][16]

  • Inhibition of tubulin polymerization, arresting the cell cycle.[13][14]

  • Generation of reactive oxygen species (ROS).[14]

Structure-Activity Relationship (SAR):

  • The position and nature of the halogen can significantly impact potency. For instance, 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline showed significant antitumor activity against murine leukemias.[15]

  • Brominated quinolines have demonstrated potent inhibitory effects, with some derivatives showing IC50 values in the low microgram per milliliter range against HeLa, C6, and HT29 cancer cell lines.[16]

  • Hybrid molecules, such as quinoline-chalcone hybrids, show improved antiproliferative activity when a halogen is present on the aromatic ring.[13]

Comparative Experimental Data:

Compound ClassHalogen & PositionCancer Cell LineActivity Metric (IC50)Reference
Triazenoquinolines8-ClL1210 LeukemiaActive (Comparable to Dacarbazine)[15]
Brominated MethoxyquinolinesVarious BrHeLa, C6, HT295.45–9.6 µg/mL[16]
Quinoline-Sulfonamides(Unsubstituted 8-OH key)C-32, MDA-MB-231, A549Comparable to Cisplatin[1]
Quinoline-Chalcone HybridsH or Halogen at C3/C4Prostate Cancer6.95 - 7.93 µg/mL[13]
Antimicrobial (Antibacterial & Antifungal) Activity

The fluoroquinolones (e.g., Ciprofloxacin) are a major class of broad-spectrum antibiotics, highlighting the importance of halogenation in this therapeutic area.[5][17] Research continues to explore other halogenated quinolines for activity against drug-resistant pathogens and biofilms.[3][18]

Mechanism of Action: Fluoroquinolones primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Other halogenated quinolines may have different mechanisms, including membrane disruption.[19]

Structure-Activity Relationship (SAR):

  • For fluoroquinolones, a fluorine atom at the 6-position is a hallmark, significantly increasing antibacterial potency.[6]

  • A halogen (F or Cl) at the 8-position can improve oral absorption and activity against anaerobic bacteria.[5]

  • For 8-hydroxyquinolines, halogenation (e.g., 5-chloro-7-iodo-8-quinolinol) is common in topical antiseptic agents.[2]

  • Novel halogenated quinolines have shown potent activity in eradicating biofilms of methicillin-resistant S. epidermidis (MRSE) at low micromolar concentrations.[18]

Comparative Experimental Data:

Compound ClassHalogen & PositionOrganismActivity Metric (MIC)Reference
Fluoroquinolones6-F, 8-F/ClBroad Spectrum BacteriaVaries (Sub-µg/mL to low µg/mL)[5]
Halogenated Quinolines (HQs)VariousMRSE 359840.59 µM[18]
8-Hydroxyquinoline DerivativesVariousF. oxysporum, A. niger12.5 - 25 µg/mL[3]
N-methylbenzoindolo[3,2-b]-quinolinesVariousVancomycin-resistant E. faecium4 µg/mL[3]
Neuroprotective Activity

Emerging research suggests that halogenated quinolines hold promise for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21] Their mechanisms often involve a multi-target approach.

Mechanisms of Action:

  • Antioxidant Effects: Scavenging free radicals and reducing oxidative stress.[20][21]

  • Metal Chelation: Modulating the homeostasis of metal ions (e.g., copper, zinc) implicated in amyloid-beta plaque formation.[2][20]

  • Enzyme Inhibition: Inhibiting enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).[21][22]

Caution on Neurotoxicity: It is crucial to note that certain halogenated hydroxyquinolines, such as clioquinol, have been associated with neurotoxicity, specifically subacute myelo-optic neuropathy (SMON), particularly with high-dose, long-term use.[23] This underscores the importance of careful structural modification and toxicological screening in the development of new neuroprotective agents.

Featured Experimental Protocols

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol provides a standard method for assessing the effect of a compound on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for another 2-4 hours. After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the halogenated quinoline compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Visualization of Concepts

General Drug Discovery Workflow

The following diagram illustrates a typical workflow for screening and identifying bioactive compounds like halogenated quinolines.

G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Compound_Library Compound Library (Halogenated Quinolines) Primary_Screen Primary High-Throughput Screening (HTS) Compound_Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Hit_ID->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt ADMET_Profiling ADMET Profiling (In vitro & In silico) ADMET_Profiling->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A simplified workflow for drug discovery, from initial screening to clinical trials.

Mechanism of Chloroquine Action in Malaria

This diagram illustrates the proposed mechanism of action for chloroquine within the Plasmodium parasite's food vacuole.

G cluster_0 Parasite Food Vacuole (Acidic) CQ_H2 CQ-2H+ (Protonated) Heme_Polymerase Heme Polymerase CQ_H2->Heme_Polymerase INHIBITS Hemozoin Hemozoin (Non-toxic crystal) Heme_Polymerase->Hemozoin Heme Toxic Free Heme Heme->Heme_Polymerase Detoxification Cell_Lysis Parasite Death (Membrane Lysis) Heme->Cell_Lysis Accumulation leads to CQ Chloroquine (CQ) (Uncharged) CQ->CQ_H2 Enters & protonated

Caption: Chloroquine accumulates in the acidic food vacuole and inhibits heme detoxification.

Future Outlook and Conclusion

Halogenated quinolines remain a highly productive area of research in medicinal chemistry. The synthetic tractability of the quinoline scaffold allows for extensive modification and optimization.[15][19] Future efforts will likely focus on:

  • Developing novel derivatives to overcome resistance mechanisms, particularly in infectious diseases and oncology.[12][24]

  • Improving selectivity to reduce off-target effects and toxicity, especially for neuroprotective agents.[5]

  • Employing hybrid molecule strategies , combining the quinoline core with other pharmacophores to create multi-target agents with enhanced efficacy.[12][13]

References

  • Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (URL: )
  • Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. (URL: )
  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed. (URL: )
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: )
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: )
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: )
  • A concise review on cinnoline and its biological activities - IJARIIT. (URL: )
  • The halogenated 8 hydroxyquinolines - ResearchG
  • Structure--activity relationship of quinolones - PubMed. (URL: )
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180. (URL: )
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (URL: )
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchG
  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH. (URL: )
  • Biological Activity of Recently Discovered Halogenated Marine N
  • Biological activities of quinoline deriv
  • (PDF)
  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing). (URL: )
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC - NIH. (URL: )
  • Antimalarial Drugs with Quinoline Nucleus and Analogs - ResearchG
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents | Request PDF - ResearchG
  • Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan - PubMed. (URL: )
  • Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites - New Journal of Chemistry (RSC Publishing). (URL: )
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed. (URL: )
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: )
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. (URL: )
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (URL: )
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: )
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (URL: )

Sources

A Comparative Benchmarking Guide to the Synthesis of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis and comparison of synthetic routes to 7-Bromo-2-chloro-3-ethylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By examining established methodologies and proposing a benchmarked synthetic pathway, this document aims to equip researchers with the practical knowledge required for the efficient and scalable production of this valuable quinoline derivative.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The specific substitution pattern of this compound, featuring a bromine atom, a chlorine atom, and an ethyl group at key positions, offers a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of more complex molecules with tailored biological activities and material properties. The presence of two distinct halogen atoms provides orthogonal handles for further functionalization through various cross-coupling and nucleophilic substitution reactions.

This guide will benchmark a proposed synthetic route against known methods for analogous compounds, providing detailed experimental protocols and a comparative analysis of key performance indicators such as yield, scalability, and reagent accessibility.

Proposed Synthetic Pathway: A Modified Gould-Jacobs and Chlorination Approach

After a thorough review of existing literature for the synthesis of structurally similar quinolines, a robust and adaptable two-stage process is proposed for the synthesis of this compound. This method leverages a modified Gould-Jacobs reaction to construct the core quinoline ring system with the desired 3-ethyl substituent, followed by a direct chlorination to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Benchmarking Against Known Methodologies

Known Methods for Analogous Compounds:

  • Gould-Jacobs Reaction: This is a classical method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[2] While effective, this method typically yields a carboxylate group at the 3-position, which would necessitate a challenging subsequent ethylation.

  • Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines from acetanilides.[3] While powerful, this approach would require reduction of the formyl group and subsequent ethylation, adding complexity to the overall synthesis.

  • Multi-step Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A known route involves a Gould-Jacobs reaction followed by chlorination and then bromination. This multi-step process, while effective for that specific isomer, highlights the challenges of introducing multiple substituents in a controlled manner.

Advantages of the Proposed Method:

The proposed modified Gould-Jacobs reaction, utilizing diethyl ethylmalonate, offers a more direct route to the desired 3-ethyl substitution pattern, potentially reducing the number of synthetic steps and improving overall efficiency. The subsequent chlorination of the resulting 2-hydroxyquinoline intermediate is a well-established and generally high-yielding transformation.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Synthesis of 7-Bromo-3-ethylquinolin-2-ol (Intermediate II)

This protocol is adapted from the principles of the Gould-Jacobs reaction, modified for the introduction of the 3-ethyl group.

Materials:

  • 4-Bromoaniline

  • Diethyl ethylmalonate

  • High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Workflow:

Caption: Experimental workflow for the synthesis of Intermediate II.

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation apparatus, combine equimolar amounts of 4-bromoaniline and diethyl ethylmalonate. Heat the mixture to 130-150°C. Ethanol will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected.

  • Cyclization: To the cooled reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC). The cyclization is typically complete within 1-2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash with hexane, and dry. The crude product is 7-Bromo-3-ethylquinolin-2-ol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality: The initial condensation is a nucleophilic substitution of the ethoxy group of the malonate by the aniline. The high-temperature cyclization is an intramolecular acylation, forming the heterocyclic ring.

Protocol 2: Synthesis of this compound (Target Molecule)

This protocol details the chlorination of the 2-hydroxyquinoline intermediate.

Materials:

  • 7-Bromo-3-ethylquinolin-2-ol (Intermediate II)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine

Workflow:

Caption: Experimental workflow for the synthesis of the target molecule.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 7-Bromo-3-ethylquinolin-2-ol in phosphorus oxychloride. Alternatively, suspend the intermediate in dichloromethane and add thionyl chloride dropwise, followed by a catalytic amount of DMF.

  • Chlorination: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality: The phosphorus oxychloride or thionyl chloride acts as a dehydrating and chlorinating agent, converting the hydroxyl group of the 2-quinolone tautomer into a chloro substituent.

Comparative Data Summary

The following table provides a projected comparison of the proposed synthetic method with known methods for analogous compounds. The data for the proposed method are estimates based on typical yields for similar reactions.

ParameterProposed Method (this compound)Gould-Jacobs (Standard)Vilsmeier-Haack
Number of Steps 23+ (for 3-alkylation)3+ (for 3-alkylation)
Overall Yield (Projected) 60-70%Variable, lower due to extra stepsVariable, lower due to extra steps
Key Reagents 4-Bromoaniline, Diethyl ethylmalonate, POCl₃/SOCl₂Substituted aniline, DEMM, POCl₃, Alkylating agentAcetanilide, POCl₃/DMF, Reducing agent, Alkylating agent
Scalability GoodModerateModerate
Key Challenges Optimization of the modified Gould-Jacobs cyclization.Regioselectivity of 3-alkylation.Handling of Vilsmeier reagent, multi-step synthesis.

Conclusion and Future Outlook

The proposed two-step synthesis of this compound offers a potentially more efficient and direct route compared to adapting existing multi-step procedures for analogous compounds. By incorporating the 3-ethyl substituent at an early stage using a modified Gould-Jacobs reaction, this pathway minimizes the number of synthetic transformations, which is advantageous for both laboratory-scale synthesis and potential scale-up.

Further experimental validation is required to optimize the reaction conditions for each step and to accurately determine the performance metrics. However, based on established chemical principles and literature precedents for similar transformations, this benchmarked approach provides a solid foundation for the successful synthesis of this compound, enabling further exploration of its potential in drug discovery and materials science.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

Sources

certificate of analysis for 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 7-Bromo-2-chloro-3-alkylquinoline Scaffolds for Medicinal Chemistry

In the landscape of modern drug discovery, the quinoline core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile template for developing targeted therapeutics, particularly in oncology.[1][3] This guide provides a detailed comparison of two key synthetic intermediates, 7-Bromo-2-chloro-3-ethylquinoline and 7-Bromo-2-chloro-3-methylquinoline , designed for researchers, medicinal chemists, and drug development professionals.

Our focus extends beyond a simple Certificate of Analysis (CoA). We will dissect the intrinsic properties of these molecules, offering insights into how the subtle difference between a 3-ethyl and a 3-methyl group can influence synthetic strategy and, ultimately, the biological profile of the final active pharmaceutical ingredient (API). We will provide field-proven experimental protocols and objective comparisons to guide your selection and application of these powerful building blocks.

Part 1: Physicochemical and Spectral Properties Analysis

A foundational understanding of a reagent begins with its fundamental physicochemical properties. While a Certificate of Analysis provides lot-specific purity data, the inherent structural properties dictate the compound's behavior in both reaction flasks and biological systems.

The primary distinction between our two subject compounds is a single methylene (-CH2-) unit. This seemingly minor variation adds 14.03 Da to the molecular weight of the ethyl derivative and subtly alters its lipophilicity and steric profile, which can have cascading effects on solubility, reaction kinetics, and protein-ligand binding interactions.

PropertyThis compound7-Bromo-2-chloro-3-methylquinolineData Source(s)
CAS Number 132118-52-6132118-47-9[4][5]
Molecular Formula C₁₁H₉BrClNC₁₀H₇BrClN[4][5]
Molecular Weight 270.55 g/mol 256.52 g/mol [4][5]
IUPAC Name This compound7-bromo-2-chloro-3-methylquinoline[4][5]
SMILES CCc1cc2ccc(Br)cc2nc1ClCC1=CC2=C(C=C(C=C2)Br)N=C1Cl[4][6]
InChIKey Not AvailableSQFVOHFUJOPVEH-UHFFFAOYSA-N[5][6]
Expert Analysis of Spectral Data

While actual spectra are lot-dependent, we can predict the key distinguishing features based on the molecular structures. These predictions are crucial for verifying the identity and purity of the materials in your lab.

  • ¹H NMR: The most telling difference will appear in the aliphatic region.

    • 3-methylquinoline: Will exhibit a sharp singlet around 2.4-2.6 ppm, integrating to 3 protons.

    • 3-ethylquinoline: Will show a more complex pattern: a quartet around 2.8-3.0 ppm (2H) and a triplet around 1.3-1.5 ppm (3H), indicative of the coupled -CH₂-CH₃ system.

  • ¹³C NMR & DEPT: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for confirming carbon types.

    • 3-methylquinoline: Will show one additional methyl (CH₃) signal in the DEPT-135 spectrum.

    • 3-ethylquinoline: Will show one additional methylene (CH₂) signal (which appears as a negative peak in DEPT-135) and one additional methyl (CH₃) signal.

  • Mass Spectrometry (MS): The molecular ion (M⁺) peak will be the primary differentiator. Due to the isotopic distribution of bromine (⁷⁹Br/~50%, ⁸¹Br/~50%) and chlorine (³⁵Cl/~75%, ³⁷Cl/~25%), the mass spectrum will display a characteristic cluster of isotopic peaks for the molecular ion. The most abundant peak (M⁺) for the ethyl derivative will be at m/z 270, while for the methyl derivative, it will be at m/z 256.

Part 2: Comparative Performance in Synthetic Applications

The true value of these scaffolds lies in their design for selective, sequential chemical modifications. The differential reactivity of the halogen atoms is the key to their utility.

  • C2-Position (Chloro): The chlorine atom at the 2-position is activated by the electron-withdrawing ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This position is ideal for introducing amines, alcohols, or thiols.

  • C7-Position (Bromo): The bromine atom on the benzene ring is less activated towards SₙAr and serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.[7] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[7][8]

This orthogonal reactivity allows for a controlled, stepwise synthesis, as illustrated in the workflow below. A medicinal chemist can, for example, first perform a Suzuki coupling at the C7 position and then use an SₙAr reaction to add a solubilizing amine at the C2 position.

G cluster_0 Synthetic Pathway A cluster_1 Synthetic Pathway B A 7-Bromo-2-chloro-3-alkylquinoline B Step 1: Suzuki Coupling (Pd Catalyst, Base, Arylboronic Acid) A->B C 7-Aryl-2-chloro-3-alkylquinoline B->C D Step 2: SNAr Reaction (Amine, Heat) C->D E Final Product A: 7-Aryl-2-amino-3-alkylquinoline D->E F 7-Bromo-2-chloro-3-alkylquinoline G Step 1: SNAr Reaction (Amine, Heat) F->G H 7-Bromo-2-amino-3-alkylquinoline G->H I Step 2: Suzuki Coupling (Pd Catalyst, Base, Arylboronic Acid) H->I J Final Product B: 7-Aryl-2-amino-3-alkylquinoline I->J

Caption: Orthogonal Synthetic Strategies for Functionalization.

Performance Comparison: 3-Ethyl vs. 3-Methyl

The choice between the 3-ethyl and 3-methyl analogue is typically dictated by the Structure-Activity Relationship (SAR) goals for the final molecule.

  • Steric Influence: The ethyl group is slightly bulkier. In a Suzuki coupling at the C7 position, this difference is negligible as it is distant from the reaction center. However, when synthesizing the final drug candidate, the ethyl group may provide a better fit (or a worse one) in a hydrophobic pocket of the target protein compared to the methyl group.

  • Electronic Influence: Both are weakly electron-donating groups. The difference in their inductive effect is minimal and unlikely to cause a significant change in the reactivity of the C2 or C7 positions.

  • Metabolic Stability: The ethyl group offers an additional site for potential Phase I metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. Depending on the therapeutic goal, this could be an advantage (for creating active metabolites) or a disadvantage (for rapid clearance).

Part 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating system for the palladium-catalyzed Suzuki-Miyaura coupling at the 7-bromo position. The procedure is based on established methods for haloquinolines.[7][8][9]

Objective: To synthesize a 7-Aryl-2-chloro-3-alkylquinoline derivative.

Materials:

  • 7-Bromo-2-chloro-3-alkylquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[8]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[10]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[10]

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 ratio)[10][11]

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the 7-bromo-2-chloro-3-alkylquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as palladium catalysts are oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.05 equiv) to the stirring mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 85-100°C and stir overnight.[11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-2-chloro-3-alkylquinoline.

Part 4: Application in Kinase Inhibition

The quinoline scaffold is a cornerstone in the development of kinase inhibitors, which are a critical class of anticancer drugs.[3][12] Many FDA-approved drugs, such as Bosutinib and Lenvatinib, feature a substituted quinoline core.[3][13] These drugs function by competing with ATP for the binding site on the kinase enzyme, thereby inhibiting its signaling function, which is often dysregulated in cancer cells.

The substituents at various positions on the quinoline ring are crucial for tuning the binding affinity and selectivity. The group at the C7 position often extends into the solvent-exposed region, while groups at C2, C3, and C4 can interact with the hinge region or hydrophobic pockets of the ATP binding site.

G cluster_0 Kinase ATP Binding Site cluster_1 Quinoline Inhibitor hinge Hinge Region pocket Hydrophobic Pocket solvent Solvent Front mol C7-Aryl Quinoline Core C3-Alkyl C2-Amine mol:f1->hinge  Interacts with backbone mol:f2->pocket  Steric Fit mol:f0->solvent

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-Bromo-2-chloro-3-ethylquinoline (CAS 132118-52-6). As a halogenated heterocyclic aromatic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This document synthesizes regulatory requirements with field-proven best practices to ensure a self-validating and safe operational workflow.

Hazard Assessment and Regulatory Framework

Core Principle: All waste containing this compound must be treated as hazardous waste . The disposal procedures must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) laboratory standards.[6][7]

Parameter Information / Recommended Action Source(s)
Chemical Class Halogenated Heterocyclic Aromatic Compound[1][8]
Anticipated Hazards Acute Toxicity (Oral), Serious Eye Damage, Skin/Respiratory Irritation[3][4][5]
Primary Disposal Route Collection by a licensed hazardous waste disposal facility.[3][9]
Waste Classification Halogenated Organic Waste[10][11]
Regulatory Oversight EPA (RCRA), OSHA[6][7]

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for disposing of this compound is its strict segregation as a halogenated organic waste.[10] This is because compounds containing bromine and chlorine cannot be disposed of via certain routes, like fuel blending, that are suitable for non-halogenated solvents.[12] Mixing halogenated waste with non-halogenated waste streams leads to the entire volume being classified as the more expensive and difficult-to-dispose-of halogenated waste, significantly increasing disposal costs and environmental burden.[11][12]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for safely accumulating and disposing of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. Based on the hazards of analogous compounds, the following are mandatory:

  • Gloves: Double nitrile or Viton gloves are recommended.[13]

  • Eye Protection: Wear tightly fitting safety goggles with side shields.[9]

  • Lab Coat: A fully-buttoned lab coat must be worn.[13]

  • Work Area: All handling and waste commingling must occur within a certified chemical fume hood.[11]

Step 2: Waste Container Selection

Select a waste container that is in good condition and compatible with the chemical.

  • Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Metal cans are not recommended as halogenated compounds can degrade to form acids that corrode metal.[13]

  • Lid: The container must have a secure, screw-top lid to prevent spills and vapor release. The container must be kept closed at all times except when actively adding waste.[11][14]

Step 3: Labeling the Waste Container

Proper labeling is a critical compliance point. The moment the first drop of waste is added, the container must be labeled.

  • Content Identification: The label must clearly state "Hazardous Waste."[12]

  • Chemical Names: List all chemical constituents by their full names (no abbreviations or formulas) with approximate percentages.[11][14] For this specific waste, the label must include "this compound."

  • Hazard Identification: Check the appropriate hazard boxes, such as "Toxic."[11]

Step 4: Waste Accumulation

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Segregation: Store the halogenated waste container separately from non-halogenated waste, acids, bases, and oxidizers.[10][13] Use secondary containment (e.g., a plastic tub) to prevent the spread of potential leaks.[13]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your lab area.[14] For practical purposes and safety, request a pickup when the container is about three-quarters full.[11]

Step 5: Arranging for Disposal

Waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.

  • Request Pickup: Follow your institution's procedure for requesting a waste collection, which often involves an online form or phone call.[11]

  • Do Not: Never dispose of this compound down the drain or by evaporation.[13] This is a direct violation of EPA regulations and poses a significant environmental threat.[15]

Spill and Emergency Procedures

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[13]

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean Area: Decontaminate the spill area with soap and water.

  • Dispose: Seal and label the spill cleanup waste as hazardous and arrange for its disposal.[11]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in a Chemical Fume Hood A->B C Generate Waste Containing This compound B->C D Is this a Halogenated Organic Waste Stream? C->D E Select Compatible Container (e.g., HDPE Bottle) D->E Yes F Label Container Immediately: 'Hazardous Waste' + Full Chemical Names + Hazard Pictograms E->F G Add Waste to Container F->G H Store in Designated SAA with Secondary Containment G->H I Container >75% Full? H->I I->G No J Request Pickup via Institutional EHS I->J Yes K Waste Collected by Licensed Contractor J->K

Caption: A workflow for the safe handling and disposal of this compound.

References

  • Hazardous Waste Segregation Guide. (n.d.). Bucknell University.
  • Halogenated Solvents Safety Information. (n.d.). Washington State University Environmental Health & Safety.
  • 7-BROMO-2-CHLOROQUINOLINE-3-CARBOXALDEHYDE Safety Data Sheet. (2019). Echemi.
  • 7-BROMO-2-CHLORO-QUINOLINE Safety Data Sheet. (n.d.). Echemi.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents Disposal Guidelines. (n.d.). Cornell University Environmental Health and Safety.
  • 7-Bromo-2-chloro-3-methylquinoline (C10H7BrClN). (n.d.). PubChem, National Center for Biotechnology Information.
  • 7-Bromo-2-chloroquinoline Product Information. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. (n.d.). BenchChem.
  • 7-Bromo-2-chloro-3-methylquinoline Product Information. (n.d.). Smolecule.
  • This compound (CAS 132118-52-6). (n.d.). Santa Cruz Biotechnology.
  • This compound (C11H9BrClN). (n.d.). PubChemLite.
  • 7-BROMO-4-CHLORO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Product Information. (n.d.). ChemicalBook.
  • Quinoline Fact Sheet. (2001). U.S. Environmental Protection Agency.
  • Management Standards for Hazardous Waste Pharmaceuticals Final Rule. (2019). U.S. Environmental Protection Agency.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024). U.S. Environmental Protection Agency.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). U.S. Occupational Safety and Health Administration.
  • 1,2-Dibromo-3-Chloropropane - Regulations. (n.d.). U.S. Occupational Safety and Health Administration.
  • 1910.1052 - Methylene chloride. (n.d.). U.S. Occupational Safety and Health Administration.

Sources

Personal protective equipment for handling 7-Bromo-2-chloro-3-ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 7-Bromo-2-chloro-3-ethylquinoline. Our commitment is to empower researchers with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary precautions, moving beyond mere compliance to a culture of safety.

Hazard Analysis of this compound

While specific toxicological data for this compound is not extensively documented, a robust safety protocol can be developed by analyzing structurally similar compounds. The primary hazards associated with this class of halogenated quinolines include:

  • Oral Toxicity : Related compounds are classified as harmful or toxic if swallowed.[1][2] Ingestion can lead to systemic toxic effects.

  • Skin Irritation and Corrosion : Direct contact with the skin is likely to cause irritation.[3] Prolonged contact may lead to more severe chemical burns.

  • Serious Eye Damage : Contact with the eyes can cause serious irritation and potentially irreversible damage.[1][3]

  • Respiratory Irritation : Inhalation of dust or vapors may cause irritation to the respiratory tract.[3]

Based on this hazard profile, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedures being performed. The following table outlines the minimum PPE requirements for handling this compound.

Operation Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloved), safety glasses with side shields, lab coat, and a properly fitted N95 respirator.To prevent skin contact, eye exposure from splashes, and inhalation of fine particles.
Solution Preparation and Transfers Nitrile gloves (double-gloved), chemical splash goggles, a face shield, and a chemically resistant lab coat.Provides enhanced protection against splashes to the eyes and face.
Running Reactions and Work-up Nitrile gloves (double-gloved), chemical splash goggles, a face shield, a chemically resistant lab coat, and work within a certified chemical fume hood.A fume hood is essential to control exposure to any volatile compounds or aerosols generated during the reaction.
Large-Scale Operations (>5g) All of the above, plus chemically resistant gloves (e.g., butyl rubber) and a chemically resistant apron.Increased quantities pose a greater risk of significant spills and exposure.
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling this compound Assess_Task Assess Task: - Weighing - Solution Prep - Reaction Start->Assess_Task Weighing Weighing: - Double Nitrile Gloves - Safety Glasses - Lab Coat - N95 Respirator Assess_Task->Weighing Weighing Solution_Prep Solution Prep: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Chem-Resistant Coat Assess_Task->Solution_Prep Solution Prep Reaction Reaction: - All PPE for Solution Prep - Work in Fume Hood Assess_Task->Reaction Reaction

Caption: PPE selection workflow based on the laboratory task.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood : All manipulations of this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood. This is your primary engineering control to prevent inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation.[4]

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure an emergency eyewash and safety shower are readily accessible.

  • Donning PPE :

    • Put on a lab coat, followed by safety glasses or goggles.

    • Don the first pair of nitrile gloves.

    • If weighing the solid, don a properly fitted N95 respirator.

    • Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling :

    • Carefully open the container inside the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Securely close the container.

    • Decontaminate the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Dispose of disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill :

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Diagram: Waste Disposal Workflow

Waste_Disposal cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Waste Generated: - Unused Compound - Contaminated PPE - Contaminated Labware Segregate Segregate as Halogenated Organic Waste Start->Segregate Collect Collect in a designated, sealed, and labeled hazardous waste container. Segregate->Collect Contact_EHS Contact Environmental Health & Safety (EHS) for pickup and disposal. Collect->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: Step-by-step waste disposal workflow.

Disposal Guidelines
  • Waste Categorization : this compound is a halogenated organic compound and must be disposed of as such.[5][6] Do not mix with non-halogenated waste streams.[5]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for all waste.

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list this compound as a component.

  • Storage : Store the waste container in a secondary containment bin in a designated and well-ventilated waste accumulation area.

  • Pickup : Arrange for disposal through your institution's environmental health and safety department. Do not dispose of this chemical down the drain.

By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with this compound and maintain a safe laboratory environment.

References

  • PubChem. 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN.
  • Techno PharmChem.
  • PubChem. 7-Bromo-2-chloroquinoxaline | C8H4BrClN2.
  • Amerigo Scientific. This compound. [Link]
  • Sunway Pharm Ltd. 7-Bromo-2-chloro-3-methylquinoline - CAS:132118-47-9. [Link]
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
  • Braun Research Group.
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
  • University of North Texas Health Science Center. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [https://www.unthsc.edu/operations/wp-content/uploads/sites/2 operaciones/Halogenated-Waste-Stream-Determination.
  • ResearchGate.
  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
  • PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]
  • Towson University. Chemical Safety Chemical Hygiene Program. [Link]
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
  • University of California, Santa Cruz. Chemical Storage Guidelines. [Link]
  • The University of North Carolina at Chapel Hill.
  • Case Western Reserve University.
  • University College Dublin.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.